molecular formula C20H17NO B174078 N-benzhydrylbenzamide CAS No. 1485-72-9

N-benzhydrylbenzamide

Cat. No.: B174078
CAS No.: 1485-72-9
M. Wt: 287.4 g/mol
InChI Key: NAMNSMRPXCPPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzhydrylbenzamide, also known as this compound, is a useful research compound. Its molecular formula is C20H17NO and its molecular weight is 287.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzhydrylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO/c22-20(18-14-8-3-9-15-18)21-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMNSMRPXCPPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276951
Record name N-benzhydrylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485-72-9
Record name N-(DIPHENYLMETHYL)BENZAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-benzhydrylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZHYDRYLBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-benzhydrylbenzamide: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-benzhydrylbenzamide is a synthetic small molecule designed as a structural mimetic of the CD40 ligand (CD40L).[1] This guide provides a comprehensive technical overview of its fundamental properties, synthesis, purification, and spectroscopic characterization. We will delve into the causality behind the chosen synthetic pathway, present a self-validating experimental protocol, and contextualize the molecule's significance within its intended biological application—the modulation of T-cell dependent B-cell activation.[1] This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this promising immunotherapeutic candidate.

Introduction: The Rationale for a CD40L Mimetic

The interaction between the CD40 receptor, primarily expressed on the surface of B-cells and other antigen-presenting cells, and its cognate ligand, CD40L (CD154), found on activated T-cells, is a cornerstone of adaptive immunity. This binding event is critical for T-cell dependent B-cell proliferation, differentiation, and antibody class-switching.[1] Dysregulation of this pathway is implicated in autoimmune diseases and transplant rejection, making it a compelling therapeutic target.

While biologic agents like monoclonal antibodies can effectively block this interaction, they often suffer from high manufacturing costs, immunogenicity, and poor oral bioavailability. Small molecules offer a promising alternative. This compound (NBB) was computationally designed to mimic the key binding motifs of CD40L, presenting a non-peptidic scaffold capable of interfering with the CD40-CD40L interaction.[1] This guide provides the core technical data required to synthesize, verify, and understand this compound.

Core Physicochemical Properties

A foundational understanding of a compound's physical properties is critical for its synthesis, handling, and formulation. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name N-(diphenylmethyl)benzamideN/A
CAS Number 1485-72-9[2]
Molecular Formula C₂₀H₁₇NON/A
Molecular Weight 287.36 g/mol N/A
Melting Point 172 °C[2]
Appearance Solid (at STP)[1]
Boiling Point (Predicted) 512.0 ± 39.0 °C[2]
Density (Predicted) 1.129 ± 0.06 g/cm³[2]

Synthesis and Purification

The synthesis of this compound is reliably achieved via a Schotten-Baumann reaction, a robust method for forming amides from amines and acid chlorides under biphasic, alkaline conditions. This choice is predicated on the high reactivity of benzoyl chloride and the need to neutralize the HCl byproduct in situ to drive the reaction to completion.

Synthesis Pathway: Schotten-Baumann Reaction

The core reaction involves the nucleophilic acyl substitution where the lone pair of the nitrogen atom in 1,1-diphenylmethanamine attacks the electrophilic carbonyl carbon of benzoyl chloride. The use of a sodium hydroxide solution serves the dual purpose of deprotonating the amine starting material to enhance its nucleophilicity and scavenging the HCl generated during the reaction.

Detailed Experimental Protocol: Synthesis
  • Materials:

    • 1,1-diphenylmethanamine (Benzhydrylamine)

    • Benzoyl Chloride

    • 5% (w/v) Sodium Hydroxide Solution

    • Deionized Water

    • Ethanol (for recrystallization)

  • Procedure:

    • Suspend 1.0 mL of 1,1-diphenylmethanamine in 20 mL of 5% aqueous sodium hydroxide solution in a suitable conical flask.

    • To this vigorously stirred suspension, add 2.0 mL of benzoyl chloride dropwise, approximately 0.5 mL at a time.

    • Causality Note: The slow, portion-wise addition of benzoyl chloride is crucial to control the exothermic reaction and prevent the formation of side products from hydrolysis of the acid chloride. Constant agitation is necessary to maximize the interfacial area between the organic and aqueous phases.

    • If the reaction mixture becomes warm, cool the flask in a water bath to maintain room temperature.

    • Continue vigorous shaking for 5-10 minutes after the final addition, by which time the characteristic pungent odor of benzoyl chloride should have disappeared.

    • Verify that the reaction mixture remains alkaline using pH paper. If not, add a small amount of 5% NaOH. This ensures the HCl byproduct is fully neutralized.

    • The solid this compound product will precipitate out of the solution. Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold water to remove residual salts and NaOH.

Detailed Experimental Protocol: Purification
  • Procedure:

    • Transfer the crude, air-dried solid product to a beaker or Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently to dissolve the solid completely.

    • Causality Note: The principle of recrystallization relies on the higher solubility of the desired compound in the hot solvent and its lower solubility upon cooling, while impurities remain either insoluble in the hot solvent or soluble in the cold solvent. Using the minimum volume of hot solvent is key to maximizing yield.

    • Once dissolved, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the purified this compound product, then determine its melting point and perform spectroscopic analysis to confirm identity and purity.

Synthesis & Purification Workflow

G cluster_synthesis Synthesis Phase cluster_workup Workup & Purification reagents 1,1-diphenylmethanamine + 5% NaOH (aq) addition Add Benzoyl Chloride (2.0 mL, dropwise) reagents->addition Step 1 reaction Vigorous Shaking (5-10 min) addition->reaction Step 2 filtration1 Vacuum Filtration reaction->filtration1 Precipitate Forms wash1 Wash with Cold H₂O filtration1->wash1 recrystallize Recrystallize (from Ethanol) wash1->recrystallize filtration2 Vacuum Filtration recrystallize->filtration2 dry Dry Product filtration2->dry final_product Pure this compound dry->final_product Yields

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The data presented here are based on established characterizations and provide a self-validating reference for researchers.[1]

Technique Functional Group Expected Signature / Chemical Shift (δ)
FTIR N-H Stretch (Amide)~3300 cm⁻¹
C=O Stretch (Amide I)~1650 cm⁻¹
Aromatic C=C Stretch~1600, 1490, 1450 cm⁻¹
C-H Stretch (Aromatic)>3000 cm⁻¹
¹H NMR Amide N-HSinglet or broad singlet, δ ~8.5-9.0 ppm
Phenyl H (Ar-H)Multiplet, δ ~7.2-7.9 ppm (15H)
Methine C-HDoublet, δ ~6.5 ppm (1H)
¹³C NMR Carbonyl C=Oδ ~167 ppm
Aromatic Carbonsδ ~127-142 ppm
Methine Carbonδ ~57 ppm

Note: NMR shifts are approximate and can vary based on solvent and instrument.

The FTIR spectrum provides definitive evidence of the key functional groups: the amide N-H and C=O stretches are characteristic.[1] In the ¹H NMR spectrum, the integration of the aromatic region (15 hydrogens) versus the methine proton (1 hydrogen) and the amide proton (1 hydrogen) is a critical validation point. The ¹³C NMR spectrum confirms the presence of the carbonyl carbon and the distinct populations of aromatic and aliphatic carbons.[1]

Mechanism of Action and Biological Significance

As a CD40L mimetic, this compound is designed to act as a competitive antagonist at the CD40 receptor. By occupying the binding site on CD40, it prevents the native CD40L on T-cells from docking and initiating the downstream signaling cascade required for B-cell activation.

Targeted Biological Pathway

The intended mechanism involves the physical obstruction of the CD40-CD40L interaction. This blockade is hypothesized to prevent the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic tail of the CD40 receptor, thereby inhibiting the activation of critical signaling pathways like NF-κB and MAP kinase, which are essential for B-cell proliferation and antibody production.

Therapeutic Potential

By effectively decoupling T-cell help from B-cell response, this compound and similar small molecules could serve as potent immunosuppressive agents. Their potential applications lie in the treatment of autoimmune disorders such as lupus and rheumatoid arthritis, as well as in preventing organ transplant rejection, where dampening the adaptive immune response is paramount.[1]

G cluster_tcell Activated T-Cell cluster_bcell B-Cell cd40l CD40 Ligand (CD40L) cd40 CD40 Receptor cd40l->cd40 Binding signaling Downstream Signaling (NF-κB, MAPK) cd40->signaling TRAF Recruitment activation B-Cell Activation, Proliferation, Ab Production signaling->activation nbb This compound (NBB) nbb->cd40 Competitive Antagonism

Caption: NBB competitively antagonizes the CD40 receptor, blocking CD40L binding.

Safety, Handling, and Storage

  • Hazard Statements: this compound is harmful if swallowed and is considered very toxic to aquatic life.[2]

  • Precautionary Measures:

    • Wash hands and skin thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

    • Avoid release to the environment.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound stands as a well-characterized small molecule with significant potential as a tool for immunological research and as a lead compound for therapeutic development. Its straightforward and high-yielding synthesis via the Schotten-Baumann reaction, coupled with clear spectroscopic markers for identity and purity, makes it an accessible compound for laboratory investigation. Its targeted design as a CD40L mimetic provides a clear mechanistic hypothesis for its action as an immunosuppressive agent, warranting further investigation into its efficacy and safety profile.

References

  • Vani, V., & Muthukumaran, S. (2011). Synthesis and Characterization of this compound. Asian Journal of Chemistry, 23(5), 2165-2168. [Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Synthesis of N-benzhydrylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-benzhydrylbenzamide is a secondary amide of significant interest in medicinal chemistry, primarily recognized for its potential as a small molecule mimetic of the CD40 ligand (CD40L). This technical guide provides a comprehensive overview of its chemical structure, properties, and a detailed exploration of its multi-step synthesis. The narrative delves into the causality behind the experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document aims to be a self-validating system, with authoritative grounding through in-text citations and a complete reference list, ensuring scientific integrity and trustworthiness.

Introduction: The Significance of this compound in Drug Discovery

This compound, with the chemical formula C₂₀H₁₇NO, has emerged as a noteworthy scaffold in the realm of drug discovery. Its core structure, featuring a benzhydryl group attached to a benzamide moiety, has been specifically designed to mimic the active site of the CD40 ligand (CD40L)[1]. The interaction between CD40 and CD40L is a critical co-stimulatory signal in the immune system, playing a pivotal role in B-cell activation, differentiation, and the generation of humoral immune responses. Dysregulation of this signaling pathway is implicated in various autoimmune diseases and cancers, making it a prime therapeutic target[2][3].

Small molecule mimetics like this compound offer a promising alternative to therapeutic antibodies targeting the CD40-CD40L interaction, potentially providing advantages in terms of oral bioavailability, production costs, and tissue penetration[4]. This guide will provide the foundational chemical knowledge required for the synthesis and characterization of this important molecule.

Chemical Structure and Physicochemical Properties

This compound possesses a well-defined molecular architecture that is central to its biological activity. The structure is characterized by a central amide linkage connecting a benzoyl group to a diphenylmethylamine (benzhydrylamine) fragment.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

PropertyValueSource
CAS Number 1485-72-9[5]
Molecular Formula C₂₀H₁₇NO[5]
Molecular Weight 287.36 g/mol [5]
Appearance White to off-white solidInferred from related compounds
Melting Point Not definitively reported, expected to be a crystalline solid with a distinct melting point.
Solubility Soluble in organic solvents such as ethanol, DMSO, and dichloromethane.Inferred from synthesis protocols

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is a well-documented three-step process commencing from phthalimide. This route involves an initial N-alkylation, followed by a Gabriel synthesis to liberate the primary amine, and culminates in a Schotten-Baumann acylation.[1]

Synthesis_Workflow Phthalimide Phthalimide Step1 Step 1: N-Alkylation (Bromodiphenylmethane, K₂CO₃) Phthalimide->Step1 Intermediate1 N-Diphenylmethyl Phthalimide Step1->Intermediate1 Step2 Step 2: Gabriel Synthesis (Hydrazine Hydrate) Intermediate1->Step2 Intermediate2 1,1-Diphenylmethanamine Step2->Intermediate2 Step3 Step 3: Schotten-Baumann Benzoylation (Benzoyl Chloride, NaOH) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of N-Diphenylmethyl Phthalimide

This initial step involves the N-alkylation of phthalimide with bromodiphenylmethane. The use of potassium carbonate as a base is crucial for the deprotonation of the phthalimide nitrogen, rendering it nucleophilic for the subsequent attack on the electrophilic carbon of bromodiphenylmethane.

Experimental Protocol:

  • In a glass mortar, grind together 147 g of phthalimide and 76 g of finely powdered anhydrous potassium carbonate.[1]

  • Transfer the mixture to a round-bottomed flask and add 284.4 g of bromodiphenylmethane.[1]

  • Heat the reaction mixture in an oil bath at 190°C under a reflux condenser for 3 hours.[1]

  • While the mixture is still hot, remove the excess bromodiphenylmethane by steam distillation. N-Diphenylmethyl phthalimide will begin to crystallize towards the end of the distillation.[1]

  • Purification: Recrystallize the crude N-diphenylmethyl phthalimide from acetic acid to yield a white crystalline solid.[1] A yield of 72% and a melting point of 107°C for the purified product have been reported.[1]

Step 2: Synthesis of 1,1-Diphenylmethanamine via Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, in this case, from the N-alkylated phthalimide intermediate. Hydrazine hydrate is employed to cleave the phthalimide group, liberating the desired 1,1-diphenylmethanamine.

Experimental Protocol:

  • Prepare an alcoholic suspension of 156.6 g of finely powdered N-diphenylmethyl phthalimide.[1]

  • Warm the suspension with 25 g of 100% hydrazine hydrate. A white, gelatinous precipitate of phthalhydrazide will form rapidly.[1]

  • Once the formation of the precipitate appears complete, decompose it by heating with an excess of hydrochloric acid on a steam bath.[1]

  • Collect the phthalhydrazide by suction filtration and wash it with water.[1]

  • Concentrate the filtrate by distillation.[1]

  • Cool the concentrated filtrate and filter off any small amount of remaining precipitated phthalhydrazide. The resulting product, 1,1-diphenylmethanamine, is a yellow-colored liquid with a characteristic fishy odor.[1]

Step 3: Synthesis of this compound via Schotten-Baumann Benzoylation

The final step is the acylation of 1,1-diphenylmethanamine with benzoyl chloride under Schotten-Baumann conditions. This reaction is performed in a two-phase system (typically an organic solvent and an aqueous base) to facilitate the reaction and neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • Suspend 1 mL of 1,1-diphenylmethanamine in 20 mL of a 5% sodium hydroxide solution in a small conical flask or a well-corked boiling tube.[1]

  • With constant shaking and cooling in a water bath if necessary, add 2 mL of benzoyl chloride in 0.5 mL portions.[1]

  • Shake the mixture vigorously for 5-10 minutes until the odor of benzoyl chloride is no longer detectable.[1]

  • Ensure that the reaction mixture remains alkaline to litmus paper.[1]

  • Filter off the solid this compound product and wash it with a small amount of cold water.[1]

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure, clear crystals of this compound.[1]

Reaction Mechanism: The Schotten-Baumann Benzoylation

The Schotten-Baumann reaction is a cornerstone of amide synthesis from amines and acid chlorides. The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride. The presence of a base is critical to neutralize the generated hydrochloric acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Schotten_Baumann_Mechanism Amine R-NH₂ Intermediate1 Tetrahedral Intermediate Amine->Intermediate1 Nucleophilic Attack AcidChloride R'-COCl AcidChloride->Intermediate1 Product Amide (R-NH-CO-R') Intermediate1->Product Chloride Elimination Product->Product HCl HCl Salt NaCl + H₂O HCl->Salt Neutralization Base NaOH Base->Salt

Caption: Simplified mechanism of the Schotten-Baumann reaction.

Detailed Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1,1-diphenylmethanamine attacks the electrophilic carbonyl carbon of benzoyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

  • Proton Transfer and Elimination: A proton is transferred from the nitrogen to a base (hydroxide ion), and the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as a good leaving group.

  • Neutralization: The liberated chloride ion combines with a proton from the reaction medium (or from the protonated amine) to form hydrochloric acid, which is immediately neutralized by the sodium hydroxide base present in the aqueous phase.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Predicted Spectroscopic Data:

Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR (CDCl₃) - Amide Proton (N-H): A broad singlet typically in the range of δ 6.5-8.5 ppm. - Benzhydryl Proton (CH): A doublet or triplet around δ 6.0-6.5 ppm. - Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the three phenyl rings.
¹³C NMR (CDCl₃) - Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-175 ppm. - Benzhydryl Carbon (CH): A signal around δ 50-60 ppm. - Aromatic Carbons: Multiple signals in the range of δ 120-140 ppm.
FT-IR (KBr) - N-H Stretch: A sharp to moderately broad absorption band around 3300-3500 cm⁻¹. - C=O Stretch (Amide I): A strong, sharp absorption band around 1630-1680 cm⁻¹. - N-H Bend (Amide II): An absorption band around 1510-1570 cm⁻¹. - Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹. - Aromatic C=C Stretch: Multiple absorptions in the 1400-1600 cm⁻¹ region.

Conclusion

This technical guide has provided a detailed and scientifically grounded overview of the chemical structure and synthesis of this compound. By elucidating the multi-step synthetic pathway and the underlying reaction mechanisms, this document serves as a valuable resource for researchers engaged in the synthesis of this and related compounds. The information presented, supported by citations to relevant literature, underscores the importance of this compound as a tool compound in the exploration of the CD40-CD40L signaling pathway and the broader field of drug discovery.

References

  • VEMULA VANI, & SIVANANDHAM MUTHUKUMARAN. (2011). Synthesis and Characterization of this compound. Asian Journal of Chemistry, 23(5), 2165–2168.
  • Sivagami, S., Yogalakshmi, M., & Sivanandham, M. (2012). Study on CD40L mimetic molecules on Dendritic cells. Journal of Chemical and Pharmaceutical Sciences, 1(1), 15.
  • Patsnap Synapse. (2025, March 11). What are the new molecules for CD40L inhibitors?. Retrieved January 14, 2026, from [Link]

  • López-Abente, J., et al. (2023). Novel peptide inhibitors targeting CD40 and CD40L interaction: A potential for atherosclerosis therapy. Frontiers in Immunology, 14, 1284697.

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of N-benzhydrylbenzamide as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-benzhydrylbenzamide is a synthetic compound belonging to the large and versatile class of benzamide derivatives. While the precise biological role of this compound is not yet fully elucidated, the broader benzamide scaffold is a well-established pharmacophore found in a multitude of clinically significant drugs with diverse therapeutic applications, including anti-emetic, antipsychotic, and prokinetic activities. The structural characteristics of this compound, particularly the presence of the benzhydryl moiety, suggest a potential for interaction with enzymatic systems that process lipid signaling molecules.

This guide puts forth a well-grounded hypothesis for the primary mechanism of action of this compound: the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1] By inhibiting FAAH, this compound is proposed to elevate the endogenous levels of anandamide, thereby potentiating its signaling through cannabinoid receptors and producing a range of potential therapeutic effects, including analgesia, anti-inflammatory, and anxiolytic benefits.[2]

This document will provide a comprehensive overview of the endocannabinoid system, detail the proposed mechanism of FAAH inhibition, and present a series of robust experimental protocols designed to rigorously test this hypothesis. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutic agents.

The Endocannabinoid System: A Primer

The endocannabinoid system (ECS) is a ubiquitous and crucial lipid signaling network that plays a key role in maintaining homeostasis throughout the body.[3] It is implicated in the regulation of a vast array of physiological processes, including pain perception, mood, appetite, memory, and immune function.[4][5] The core components of the ECS are:

  • Endocannabinoids: These are endogenous lipid-based retrograde neurotransmitters. The two most well-characterized are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG).[6] They are synthesized "on-demand" from membrane lipid precursors in postsynaptic neurons in response to a rise in intracellular calcium.[7]

  • Cannabinoid Receptors: These are G-protein coupled receptors (GPCRs) that are activated by endocannabinoids. The two primary types are:

    • CB1 Receptors: Found predominantly in the central nervous system, they are among the most abundant GPCRs in the brain. Their activation mediates the psychoactive effects of cannabinoids and influences neurotransmitter release.[8]

    • CB2 Receptors: Primarily located in the peripheral nervous system and on immune cells, their activation is mainly associated with anti-inflammatory and immunomodulatory effects.[8]

  • Metabolic Enzymes: These enzymes are responsible for the synthesis and degradation of endocannabinoids, thereby controlling the duration and intensity of their signaling. The key degradative enzyme for anandamide is Fatty Acid Amide Hydrolase (FAAH).[9]

FAAH is an integral membrane enzyme that terminates anandamide signaling by hydrolyzing it into arachidonic acid and ethanolamine.[10] This action makes FAAH a critical control point within the ECS.

Proposed Mechanism of Action: this compound as a FAAH Inhibitor

We hypothesize that this compound functions as an inhibitor of FAAH. By blocking the active site of this enzyme, the compound would prevent the breakdown of anandamide. This leads to an accumulation of AEA in the synaptic cleft and surrounding tissues. The elevated levels of anandamide would then result in enhanced and prolonged activation of CB1 and CB2 receptors, amplifying the natural homeostatic and protective functions of the endocannabinoid system.

The potential downstream consequences of FAAH inhibition by this compound include:

  • Analgesia: Increased AEA signaling at CB1 receptors in pain pathways can reduce the perception of both inflammatory and neuropathic pain.[1]

  • Anti-inflammatory Effects: Enhanced activation of CB2 receptors on immune cells can suppress the release of pro-inflammatory cytokines.[9]

  • Anxiolysis and Mood Regulation: Potentiation of AEA signaling in brain regions like the amygdala and prefrontal cortex can produce anxiolytic and antidepressant-like effects.[2]

This indirect approach to modulating the ECS is therapeutically advantageous. By enhancing the activity of the body's own endocannabinoids only where and when they are being produced, FAAH inhibition may offer a more targeted therapeutic effect with a potentially lower risk of the psychotropic side effects associated with direct CB1 receptor agonists.[11]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action.

a_very_nice_diagram cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Response Therapeutic Effects (Analgesia, Anti-inflammatory) CB1->Response Downstream Signaling FAAH FAAH Enzyme Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Degradation Product AEA_pool Anandamide (AEA) AEA_pool->CB1 Activation AEA_pool->FAAH Hydrolysis NBBA This compound NBBA->FAAH Inhibition

Caption: Proposed mechanism of this compound as a FAAH inhibitor.

Experimental Validation Protocols

To rigorously test the hypothesis that this compound acts as a FAAH inhibitor, a series of well-defined experiments are required. The following protocols are designed as self-validating systems, incorporating appropriate controls and standards.

In Vitro FAAH Enzyme Inhibition Assay

Objective: To determine if this compound directly inhibits FAAH activity and to quantify its potency (IC50).

Causality: This is the most direct test of the hypothesis. If the compound inhibits FAAH, it will reduce the rate at which the enzyme hydrolyzes a synthetic substrate, providing a measurable output. A commercially available fluorescence-based assay kit is a reliable and high-throughput method.[12][13]

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).[14]

    • Reconstitute recombinant human FAAH enzyme in assay buffer on ice.

    • Prepare the fluorogenic substrate, AMC-arachidonoyl amide, by diluting it in ethanol to a working concentration (e.g., 20 µM).[14]

    • Prepare a known FAAH inhibitor (e.g., JZL 195) as a positive control.[14]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., from 100 µM to 1 nM).

  • Assay Plate Setup (96-well, black, flat-bottom):

    • 100% Activity Wells (Negative Control): Add assay buffer, FAAH enzyme, and solvent (DMSO).

    • Background Wells (No Enzyme): Add assay buffer and solvent.

    • Positive Control Wells: Add assay buffer, FAAH enzyme, and the positive control inhibitor at its IC90 concentration.

    • Test Compound Wells: Add assay buffer, FAAH enzyme, and each concentration of the this compound serial dilution.

  • Incubation:

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) kinetically over 30 minutes, taking readings every 2 minutes.[12]

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Normalize the data by setting the 100% activity wells to 100% and the positive control wells to ~0%.

    • Plot the percent inhibition versus the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

workflow start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitors) start->prep plate Set up 96-well Plate (Controls + Test Compound) prep->plate incubate Pre-incubate at 37°C (15 min) plate->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate read Kinetic Fluorescence Reading (30 min) add_substrate->read analyze Data Analysis (Calculate Rates, Normalize) read->analyze ic50 Determine IC50 Value analyze->ic50 end End ic50->end

Caption: Workflow for the in vitro FAAH enzyme inhibition assay.

Quantification of Endogenous Anandamide in Cell Culture

Objective: To determine if treatment of cells with this compound leads to an increase in intracellular anandamide levels.

Causality: This experiment validates the cellular effect of FAAH inhibition. If the compound inhibits FAAH within a living cell, the degradation of anandamide should decrease, leading to its accumulation. This is a critical step to bridge the gap between in vitro enzyme activity and a physiological response.

Step-by-Step Methodology:
  • Cell Culture:

    • Culture a suitable cell line known to express FAAH (e.g., N18TG2 neuroblastoma cells or BV-2 microglia).

    • Seed cells in 6-well plates and grow to ~80-90% confluency.

  • Compound Treatment:

    • Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the determined IC50) for a defined period (e.g., 4 hours).

    • Include a vehicle control (DMSO) and a positive control (a known FAAH inhibitor).

  • Cell Lysis and Lipid Extraction:

    • Wash cells with ice-cold PBS.

    • Scrape cells into a solution of acetonitrile containing a deuterated internal standard (e.g., AEA-d8) to normalize for extraction efficiency.[15]

    • Homogenize the samples using a probe sonicator.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

    • Collect the supernatant containing the lipid extract.

  • LC-MS/MS Analysis:

    • Analyze the lipid extracts using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Chromatography: Use a C18 reverse-phase column with a gradient mobile phase to separate anandamide from other lipids.[16]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) to specifically detect the parent-to-daughter ion transition for both anandamide and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of anandamide.

    • Quantify the amount of anandamide in each sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

    • Normalize the anandamide concentration to the total protein content of the cell lysate, which is a more reliable metric than cell number or sample weight.[17]

    • Compare the anandamide levels in treated cells to the vehicle control.

Cannabinoid Receptor Activation Assay

Objective: To determine if the increased anandamide levels resulting from this compound treatment lead to functional activation of cannabinoid receptors.

Causality: This experiment connects the enzymatic and cellular effects to the downstream biological target. It confirms that the accumulated anandamide is biologically active and capable of signaling through its cognate receptors.

Step-by-Step Methodology:
  • Cell System:

    • Use a reporter cell line engineered to express human CB1 or CB2 receptors and a downstream reporter gene, such as luciferase under the control of a cAMP-responsive element (CRE) or a calcium-activated transcription factor like NFAT. Since CB receptors are typically Gi/o-coupled, their activation leads to a decrease in cAMP.[2]

  • Assay Protocol (Antagonist Mode):

    • This experiment is designed to see if the conditioned media from this compound-treated cells can activate the CB receptors.

    • Part 1: Generate Conditioned Media: Treat FAAH-expressing cells (from Protocol 2) with vehicle or this compound. After the incubation period, collect the cell culture supernatant (conditioned media), which should contain the secreted, elevated levels of anandamide.

    • Part 2: Receptor Activation: Seed the CB1/CB2 reporter cells in a 96-well plate. Treat these reporter cells with the conditioned media from Part 1.

    • Include controls: fresh media (negative control), fresh media with a known CB receptor agonist (e.g., CP55940, positive control), and conditioned media from vehicle-treated cells.[18]

  • Incubation:

    • Incubate the reporter cells with the conditioned media for a suitable time to allow for receptor activation and reporter gene expression (e.g., 6 hours).

  • Signal Detection:

    • Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the negative control (fresh media).

    • Compare the luminescence signal generated by conditioned media from this compound-treated cells to that from vehicle-treated cells. A significant increase in signal (for NFAT reporters) or decrease in signal (for CRE reporters) would indicate functional activation of the cannabinoid receptors.

Quantitative Data Summary

The following table structure should be used to summarize the key quantitative outcomes from the proposed experiments.

ExperimentParameterThis compoundPositive Control (e.g., JZL 195)
FAAH Inhibition Assay IC50 (nM)[Insert Value][Insert Value]
Anandamide Quantification Fold Increase in AEA[Insert Value][Insert Value]
CB1 Receptor Activation EC50 (of conditioned media)[Insert Value]N/A
CB2 Receptor Activation EC50 (of conditioned media)[Insert Value]N/A

Conclusion

This guide outlines a clear and testable hypothesis for the mechanism of action of this compound as a selective inhibitor of Fatty Acid Amide Hydrolase. By elevating endogenous anandamide levels, this compound has the potential to therapeutically modulate the endocannabinoid system for the treatment of pain, inflammation, and other neurological disorders. The detailed experimental protocols provided herein offer a rigorous, step-by-step framework for validating this proposed mechanism, from direct enzyme inhibition to downstream cellular signaling. Successful validation through these methods would establish this compound as a valuable pharmacological tool and a promising lead compound for further drug development.

References

  • CB1 Cannabinoid Receptor Assay. (n.d.). Innoprot. Retrieved from [Link]

  • Astarita, G., & Piomelli, D. (2009). Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy. Journal of Chromatography B, 877(28), 3467-3474. Retrieved from [Link]

  • Kano, M., Ohno-Shosaku, T., Hashimotodani, Y., Uchigashima, M., & Watanabe, M. (2009). Endocannabinoid signaling and synaptic function. Annual Review of Neuroscience, 32, 21-41. Retrieved from [Link]

  • Reggio, P. H. (2023). Endocannabinoid Signaling Pathways. Encyclopedia.pub. Retrieved from [Link]

  • FAAH Inhibitor Screening Assay Kit. (n.d.). Creative BioMart. Retrieved from [Link]

  • Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System. Chemical Reviews, 108(5), 1687-1707. Retrieved from [Link]

  • Heifets, B. D., & Castillo, P. E. (2010). The Role of Endocannabinoid Signaling in Motor Control. Physiology, 25(4), 232-241. Retrieved from [Link]

  • Geiger, S., Nickl, K., Schneider, E. H., Seifert, R., & Heilmann, J. (2010). Establishment of recombinant cannabinoid receptor assays and characterization of several natural and synthetic ligands. Naunyn-Schmiedeberg's Archives of Pharmacology, 382(2), 177-191. Retrieved from [Link]

  • Iannotti, F. A., & Vitale, R. M. (2021). Endocannabinoid signaling pathways: beyond CB1R and CB2R. Journal of Cannabis Research, 3(1), 1-14. Retrieved from [Link]

  • Bisogno, T., & Di Marzo, V. (2002). Quantification of anandamide content in animal cells and tissues: the normalization makes the difference. Biochemical and Biophysical Research Communications, 294(3), 544-547. Retrieved from [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). (n.d.). BioVision. Retrieved from [Link]

  • Astarita, G., & Piomelli, D. (2009). Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography – electrospray mass spectroscopy. ResearchGate. Retrieved from [Link]

  • Patel, S., Kingsley, P. J., & Marnett, L. J. (2005). Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls. British Journal of Pharmacology, 146(6), 765-775. Retrieved from [Link]

  • Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196 from Cayman Chemical. (n.d.). Biocompare. Retrieved from [Link]

  • Cannabinoid Receptor Binding and Assay Tools. (2023). Celtarys Research. Retrieved from [Link]

  • Gachet, M. S., & Schläpfer, J. (2018). Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls. Medical Cannabis and Cannabinoids, 1(1), 36-46. Retrieved from [Link]

  • Cannaert, A., & Stove, C. (2016). Bioassay for Cannabinoid Receptor Agonists Designed with NanoBiT™ Techology. Promega Connections. Retrieved from [Link]

  • Human CB1R Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved from [Link]

  • Tawa, M., et al. (2020). The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study. Neuropsychopharmacology, 45(7), 1151-1158. Retrieved from [Link]

  • Fezza, F., et al. (2022). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-κB Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. International Journal of Molecular Sciences, 23(15), 8296. Retrieved from [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. Retrieved from [Link]

  • van der Stelt, M., et al. (2016). Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clinical Pharmacology & Therapeutics, 99(1), 60-69. Retrieved from [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2020). Molecules, 25(16), 3694. Retrieved from [Link]

  • In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. (n.d.). ResearchGate. Retrieved from [Link]

  • Examples of reported Fatty Acid Amide Hydrolase (FAAH) inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Bahr, B. A., et al. (2011). A New Generation Fatty Acid Amide Hydrolase Inhibitor Protects Against Kainate-Induced Excitotoxicity. Neurotoxicity Research, 19(4), 569-579. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Discovery and History of N-benzhydrylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzhydrylbenzamide, a synthetically derived small molecule, has emerged as a significant scaffold in medicinal chemistry, most notably for its role as a computationally designed mimetic of the CD40 ligand (CD40L). This guide provides a comprehensive technical overview of its discovery, historical context, synthesis, and its mechanism of action as an immunomodulatory agent. We will delve into the experimental methodologies for its synthesis and characterization, explore its interaction with the CD40L protein, and discuss the downstream signaling pathways it influences. Furthermore, this document will present available data on its biological efficacy and pharmacokinetic profile, offering a critical resource for researchers engaged in the development of novel therapeutics targeting the CD40-CD40L axis.

Introduction: The Benzamide Scaffold and the Dawn of a Novel Immunomodulator

The benzamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities.[1][2][3] The historical development of benzamide derivatives has often been characterized by serendipitous discoveries leading to significant clinical breakthroughs.[4][5] In recent years, a more rational, structure-based approach to drug design has taken center stage. It is within this modern paradigm that this compound was conceived, not by chance, but through deliberate computational design aimed at mimicking a critical protein-protein interaction in the immune system.[4]

The interaction between the CD40 receptor and its ligand, CD40L (also known as CD154), is a pivotal immune checkpoint that governs a broad spectrum of immune responses.[6][7] Dysregulation of this signaling pathway is implicated in various autoimmune diseases and cancers, making it an attractive target for therapeutic intervention. While monoclonal antibodies targeting this pathway have been developed, they are associated with potential limitations, including immunogenicity and thromboembolic events.[8] This has spurred the search for small-molecule modulators that can offer a safer and more controlled therapeutic approach.[9][10] this compound emerged from these efforts as a promising small-molecule mimetic of CD40L.

The Genesis of this compound: A Tale of Synthesis

While the precise first synthesis of this compound is not readily apparent in seminal, widely cited literature, its preparation falls under the well-established category of N-substituted amide synthesis.[11] The methods for forming amide bonds are numerous and have been refined over decades of organic synthesis.[]

A modern and well-documented synthesis of this compound is a three-step process that employs classic named reactions, showcasing a robust and reproducible route to obtain the compound.[4]

A Validated Three-Step Synthetic Protocol

The synthesis commences with the N-alkylation of phthalimide, followed by a Gabriel synthesis to yield the primary amine, which is then acylated in a Schotten-Baumann reaction.[4]

Step 1: N-Alkylation of Phthalimide to N-Diphenylmethyl Phthalimide

This step involves the reaction of phthalimide with bromodiphenylmethane in the presence of a base, typically potassium carbonate. The phthalimide anion acts as a nucleophile, displacing the bromide from the benzhydryl group.

Step 2: Gabriel Synthesis of 1,1-Diphenylmethanamine

The N-diphenylmethyl phthalimide is then subjected to hydrazinolysis. Hydrazine attacks the carbonyl groups of the phthalimide, leading to the release of the primary amine, 1,1-diphenylmethanamine, and the formation of the stable phthalhydrazide byproduct.

Step 3: Schotten-Baumann Benzoylation to this compound

The final step is the acylation of 1,1-diphenylmethanamine with benzoyl chloride under basic conditions. The amine acts as a nucleophile, attacking the carbonyl carbon of the acid chloride, leading to the formation of the amide bond and yielding this compound.[4]

Caption: A three-step synthetic pathway to this compound.

Alternative Synthetic Strategies

While the Gabriel-Schotten-Baumann route is effective, other methods for the synthesis of N-substituted amides could theoretically be applied to produce this compound. These include direct amidation of benzoic acid with 1,1-diphenylmethanamine using coupling agents, or the Ritter reaction of benzhydrol with benzonitrile.[13] The choice of synthetic route would depend on factors such as starting material availability, desired scale, and overall efficiency.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is crucial for its identification and quality control.

PropertyValueReference
Molecular Formula C₂₀H₁₇NO[14][15]
Molecular Weight 287.36 g/mol [14][15]
CAS Number 1485-72-9[16][17][18]
Appearance White amorphous and odorless powder[4]
Melting Point 172 °C[16]
Solubility Insoluble in water, soluble in hot ethanol and chloroform[4]

Spectroscopic Data:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound exhibits characteristic peaks for the amide functional group, including N-H stretching and C=O stretching, as well as absorptions corresponding to the aromatic rings.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy confirms the presence of protons in the amide group and the phenyl and benzhydryl moieties, with their characteristic chemical shifts and coupling patterns.[4]

    • ¹³C NMR spectroscopy shows the resonances for the carbonyl carbon and the aromatic carbons, providing further structural confirmation.[4]

Mechanism of Action: Mimicking the CD40 Ligand

The primary therapeutic interest in this compound stems from its function as a small-molecule mimetic of the CD40 ligand.[4] This was achieved through a rational, computational design approach.

Computational Design and Binding Site Interaction

The design of this compound was predicated on the three-dimensional structure of the CD40-CD40L complex.[4][19] Using computational tools, the molecule was designed to mimic the key interacting residues of CD40L, thereby fitting into the binding pocket on the CD40 receptor.[19] Mutagenesis studies have identified critical residues on both CD40 (Y82, D84, N86) and CD40L (K143, Y145) that are crucial for their interaction.[20] It is hypothesized that this compound or similar small molecules interact with key residues within or near this binding interface.[19]

Caption: this compound acts as a mimetic of CD40L, binding to the CD40 receptor and initiating downstream signaling.

Downstream Signaling Pathways

The binding of CD40L to the CD40 receptor on antigen-presenting cells, such as B-cells, initiates a cascade of intracellular signaling events.[21][22] This process is primarily mediated by the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic tail of CD40.[6][21] The engagement of TRAFs leads to the activation of several key downstream pathways, including:

  • NF-κB Pathway: Activation of both the canonical and non-canonical NF-κB pathways is a hallmark of CD40 signaling, leading to the transcription of genes involved in cell survival, proliferation, and inflammation.[21][23]

  • Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Pathways: These pathways are also activated upon CD40 ligation and play crucial roles in cell growth, differentiation, and survival.[21][24]

By mimicking CD40L, this compound is expected to trigger these same downstream signaling cascades, thereby eliciting a pro-inflammatory or immunomodulatory response.[25][26]

Biological Efficacy and Therapeutic Potential

The potential of this compound as a therapeutic agent lies in its ability to modulate the immune system by activating the CD40 receptor.

In Vitro Efficacy

Studies have shown that small-molecule CD40L mimetics can induce B-cell proliferation and immunoglobulin isotype switching, key functions of CD40 activation.[27][28] The efficacy of these compounds is typically assessed through a variety of in vitro assays, including:

  • B-cell proliferation assays: Measuring the ability of the compound to stimulate the division of B-lymphocytes.

  • Cytokine release assays: Quantifying the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, from antigen-presenting cells.

  • NF-κB reporter assays: Confirming the activation of the NF-κB signaling pathway in response to the compound.

While specific quantitative data for this compound is not extensively published, related small-molecule inhibitors of the CD40-CD40L interaction have demonstrated IC₅₀ values in the low micromolar range in cell-based assays.[9][10]

In Vivo Potential and Preclinical Studies

The in vivo efficacy of small-molecule modulators of the CD40-CD40L pathway is an active area of research.[9][10][29] Preclinical studies with related compounds have shown promise in models of:

  • Autoimmune diseases: By blocking overactive immune responses.[30]

  • Transplantation: To prevent graft rejection.[9][10][29]

  • Oncology: To enhance anti-tumor immunity.[6]

Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug candidate are critical for its development. While a complete pharmacokinetic profile for this compound is not publicly available, general considerations for benzamide derivatives suggest that they can exhibit a wide range of absorption, distribution, metabolism, and excretion (ADME) characteristics.[31] For instance, some benzamide derivatives are known to undergo first-pass metabolism in the liver.[31] The lipophilicity of this compound, suggested by its solubility profile, may influence its absorption and distribution.[4] Future studies should aim to characterize its metabolic stability, plasma protein binding, and in vivo half-life to assess its drug-like properties.

Patent Landscape and Future Directions

The intellectual property landscape for small-molecule modulators of the CD40-CD40L interaction is evolving. While specific patents covering this compound for immunomodulatory applications were not identified in the initial search, patents for other small-molecule inhibitors of this pathway do exist.[32] This indicates a strong commercial interest in this therapeutic strategy.[8][33]

The future of this compound and related compounds will likely involve:

  • Lead optimization: To improve potency, selectivity, and pharmacokinetic properties.

  • In-depth mechanistic studies: To fully characterize the binding mode and downstream signaling effects.

  • Exploration of therapeutic applications: In a wider range of disease models.

Conclusion

This compound stands as a compelling example of modern, rational drug design. Born from the computational analysis of a critical protein-protein interaction, it represents a promising scaffold for the development of novel immunomodulatory therapies. Its synthesis is well-established, and its mechanism of action as a CD40L mimetic is conceptually sound. While further research is needed to fully characterize its biological activity and pharmacokinetic profile, this compound holds significant potential for researchers and drug development professionals seeking to harness the therapeutic power of the CD40-CD40L signaling pathway.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

  • ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • Vani, V., & Muthukumaran, S. (2011). Synthesis and Characterization of this compound. Asian Journal of Chemistry, 23(5), 2165-2168.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • Chuang, S. T., et al. (2024). Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models. Frontiers in Immunology, 15. [Link]

  • ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • BioWorld. (2024). Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models. Retrieved from [Link]

  • Kuduk, S. D., et al. (2012). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. Bioorganic & Medicinal Chemistry Letters, 22(1), 445-450. [Link]

  • PNAS. (2006). Unique CD40-mediated biological program in B cell activation requires both type 1 and type 2 NF-κB activation pathways. Retrieved from [Link]

  • Wieckowski, E., et al. (2007). Cooperativity in the Interaction of Synthetic CD40L Mimetics with CD40 and Its Implication in Cell Signaling. Biochemistry, 46(12), 3482-3493. [Link]

  • PubMed. (n.d.). Differential downstream effects of CD40 ligation mediated by membrane or soluble CD40L and agonistic Ab: a study on purified human B cells. Retrieved from [Link]

  • PubMed Central. (n.d.). Molecular basis and therapeutic implications of CD40/CD40L immune checkpoint. Retrieved from [Link]

  • PubMed. (n.d.). CD40-CD40 Ligand Interactions Stimulate B Cell Antigen Processing. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 . Synthesis of different structurally N-substituted amides in.... Retrieved from [Link]

  • PubMed. (2021). Different regulatory effects of CD40 ligand and B-cell activating factor on the function of B cells. Retrieved from [Link]

  • An, H. J., et al. (2011). Structural basis for the recognition of CD40 by its ligand CD154. The Journal of biological chemistry, 286(13), 11226–11235. [Link]

  • Elgueta, R., et al. (2009). Molecular mechanism and function of CD40/CD40L engagement in the immune system. Immunological reviews, 229(1), 152–172. [Link]

  • Wiley Online Library. (1995). CD40‐CD40 ligand interactions stimulate B cell antigen processing. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models. Retrieved from [Link]

  • PubMed Central. (n.d.). Molecular mechanism and function of CD40/CD40L engagement in the immune system. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models. Retrieved from [https://www.researchgate.net/publication/380963236_Small-molecule_inhibitors_of_the_CD40-CD40L_costimulatory_interaction_are_effective_in_pancreatic_islet_transplantation_and_prevention_of_type_1_diabetes_models]([Link]_ transplantation_and_prevention_of_type_1_diabetes_models)

  • University of Miami. (2024). Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models. Retrieved from [Link]

  • Spasov, A. A., et al. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy meditsinskoi khimii, 48(3), 233–258. [Link]

  • PubMed Central. (n.d.). Modulation of the CD40–CD40 ligand interaction using human anti-CD40 single-chain antibody fragments obtained from the n-CoDeR phage display library. Retrieved from [Link]

  • Google Patents. (n.d.). Cd40l compositions and methods for tunable regulation.
  • Synapse. (n.d.). CD40L small-molecule inhibitor(Arcus). Retrieved from [Link]

  • PubMed. (n.d.). Identification of residues on CD40 and its ligand which are critical for the receptor-ligand interaction. Retrieved from [Link]

  • PubMed Central. (n.d.). CD40/CD40 LIGAND INTERACTIONS IN IMMUNE RESPONSES AND PULMONARY IMMUNITY. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1485-72-9,N-BENZHYDRYL-BENZAMIDE. Retrieved from [Link]

  • Google Patents. (n.d.). Azo dyes and suramin-related small molecules are effective in inhibiting the CD40/CD154 protein-protein interaction.
  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • Google Patents. (n.d.). Therapeutic anti-CD40 ligand antibodies.
  • Fiveable. (n.d.). N-substituted Amides Definition. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • Chemsrc. (n.d.). Benzamide,N-(diphenylmethyl)- | CAS#:1485-72-9. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Retrieved from [Link]

  • YouTube. (2018). 20.12 Synthesis and Reactions of Amides. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-hydroxy- (CAS 495-18-1). Retrieved from [Link]

Sources

N-Benzhydrylbenzamide: A Technical Guide to a Small Molecule Modulator of the CD40-CD40L Interaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzhydrylbenzamide has emerged as a noteworthy small molecule with the potential to modulate the critical CD40-CD40L signaling pathway. This technical guide provides a comprehensive overview of this compound, from its chemical synthesis and characterization to its biological activity as a CD40L mimetic. We delve into the mechanistic underpinnings of the CD40-CD40L interaction, explore the therapeutic rationale for its modulation, and present detailed experimental protocols for the synthesis and biological evaluation of this compound. This document is intended to serve as a valuable resource for researchers in immunology, medicinal chemistry, and drug discovery who are interested in the development of small molecule immunomodulators.

Introduction: The Significance of the CD40-CD40L Axis

The interaction between the CD40 receptor, a member of the tumor necrosis factor receptor (TNFR) superfamily, and its ligand, CD40L (CD154), is a cornerstone of the adaptive immune response. This signaling axis is pivotal for the activation, proliferation, and differentiation of B lymphocytes, leading to antibody production and the formation of immunological memory.[1] Beyond B cells, the CD40-CD40L interaction governs the maturation and activation of antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages, thereby orchestrating T cell-mediated immunity.[2]

Given its central role in immune regulation, dysregulation of the CD40-CD40L pathway is implicated in a range of pathologies, including autoimmune diseases, transplant rejection, and cancer. Consequently, the development of therapeutic agents that can either block or mimic the effects of this interaction has been a long-standing goal in drug discovery. While monoclonal antibodies targeting CD40 or CD40L have demonstrated clinical potential, they are associated with challenges such as immunogenicity and thromboembolic complications. This has spurred the search for small molecule modulators, like this compound, which may offer advantages in terms of oral bioavailability, cost of production, and potentially improved safety profiles.

This compound was computationally designed as a small molecule mimetic of the CD40L binding site.[3] This guide will provide an in-depth exploration of this compound, offering both the theoretical framework and practical methodologies for its study.

Synthesis and Physicochemical Characterization of this compound

The synthesis of this compound is a multi-step process that can be reliably performed in a standard organic chemistry laboratory. The most common route involves the Schotten-Baumann reaction between benzoyl chloride and 1,1-diphenylmethanamine.[3]

Synthetic Protocol

A detailed, step-by-step methodology for the synthesis of this compound is provided below.

Step 1: Synthesis of N-Diphenylmethyl Phthalimide

  • Grind together 147 g of phthalimide and 76 g of finely powdered anhydrous potassium carbonate in a glass mortar.

  • Transfer the mixture to a round-bottomed flask and add 284.4 g of bromodiphenylmethane.

  • Heat the mixture in an oil bath at 190°C under a reflux condenser for 3 hours.

  • While the mixture is still hot, remove the excess bromodiphenylmethane by steam distillation. The product, N-diphenylmethyl phthalimide, will begin to crystallize.

  • Collect the crystalline product by filtration. The expected yield is approximately 72%, with a melting point of 107°C.[3]

Step 2: Synthesis of 1,1-Diphenylmethanamine (Gabriel Synthesis)

  • The N-diphenylmethyl phthalimide obtained from Step 1 is subjected to Gabriel synthesis to yield 1,1-diphenylmethanamine. This step involves the hydrazinolysis of the phthalimide group.

Step 3: Synthesis of this compound (Schotten-Baumann Reaction)

  • Suspend 1 mL of 1,1-diphenylmethanamine in 20 mL of 5% sodium hydroxide solution in a suitable flask.

  • Add 2 mL of benzoyl chloride portion-wise (0.5 mL at a time) with constant shaking. Cool the flask in water if the reaction becomes too exothermic.

  • Shake the mixture vigorously for 5-10 minutes, or until the odor of benzoyl chloride is no longer detectable. Ensure the reaction mixture remains alkaline.

  • The solid product, this compound, will precipitate. Collect the solid by filtration and wash with a small amount of cold water.

  • Purify the crude product by recrystallization. The expected yield of the final product is approximately 72%.[3]

Physicochemical Properties and Characterization Data
PropertyValueReference
Appearance White, amorphous, odorless powder[3]
Melting Point 113°C[3]
Molecular Formula C20H17NO
Molecular Weight 287.36 g/mol

Spectroscopic Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound displays characteristic peaks for the amide N-H stretch (around 3396 cm⁻¹), aromatic C-H stretching (around 3029 cm⁻¹), and the amide C=O stretch.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum shows signals corresponding to the amide proton (around 8.1 ppm) and the phenyl group protons (in the range of 7.2-7.7 ppm).[3]

    • ¹³C NMR: The carbon NMR spectrum will show the characteristic carbonyl carbon of the amide group and the carbons of the aromatic rings.

Biological Activity and Mechanism of Action

This compound was designed to function as a small molecule mimetic of CD40L, thereby activating the CD40 receptor and triggering downstream signaling pathways.[3][4]

The CD40 Signaling Pathway

The binding of CD40L to CD40 on the surface of an antigen-presenting cell initiates a signaling cascade that is crucial for the cell's activation and function. This process involves the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic domain of CD40, which in turn activates several downstream pathways, including the canonical and non-canonical NF-κB pathways, as well as the MAPK and PI3K pathways.[2] The activation of these pathways leads to the upregulation of co-stimulatory molecules, production of cytokines, and enhanced cell survival, all of which are critical for a robust immune response.

CD40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response CD40L CD40L (or this compound) CD40 CD40 Receptor CD40L->CD40 Binding TRAFs TRAF Recruitment (TRAF2, 3, 5, 6) CD40->TRAFs Activation NFkB NF-κB Activation (Canonical & Non-Canonical) TRAFs->NFkB MAPK MAPK Pathway TRAFs->MAPK PI3K PI3K Pathway TRAFs->PI3K Gene_Expression Gene Transcription NFkB->Gene_Expression MAPK->Gene_Expression PI3K->Gene_Expression Upregulation Upregulation of Co-stimulatory Molecules Gene_Expression->Upregulation Cytokines Cytokine Production Gene_Expression->Cytokines Survival Enhanced Cell Survival Gene_Expression->Survival

Caption: Simplified CD40 signaling pathway activated by CD40L or its mimetic, this compound.

Biological Effects of this compound

Studies have demonstrated that this compound can effectively mimic the biological functions of CD40L in vitro.

  • Activation of B Lymphocytes: this compound has been shown to induce the proliferation of B cells and promote immunoglobulin isotype switching from IgM to IgG, key functions of CD40L in humoral immunity.[3]

  • Maturation of Dendritic Cells: Treatment of dendritic cells with this compound has been observed to stimulate their maturation, a critical step for the initiation of T cell responses.[5] This suggests that the compound can enhance the antigen-presenting capacity of these cells.

Therapeutic Potential and Future Directions

The ability of this compound to act as a CD40L mimetic opens up several avenues for therapeutic development.

  • Vaccine Adjuvants: By enhancing the activation of B cells and dendritic cells, this compound could serve as a potent adjuvant in vaccines, boosting the immune response to co-administered antigens.

  • Immunodeficiency Disorders: In conditions characterized by defective CD40L signaling, such as X-linked hyper-IgM syndrome, this compound could potentially restore immune function.[3]

  • Cancer Immunotherapy: The activation of dendritic cells by this compound could be harnessed to improve anti-tumor immunity.

It is important to note that no pharmacokinetic or toxicology data for this compound have been published. Further research is required to evaluate its in vivo efficacy, safety, and drug-like properties before it can be considered for clinical development.

Experimental Protocols: Biological Evaluation

To assist researchers in the functional characterization of this compound and similar compounds, a representative protocol for a B cell proliferation assay is provided below.

B Cell Proliferation Assay

This assay measures the ability of a test compound to induce the proliferation of B lymphocytes, a hallmark of CD40L activity.

Materials:

  • Isolated primary B lymphocytes

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin

  • Interleukin-4 (IL-4)

  • This compound (or other test compounds)

  • 96-well U-bottomed cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Prepare a single-cell suspension of isolated B cells in complete RPMI-1640 medium.

  • Seed the B cells into a 96-well plate at a density of 2 x 10⁵ cells per well in a volume of 100 µL.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

  • Add 50 µL of the compound dilutions to the respective wells. Include a positive control (e.g., recombinant CD40L) and a negative control (medium alone).

  • Add 50 µL of a solution containing IL-4 to all wells to provide a co-stimulatory signal.

  • Incubate the plate for 5 days in a humidified incubator at 37°C with 5% CO₂.

  • On day 5, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

B_Cell_Proliferation_Assay Start Isolate Primary B Cells Seed_Cells Seed B Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Compound Dilutions to Wells Seed_Cells->Add_Compound Prepare_Compound Prepare Serial Dilutions of This compound Prepare_Compound->Add_Compound Add_IL4 Add IL-4 to all Wells Add_Compound->Add_IL4 Incubate_5_Days Incubate for 5 Days Add_IL4->Incubate_5_Days Add_MTT Add MTT Reagent Incubate_5_Days->Add_MTT Incubate_4_Hours Incubate for 4 Hours Add_MTT->Incubate_4_Hours Add_Solubilizer Add Solubilization Buffer Incubate_4_Hours->Add_Solubilizer Incubate_Overnight Incubate Overnight Add_Solubilizer->Incubate_Overnight Read_Absorbance Measure Absorbance at 570 nm Incubate_Overnight->Read_Absorbance

Caption: Workflow for the B cell proliferation assay to evaluate the activity of this compound.

Conclusion

This compound represents a promising starting point for the development of small molecule mimetics of CD40L. Its straightforward synthesis and demonstrated in vitro biological activity make it an attractive tool compound for studying the CD40-CD40L signaling pathway and a potential lead for the development of novel immunomodulatory therapeutics. Further research is warranted to fully elucidate its pharmacological profile, including quantitative activity, in vivo efficacy, and safety. This technical guide provides a solid foundation for researchers to embark on or advance their investigations into this and other small molecule modulators of this critical immune checkpoint.

References

  • Vemula, V., & Sivanandham, M. (2011). Synthesis and Characterization of this compound. Asian Journal of Chemistry, 23(5), 2165-2168.
  • Sivagami, S., Yogalakshmi, M., & Sivanandham, M. (2012). Study on CD40L mimetic molecules on Dendritic cells. Journal of Chemical and Pharmaceutical Sciences, 1(1), 15-19.
  • Bojadzic, D., et al. (2018). Design, Synthesis, and Evaluation of Novel Immunomodulatory Small Molecules Targeting the CD40–CD154 Costimulatory Protein-Protein Interaction. Molecules, 23(5), 1153.
  • Vani, V., et al. (2014). CD40 LIGAND MIMETIC MOLECULES ACTIVATE B- CELL PROLIFERATION AND IMMUNOGLOBULIN ISOTYPE SWITCHING. International Journal of Pharmacy and Chemical Sciences, 4(3), 640-647.
  • Bojadzic, D., et al. (2017). Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction. ACS Medicinal Chemistry Letters, 8(12), 1259–1264.
  • Bojadzic, D., et al. (2018). Design, Synthesis, and Evaluation of Novel Immunomodulatory Small Molecules Targeting the CD40–CD154 Costimulatory Protein-Protein Interaction. Molecules, 23(5), 1153.
  • Vani, V. (2025). Discovering Active Chemotherapeutic Agents for Sexually Transmitted Diseases to Inhibit Pathogenic HPV-16-E6 Protein. Current Drug Discovery Technologies, 22(4).
  • Fournel, S., et al. (2005). C3-symmetric peptide scaffolds are functional mimetics of trimeric CD40L.
  • Chen, I. H., et al. (2014). Pharmacokinetics, biodistribution and toxicology following intravenous and oral administration of DSM-RX78 and EFB-1, two new 2-(2-fluorobenzamido)
  • Foreman, M. J. (2023). Chapter 1 Pharmacokinetics & Pharmacodynamics. In Nursing Pharmacology.
  • Lista, A. D., & Sirimaturos, M. (2021). Pharmacokinetic and Pharmacodynamic Principles for Toxicology. Critical Care Clinics, 37(3), 475-486.
  • Gorrod, J. W. (1987). New Approaches to the Use of Pharmacokinetics in Toxicology and Drug Development. Human Toxicology, 6(4), 293-302.
  • Vani, V. (2023). Fragment-based design and MD simulations of human papilloma virus-16 E6 protein inhibitors. Journal of Biomolecular Structure and Dynamics, 1-13.
  • Elgueta, R., et al. (2009). Molecular mechanism and function of CD40/CD40L engagement in the immune system. Immunological Reviews, 229(1), 152-172.
  • Chatzigeorgiou, A., et al. (2020). CD40/CD40L Signaling as a Promising Therapeutic Target for the Treatment of Renal Disease. Journal of Clinical Medicine, 9(11), 3653.
  • Ray, S., et al. (2023). Fragment-based design and MD simulations of human papilloma virus-16 E6 protein inhibitors. Journal of Biomolecular Structure and Dynamics, 1-13.
  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Yuliani, S. H., et al. (2022). The IC50 value and Rerank score of the title products. Rasayan Journal of Chemistry, 15(1), 384-390.
  • Elgueta, R., et al. (2009). Molecular mechanism and function of CD40/CD40L engagement in the immune system. Immunological Reviews, 229(1), 152-172.
  • Johnson, T. R., & Huber, V. C. (2000). CD40 ligand (CD154) enhances the Th1 and antibody responses to respiratory syncytial virus in the BALB/c mouse. Journal of Immunology, 164(11), 5913-5921.
  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. Retrieved from [Link]

  • Kumar, A., et al. (2018). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Journal of Chemical and Pharmaceutical Research, 10(4), 1-8.
  • Al-Masoudi, N. A., et al. (2018). Synthesis and characterization of a novel benzimidazole derivative: Solvatochromic and acid-base indicator applications. Journal of Molecular Structure, 1155, 63-71.

Sources

An In-Depth Technical Guide to N-benzhydrylbenzamide (CAS 1485-72-9)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Situating N-benzhydrylbenzamide in Modern Research

This compound is a compelling secondary amide that stands at the intersection of classical organic synthesis and contemporary immunotherapeutics. While its structure is straightforward, its functional significance is noteworthy. This molecule was computationally designed to mimic the active site of the CD40 ligand (CD40L), a critical protein involved in T-cell dependent immune responses.[1] Interfering with the interaction between CD40L and its receptor, CD40, holds significant therapeutic potential for regulating antibody production and B-cell proliferation.[1]

This guide moves beyond a simple recitation of facts. It is structured to provide a holistic understanding of this compound, from its fundamental physicochemical properties to the causal logic behind its synthesis and characterization. We will explore the robust Schotten-Baumann reaction used for its preparation, delve into the spectroscopic fingerprints that confirm its identity, and discuss its primary application as a potential immunomodulatory agent. Every protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Part 1: Core Physicochemical and Structural Data

A foundational understanding of a compound begins with its physical and chemical properties. This data is critical for experimental design, dictating choices for solvents, reaction temperatures, and purification methods.

PropertyValueSource
CAS Number 1485-72-9[2]
Molecular Formula C₂₀H₁₇NO[2][3]
Molecular Weight 287.36 g/mol [2]
Melting Point 172 °C[4]
Boiling Point (Predicted) 512.0 ± 39.0 °C at 760 mmHg[2][4]
Density (Predicted) 1.129 ± 0.06 g/cm³[2][4]
Appearance White to off-white solid/crystals[1]
InChI Key NAMNSMRPXCPPFE-UHFFFAOYSA-N[3]

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through the Schotten-Baumann reaction, a reliable and high-yielding method for forming amides from amines and acyl chlorides.[1][] This reaction is an example of nucleophilic acyl substitution.[6][7][8]

The Schotten-Baumann Reaction: A Causal Explanation

The choice of the Schotten-Baumann conditions is deliberate. The reaction is performed in a two-phase system (aqueous and organic) or in the presence of an aqueous base.[1][] This serves two critical functions:

  • Nucleophile Activation & Reactant Segregation : The starting amine, 1,1-diphenylmethanamine (benzhydrylamine), is a potent nucleophile due to the lone pair of electrons on the nitrogen atom.[7][9] It readily attacks the highly electrophilic carbonyl carbon of benzoyl chloride.[6][10]

  • Byproduct Neutralization : The reaction generates hydrogen chloride (HCl) as a byproduct.[6][10] In the absence of a base, this HCl would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction. The aqueous sodium hydroxide solution immediately neutralizes the HCl, driving the reaction to completion.[11][12]

Visualizing the Synthesis Workflow

The following diagram outlines the logical flow from reactants to the purified final product.

G cluster_reactants Reactants cluster_process Process cluster_purification Purification R1 1,1-Diphenylmethanamine (Benzhydrylamine) P1 Combine Benzhydrylamine and NaOH Solution R1->P1 R2 Benzoyl Chloride P2 Add Benzoyl Chloride (Portion-wise with cooling) R2->P2 R3 5% Sodium Hydroxide (Aqueous Solution) R3->P1 P1->P2 P3 Vigorous Shaking (5-10 min) P2->P3 P4 Filter Crude Product (Buchner Funnel) P3->P4 P5 Wash with Cold Water P4->P5 U1 Dissolve Crude Solid in Hot Ethanol P5->U1 U2 Hot Filtration (Remove impurities) U1->U2 U3 Cool to Crystallize U2->U3 U4 Isolate Crystals (Filtration) U3->U4 Final Pure this compound Crystals U4->Final

Caption: High-level workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established laboratory procedures.[1]

  • Preparation of Amine Suspension : In a small conical flask, suspend 1.0 mL of 1,1-diphenylmethanamine in 20 mL of 5% aqueous sodium hydroxide solution.

  • Addition of Acyl Chloride : While constantly shaking the flask, add 2.0 mL of benzoyl chloride in approximately four 0.5 mL portions. If the reaction becomes exothermic, cool the flask in a water bath.

    • Causality: Adding the reactive benzoyl chloride portion-wise prevents overheating and potential side reactions. Cooling ensures the stability of the reactants and intermediates.[]

  • Reaction Completion : After the final addition, shake the mixture vigorously for 5-10 minutes. The reaction is complete when the characteristic, pungent odor of benzoyl chloride disappears.

  • Isolation of Crude Product : Filter the resulting solid precipitate using a Büchner funnel under suction.

  • Washing : Wash the solid product thoroughly with cold water to remove any remaining sodium hydroxide and sodium benzoate.

Purification by Recrystallization
  • Dissolution : Transfer the crude this compound to a beaker and add a minimal amount of hot ethanol, swirling to dissolve the solid completely. Place the beaker on a steam bath to maintain the temperature.

    • Causality: The principle of recrystallization relies on the target compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Hot Filtration : Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities.

  • Crystallization : Allow the clear filtrate to cool slowly to room temperature, undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals.

  • Isolation : Collect the purified crystals by filtration and allow them to air dry.

Part 3: Spectroscopic Characterization & Analytical Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical synthesis. A combination of spectroscopic methods provides an unambiguous structural confirmation.

Expected Spectroscopic Signatures

The following table summarizes the key spectroscopic data reported for this compound, which serve as a reference for successful synthesis.[1]

TechniqueObservationInterpretation
FTIR (cm⁻¹) ~3300N-H stretching vibration of the secondary amide.
~1650C=O stretching (Amide I band), characteristic of the carbonyl group.
~1540N-H bending (Amide II band).
3100-3000, 1600-1450Aromatic C-H stretching and C=C ring stretching vibrations.
¹H NMR (ppm) 8.12-8.14 (d, 1H)Amide proton (N-H), often appears as a doublet due to coupling with the adjacent C-H.
7.25-7.65 (m, 15H)Overlapping multiplet corresponding to the protons of the three phenyl groups.
¹³C NMR (ppm) ~172.3Carbonyl carbon (C=O) of the amide.
127.5-133.8Aromatic carbons from the three phenyl rings.
Visualizing the Analytical Workflow

This workflow ensures a systematic approach to verifying the product's identity and purity.

G cluster_initial Purity Check cluster_structure Structural Elucidation cluster_confirmation Confirmation TLC Thin-Layer Chromatography (TLC) FTIR FTIR Spectroscopy TLC->FTIR NMR ¹H and ¹³C NMR Spectroscopy FTIR->NMR Confirm functional groups MS Mass Spectrometry NMR->MS Map C-H framework Confirm Compare Data to Literature Values MS->Confirm Verify molecular weight Start Purified Product Start->TLC Assess purity & Rf value

Caption: Systematic analytical workflow for the characterization of this compound.

Key Analytical Methodologies
  • Thin-Layer Chromatography (TLC) : Used to monitor the progress of the reaction and assess the purity of the final product. A mobile phase of 1:1 ethanol and acetic acid with a silica gel stationary phase has been reported.[1] The disappearance of the starting material spot and the appearance of a single product spot indicates reaction completion and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides the most definitive information about the carbon-hydrogen framework of the molecule. The chemical shifts and splitting patterns in ¹H NMR, along with the number of signals in ¹³C NMR, are used to confirm the precise arrangement of atoms.[1][13][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : An essential technique for identifying the functional groups present. The characteristic absorption bands for the N-H and C=O groups of the amide linkage are key indicators of a successful reaction.[1][13]

Part 4: Biological Context and Potential Applications

While extensive biological data for this compound is not widely published, its design rationale provides a clear direction for its application in research.

  • CD40L Mimetic : The primary reported application is its use as a small molecule that mimics the CD40 ligand.[1] The CD40-CD40L interaction is a crucial co-stimulatory pathway in the adaptive immune system, essential for B-cell activation, differentiation, and antibody class switching. By mimicking CD40L, this compound could potentially act as an agonist or antagonist at the CD40 receptor, making it a valuable tool for studying these immunological processes and a candidate for developing novel immunotherapeutic agents.[1]

  • Broader Pharmacological Potential : The benzamide scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Benzamide derivatives have been investigated for a wide array of biological activities, including antiprotozoal, antimicrobial, and antitumor effects.[15][16][17][18] While this compound itself has not been extensively screened for these activities, its core structure suggests that it could be a valuable starting point for library synthesis and further drug discovery efforts.

Part 5: Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. The following information is a summary of available safety data.

  • Hazard Statements :

    • H302: Harmful if swallowed.[4]

    • May cause skin and serious eye irritation.[19][20]

    • H400: Very toxic to aquatic life.[4]

  • Precautionary Measures :

    • Engineering Controls : Use only in a well-ventilated area, such as a chemical fume hood.[19]

    • Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[19][20]

    • Handling : Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[4][19]

    • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[19][20]

    • Disposal : Dispose of contents/container to an approved waste disposal plant.[4][19]

References

  • Vemula, V., & Sivanandham, M. (2011). Synthesis and Characterization of this compound. Asian Journal of Chemistry, 23(5), 2165-2168.

  • Clark, J. (2023). Reaction between acyl chlorides and amines - addition / elimination. Chemguide.

  • Sparkl. (n.d.). Revision Notes - Production of Amides from Acyl Chlorides and Ammonia/Amines. Sparkl.

  • Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines. Doc Brown's Chemistry.

  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.

  • Save My Exams. (2024). Nucleophilic Addition–Elimination (AQA A Level Chemistry): Revision Note. Save My Exams.

  • LookChem. (n.d.). Cas 1485-72-9, N-BENZHYDRYL-BENZAMIDE. LookChem.

  • ChemicalBook. (n.d.). N-BENZHYDRYL-BENZAMIDE | 1485-72-9. ChemicalBook.

  • ChemicalBook. (n.d.). N-BENZHYDRYL-BENZAMIDE CAS#: 1485-72-9. ChemicalBook.

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Fisher Scientific.

  • Popovski, E., et al. (2001). Synthesis of N-(N'-benzoylhydrazinomethyl)benzamide. Molbank.

  • Fisher Scientific. (2024). SAFETY DATA SHEET - N-Benzylbenzamide. Fisher Scientific.

  • Filo. (2025). Prepare and submit Benzanilamide from Benzoyl Chloride... Filo.

  • Duffy, J., et al. (2012). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PMC - NIH.

  • PubMed. (2012). Synthesis, biological evaluation, and structure-activity relationships of N-benzoyl-2-hydroxybenzamides as agents active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PubMed.

  • Asim, M., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Materials Research.

  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride w... Pearson.

  • Toppr. (n.d.). Why does benzoyl chloride react preferentially with an amine rather than Na2CO3 or water? Toppr.

  • ResearchGate. (2025). (PDF) Synthesis of N-(N'-benzoylhydrazinomethyl)benzamide. ResearchGate.

  • ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate.

  • Adejoro, I. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH.

  • Al-Hiari, Y. M., et al. (2017). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. MDPI.

  • PubChemLite. (n.d.). This compound (C20H17NO). PubChemLite.

  • Vedantu. (n.d.). What is obtained when Benzoyl Chloride reacts with class 9 chemistry JEE_Main. Vedantu.

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. ATSDR.

  • ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

  • ResearchGate. (2017). What is best condition for benzolation of primary aromatic amines in presence of secondary amine? ResearchGate.

  • ChemComplete. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube.

  • University of Illinois Springfield. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. UIS.

Sources

An In-depth Technical Guide to N-benzhydrylbenzamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of N-benzhydrylbenzamide, a molecule of significant interest in medicinal chemistry and immunology. We will delve into its fundamental chemical properties, explore detailed synthesis protocols, discuss methods for its characterization, and highlight its potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this compound.

Core Molecular Attributes of this compound

This compound is a secondary amide featuring a benzhydryl group attached to the nitrogen atom of a benzamide moiety. Understanding its molecular formula and weight is the first step in any quantitative study.

Molecular Formula: C₂₀H₁₇NO

Molecular Weight: 287.36 g/mol

These fundamental properties are crucial for stoichiometric calculations in synthesis, preparation of solutions for assays, and interpretation of mass spectrometry data.

Structural Representation

The structure of this compound is key to understanding its reactivity and biological interactions.

Caption: 2D structure of this compound.

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Schotten-Baumann Reaction: A Classic Approach

A common and reliable method for the synthesis of this compound is the Schotten-Baumann reaction. This involves the acylation of a primary amine with an acyl chloride in the presence of a base.

Reaction Scheme:

1,1-Diphenylmethanamine + Benzoyl chloride → this compound + HCl

Experimental Protocol: [1]

  • Preparation of the Amine Suspension: Suspend 1 mL of 1,1-diphenylmethanamine in 20 mL of a 5% sodium hydroxide solution in a suitable flask.

  • Addition of Acylating Agent: Add 2 mL of benzoyl chloride portion-wise (e.g., 0.5 mL at a time) while constantly shaking the mixture. Cooling in a water bath may be necessary to control the exothermic reaction.

  • Reaction: Shake the mixture vigorously for 5-10 minutes until the characteristic odor of benzoyl chloride disappears.

  • Work-up: Ensure the reaction mixture is alkaline. Filter the solid product.

  • Washing: Wash the crude product with a small amount of cold water.

  • Purification: Recrystallize the crude this compound from a suitable solvent to obtain the pure product.

Ritter Reaction: An Alternative Pathway

The Ritter reaction provides an alternative synthetic route to N-benzhydrylamides. This method involves the reaction of a nitrile with a carbocation source, such as an alcohol in the presence of a strong acid.[2]

Reaction Scheme:

Benzhydrol + Benzonitrile --(Formic Acid)--> this compound

Experimental Protocol: (A general procedure based on the literature[2])

  • Reaction Setup: In a round-bottom flask, dissolve benzhydrol and a molar excess of benzonitrile in refluxing formic acid.

  • Reaction: Heat the mixture at reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography.

  • Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated. This method often yields products that do not require chromatographic purification.[2]

Characterization and Analytical Techniques

Confirmation of the synthesis and purity of this compound requires a combination of spectroscopic and analytical methods.

Technique Expected Observations Purpose
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of characteristic peaks for N-H stretching, C=O stretching (amide I band), and aromatic C-H stretching.[1]Functional group identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) ¹H NMR will show distinct signals for the amide proton, the methine proton of the benzhydryl group, and the aromatic protons. ¹³C NMR will confirm the presence of aromatic carbons and the carbonyl carbon.[1]Structural elucidation and confirmation.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of this compound (287.36 g/mol ) should be observed.Determination of molecular weight and confirmation of molecular formula.
Melting Point Analysis A sharp melting point range indicates high purity.Purity assessment.

Applications and Biological Relevance

This compound is not merely a synthetic curiosity; it has been investigated for its potential biological activities.

Immunomodulation: A CD40L Mimetic

The interaction between the CD40 ligand (CD40L) and its receptor, CD40, is a critical signaling pathway in the immune system, regulating T cell-dependent B cell proliferation and differentiation.[1] Dysregulation of this pathway is implicated in autoimmune diseases. This compound has been designed as a small molecule mimetic of CD40L.[1] By mimicking the active site of CD40L, it has the potential to interfere with the CD40-CD40L interaction, offering a potential therapeutic strategy for autoimmune disorders.[1]

CD40L_Mimicry cluster_0 Normal Immune Activation cluster_1 Therapeutic Intervention CD40L CD40 Ligand (on T-cell) CD40 CD40 Receptor (on B-cell) CD40L->CD40 Binding B_Cell_Activation B-cell Proliferation & Antibody Production CD40->B_Cell_Activation Signal Transduction NBB This compound (CD40L Mimetic) Blocked_CD40 CD40 Receptor (Blocked) NBB->Blocked_CD40 Competitive Binding No_Activation Inhibition of B-cell Activation Blocked_CD40->No_Activation No Signal

Caption: Proposed mechanism of this compound as a CD40L mimetic.

Potential as an Antitumor Agent

The benzamide scaffold is present in a number of compounds with demonstrated antitumor activity.[3][4] While specific studies on the anticancer properties of this compound are not widely reported, its structural class is of high interest in the development of novel cancer therapeutics, such as histone deacetylase (HDAC) inhibitors.[4] Further investigation into the antiproliferative activity of this compound against various cancer cell lines is a promising area for future research.

Conclusion

This compound is a well-defined chemical entity with established synthetic routes and clear methods for characterization. Its significance extends beyond fundamental organic chemistry into the realm of medicinal chemistry, particularly as a potential immunomodulatory and anticancer agent. The information provided in this guide serves as a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising molecule.

References

  • Vemula, V., & Muthukumaran, S. (2011). Synthesis and Characterization of this compound. Asian Journal of Chemistry, 23(5), 2165-2168.
  • PubChem. (n.d.). N-benzhydryl-2,4-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddy, K. L., & Reddy, P. S. (2006). Synthesis of N-benzhydrylamides from nitriles by Ritter reactions in formic acid. Tetrahedron Letters, 47(45), 7975-7977.
  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • PubChem. (n.d.). N,N-Dibenzylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-benzyl-3-hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N,N-diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of N-benzhydrylbenzamide

Abstract

This technical guide provides a comprehensive framework for the characterization of this compound, a molecule of significant interest in chemical and pharmaceutical research. Recognizing the critical role that physicochemical properties play in the journey from discovery to application, this document details the theoretical underpinnings and practical methodologies for determining the solubility and stability of this compound. We move beyond simple data provision to offer a self-validating, logic-driven approach to experimental design, tailored for researchers, scientists, and drug development professionals. This guide synthesizes established principles with field-proven protocols, ensuring that the reader is equipped not only to generate robust data but also to understand the causality behind each experimental step. All protocols are supported by authoritative references and are designed to meet the rigorous standards of modern drug development, including those outlined by the International Council for Harmonisation (ICH).

Introduction: The Physicochemical Profile of this compound

This compound belongs to the amide class of organic compounds, characterized by a carbonyl group bonded to a nitrogen atom. Its structure features a benzoyl group attached to the nitrogen of a benzhydrylamine (diphenylmethylamine) moiety. This configuration, with its two phenyl rings and benzamide group, renders the molecule significantly non-polar and aromatic.

A thorough understanding of its solubility and stability is not merely an academic exercise; it is a fundamental prerequisite for any meaningful application development.

  • Solubility dictates the choice of solvents for synthesis, purification, formulation, and in-vitro/in-vivo testing. It is a critical determinant of a compound's bioavailability.

  • Stability defines the compound's resilience to environmental factors such as pH, temperature, light, and oxidation. A comprehensive stability profile is essential for establishing appropriate storage conditions, determining shelf-life, and identifying potential degradation products that could impact efficacy or safety.[1]

This guide will provide the necessary protocols to build a robust physicochemical profile for this compound, enabling its seamless transition through the development pipeline.

Solubility Characterization

The solubility of a compound is its ability to form a homogeneous mixture with a solvent. For this compound, its largely non-polar structure is the primary determinant of its solubility behavior, following the principle of "like dissolves like."[2]

Theoretical Assessment and Known Data
Quantitative Solubility Data Summary

The following table summarizes the known qualitative solubility of this compound and provides a template for researchers to populate with experimentally determined quantitative data.

SolventTypeTemperature (°C)Quantitative Solubility (e.g., mg/mL)Observations / Reference
WaterPolar Protic25InsolublePredicted and observed.[3]
EthanolPolar Protic78 (Hot)Soluble[3]
ChloroformPolar Aprotic25Soluble[3]
MethanolPolar Protic25Experimental Data NeededExpected to be soluble.
AcetonePolar Aprotic25Experimental Data NeededExpected to be soluble.
Ethyl AcetatePolar Aprotic25Experimental Data NeededExpected to be soluble.
DichloromethanePolar Aprotic25Experimental Data NeededExpected to be highly soluble.[2]
AcetonitrilePolar Aprotic25Experimental Data NeededExpected to be soluble.
HexanesNon-polar25Experimental Data NeededExpected to have limited solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[5] Its trustworthiness lies in ensuring the system reaches a true equilibrium between the dissolved and undissolved compound.

Objective: To determine the saturation solubility of this compound in a selected solvent at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is essential for ensuring saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined period (e.g., 24-48 hours). The time required to reach equilibrium should be determined empirically by sampling at various time points (e.g., 12, 24, 36, 48 hours) until the concentration of the solute in solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially inflating the solubility measurement.

  • Dilution: Immediately dilute the clear filtrate with a known volume of an appropriate solvent (usually the mobile phase of the analytical method) to bring the concentration into the working range of the quantification assay.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol described in Section 4.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL) × Dilution Factor × Volume of Solvent (mL)) / Initial Volume of Supernatant Taken (mL)

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess This compound to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (e.g., 24-48h) B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute filtrate E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for the Shake-Flask Solubility Method.

Stability Assessment and Forced Degradation

Stability testing evaluates the extent to which a substance retains its original properties over time. For drug development, this is governed by ICH guidelines.[6] Forced degradation (or stress testing) is the intentional degradation of a compound under conditions more severe than accelerated stability testing.[1] The purpose is not to determine shelf-life but to understand the molecule's intrinsic stability, identify likely degradation products, and establish degradation pathways.[7] This knowledge is crucial for developing stability-indicating analytical methods.

Predicted Degradation Pathways

The this compound molecule contains an amide linkage, which is known to be susceptible to hydrolysis under both acidic and basic conditions.[7][8] This is the most probable degradation pathway, which would cleave the molecule into benzoic acid and benzhydrylamine. Other potential degradation routes include oxidation, photolysis, and thermolysis.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for analytical method validation.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions Setup: The following conditions are recommended based on ICH guidelines.[6] For each condition, a parallel control sample (drug substance in solvent without the stressor) should be run.

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at a controlled temperature (e.g., 60-80°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature or slightly elevated temperature and collect samples at time points (e.g., 1, 2, 4, 8 hours). Amide hydrolysis is often faster under basic conditions.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep at room temperature. Monitor the reaction and collect samples at various time points.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat in a calibrated oven (e.g., 80°C). Also, expose a solution of the compound to the same temperature. Analyze at set time points.

    • Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A parallel sample should be protected from light (e.g., wrapped in aluminum foil) to serve as a dark control.

  • Sample Handling: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

  • Analysis: Dilute the samples to an appropriate concentration and analyze using a stability-indicating HPLC method (see Section 4). The goal is to achieve 5-20% degradation of the active substance. If degradation is too rapid or too slow, the stress conditions (temperature, time, stressor concentration) should be adjusted.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control samples. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Peak purity analysis of the parent peak using a photodiode array (PDA) detector is essential to ensure it is not co-eluting with any degradants.

Logic of a Forced Degradation Study

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_outcomes Outcomes Start This compound (API) Acid Acidic (e.g., 0.1M HCl, Heat) Start->Acid Base Basic (e.g., 0.1M NaOH) Start->Base Ox Oxidative (e.g., 3% H₂O₂) Start->Ox Heat Thermal (e.g., 80°C) Start->Heat Light Photolytic (e.g., 1.2M lux hrs) Start->Light Analysis Analyze all samples with Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Outcome1 Identify Degradation Pathways Analysis->Outcome1 Outcome2 Characterize Degradation Products Analysis->Outcome2 Outcome3 Validate Analytical Method Specificity Analysis->Outcome3 Outcome4 Inform Formulation & Packaging Choices Analysis->Outcome4

Caption: Core logic and outcomes of a forced degradation study.

Analytical Methodologies for Quantification

A robust and validated analytical method is required to accurately quantify this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[9]

Method Selection: HPLC with UV Detection

HPLC with Ultraviolet (UV) detection is a widely accessible and reliable method for quantifying aromatic compounds.[9] The benzoyl and benzhydryl moieties in this compound contain chromophores that absorb UV light, making the molecule well-suited for UV detection.[9] For higher sensitivity and selectivity, especially when identifying unknown degradants in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[10]

Protocol: Stability-Indicating HPLC-UV Method Development

Objective: To develop a specific, accurate, and precise HPLC-UV method capable of separating this compound from all potential degradation products generated during stability studies.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column Selection: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 250 mm, 5 µm particle size).[11]

  • Mobile Phase Selection:

    • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid (to control pH and improve peak shape).

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.

    • Start with an isocratic elution (e.g., 70:30 Acetonitrile:Water) and transition to a gradient elution if necessary to resolve all peaks. A typical gradient might run from 50% B to 95% B over 15-20 minutes.[11]

  • Detection Wavelength: Use the PDA detector to scan the UV spectrum of this compound (e.g., from 200-400 nm) to determine the wavelength of maximum absorbance (λ-max). This wavelength will provide the highest sensitivity for the parent compound. Monitor at multiple wavelengths if degradants have different λ-max values.

  • Method Validation (Specificity): The most critical aspect of a stability-indicating method is specificity. This is demonstrated by analyzing the samples from the forced degradation study. The method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks and any peaks from the matrix or placebo. Peak purity analysis using the PDA detector should be performed on the this compound peak in all stressed samples to confirm its homogeneity.

  • System Suitability: Before each run, inject a standard solution multiple times to ensure the system is performing acceptably. Key parameters include retention time repeatability (RSD < 1%), peak area repeatability (RSD < 2%), tailing factor (T ≤ 2), and theoretical plates (N > 2000).

  • Calibration: Prepare a series of standard solutions of this compound at different concentrations to create a calibration curve. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.[11]

Conclusion

The successful development and application of this compound hinge on a thorough understanding of its fundamental physicochemical properties. This guide has provided a comprehensive, scientifically-grounded framework for determining its solubility and stability. By integrating theoretical knowledge with detailed, actionable protocols for solubility determination via the shake-flask method, stability assessment through forced degradation, and quantification using a stability-indicating HPLC-UV method, researchers are empowered to generate the robust and reliable data required for informed decision-making. The emphasis on causality and self-validating experimental design ensures that the generated data will be of the highest integrity, meeting the exacting standards of the scientific and drug development communities.

References

  • Synthesis and Characterization of this compound. (Source: Provided search result, specific journal/author details not available)
  • Some Basic Facts about Forced Degradation Test. (2023). Labinsights. [URL: https://www.formulationbio.
  • N-BENZHYDRYL-BENZAMIDE CAS#: 1485-72-9. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717544.htm]
  • N-BENZHYDRYL-BENZAMIDE | 1485-72-9. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB6717544_EN.htm]
  • Patel, Y., et al. (2016). Forced Degradation Studies. MedCrave online. [URL: https://medcraveonline.
  • Shinde, N., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3697204/]
  • Neto, J., et al. (2020). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Journal of the Brazilian Chemical Society. [URL: https://www.researchgate.net/publication/341490217_Forced_Degradation_Study_and_Development_of_a_Stability-Indicating_Method_for_Amoxicillin_Capsules_According_to_ANVISA_Guidelines]
  • An In-depth Technical Guide on the Solubility of N-(1-hydroxypropan-2-yl)benzamide in Organic Solvents. Benchchem. [URL: https://www.benchchem.com/product/b523938-solubility]
  • Kleijn, W., et al. (2014). Microorganisms Hydrolyse Amide Bonds; Knowledge Enabling Read-Across of Biodegradability of Fatty Acid Amides. Applied and Environmental Microbiology. [URL: https://pubmed.ncbi.nlm.nih.gov/24510842/]
  • Li, D., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Molecular Liquids. [URL: https://spiral.imperial.ac.uk/handle/10044/1/109499]
  • N-Isobutylbenzamide: A Technical Guide to its Solubility in Organic Solvents. Benchchem. [URL: https://www.benchchem.com/product/b712395-solubility]
  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency (EMA). [URL: https://www.ema.europa.
  • Q1A(R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-1-r2-stability-testing-new-drug-substances-and-products-step-5_en.pdf]
  • Zholobenko, A., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Journal of Chromatography B. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3105232/]
  • Application Notes & Protocols for the Quantification of 2-amino-N-benzyl-5-hydroxybenzamide. Benchchem. [URL: https://www.benchchem.
  • Li, D., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... ResearchGate. [URL: https://www.researchgate.
  • Ragno, G., et al. (2006). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin. [URL: https://pubmed.ncbi.nlm.nih.gov/16755047/]
  • Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). [URL: https://www.
  • Solubility of 4-benzoylbenzamide in common organic solvents. Benchchem. [URL: https://www.benchchem.com/product/b1494-solubility]
  • Zholobenko, A., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. [URL: https://www.researchgate.net/publication/51079010_A_HPLC_Method_for_the_Quantitative_Determination_of_N-2-hydroxy-5-nitrophenylcarbamothioyl-35-imethylbenzamide_in_Biological_Samples]
  • El-Walily, A., et al. (2005). Stability studies on some benzocycloheptane antihistaminic agents. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://pubmed.ncbi.nlm.nih.gov/15620542/]
  • Kumar, N., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10599144/]
  • Pais, P., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9610507/]
  • Deadman, B., et al. (2020). End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride... Green Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/gc/d0gc02164h]

Sources

N-Benzhydrylbenzamide: A Scaffolding for Diverse Biological Activities - A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzamide moiety represents a cornerstone of pharmacophore design, lending itself to a vast array of therapeutic applications. Its structural simplicity belies a chemical versatility that allows for targeted modifications, profoundly influencing biological activity. When coupled with a benzhydryl group, the resulting molecule, N-benzhydrylbenzamide, emerges as a scaffold of significant interest. This technical guide provides an in-depth exploration of the potential biological activities of this compound and its derivatives, moving beyond a mere recitation of facts to an analysis of the underlying mechanisms and the experimental frameworks required for their validation. We will delve into its potential as an antitumor, antimicrobial, and anticonvulsant agent, providing the theoretical basis and practical methodologies for its investigation.

I. Synthesis of this compound: Building the Foundation

The synthesis of this compound can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired scale, purity, and available starting materials. Two common and effective methods are the Schotten-Baumann reaction and the Ritter reaction.

Schotten-Baumann Benzoylation

A reliable method for the synthesis of this compound involves the Schotten-Baumann reaction, which is the benzoylation of 1,1-diphenylmethanamine (benzhydrylamine).[1] This reaction is typically carried out in a biphasic system with an aqueous alkaline solution.

Experimental Protocol: Schotten-Baumann Synthesis of this compound

  • Reaction Setup: Suspend 1,1-diphenylmethanamine (1 equivalent) in a 5% aqueous solution of sodium hydroxide in a suitable reaction vessel.

  • Addition of Benzoyl Chloride: While vigorously stirring, add benzoyl chloride (1.1 equivalents) portion-wise to the suspension. Maintain the temperature of the reaction mixture by cooling in a water bath if necessary.

  • Reaction Progression: Continue vigorous stirring for approximately 10-15 minutes, or until the characteristic odor of benzoyl chloride is no longer detectable.

  • Product Isolation: The solid this compound product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove any remaining salts. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the purified this compound.

The Ritter Reaction

An alternative synthetic route is the Ritter reaction, which utilizes a nitrile as the nitrogen source for the amide.[2] This method is particularly useful when starting from benzhydrol.

Experimental Protocol: Ritter Reaction Synthesis of this compound

  • Reaction Mixture: In a round-bottom flask, dissolve benzhydrol (1 equivalent) and benzonitrile (1.2 equivalents) in a suitable acidic medium, such as formic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, allow the mixture to cool to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

II. Antitumor Potential: A Multi-pronged Approach

The benzamide scaffold is present in numerous approved and investigational anticancer agents. This compound and its derivatives have shown promise in this area through several distinct mechanisms of action.

Immunomodulation via CD40L Mimicry

The interaction between the CD40 receptor on antigen-presenting cells (APCs) and the CD40 ligand (CD40L) on T-cells is a critical co-stimulatory signal for an effective anti-tumor immune response.[3][4] this compound has been designed as a small molecule mimetic of CD40L, with the potential to activate B-cell proliferation and immunoglobulin isotype switching.[1] By mimicking the natural ligand, this compound could potentially enhance the immune system's ability to recognize and eliminate cancer cells.

Mechanism of Action: CD40L Mimicry

This compound is hypothesized to bind to the CD40 receptor, inducing a conformational change that initiates downstream signaling cascades. This activation can lead to the maturation of dendritic cells, enhancing their antigen-presenting capabilities and promoting the activation of cytotoxic T-lymphocytes.

CD40L_Mimicry NBB This compound (CD40L Mimetic) CD40 CD40 Receptor (on APC) NBB->CD40 Binds and Activates APC Antigen Presenting Cell (e.g., Dendritic Cell) CD40->APC Initiates Signaling Cascade T_Cell Cytotoxic T-Lymphocyte (CTL) APC->T_Cell Presents Tumor Antigens (Enhanced Activation) Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Recognizes and Kills

Caption: this compound as a CD40L mimetic.

Disruption of Microtubule Dynamics

A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Derivatives of N-benzylbenzamide have been identified as potent tubulin polymerization inhibitors that bind to the colchicine binding site.[5][6] This inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.

Mechanism of Action: Tubulin Polymerization Inhibition

By binding to the colchicine site on β-tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase and ultimately, apoptosis.

Tubulin_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Essential for Mitotic Spindle NBB_deriv This compound Derivative NBB_deriv->Tubulin_Dimers Binds to Colchicine Site (Inhibits Polymerization) Apoptosis Apoptosis Mitosis->Apoptosis Mitotic Arrest Leads to

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

  • Reagents and Materials: Purified tubulin, general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, glycerol, fluorescent reporter dye (e.g., DAPI), 96-well black microplate, fluorescence plate reader.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution in general tubulin buffer. Include positive (e.g., nocodazole) and negative (vehicle) controls.

  • Reaction Setup: In a pre-warmed 96-well plate, add the test compound dilutions.

  • Initiation of Polymerization: Prepare a tubulin reaction mix on ice containing tubulin, GTP, glycerol, and the fluorescent reporter. Add the reaction mix to each well to initiate polymerization.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for a specified duration (e.g., 60 minutes).

  • Data Analysis: Plot the fluorescence intensity versus time. Determine the IC50 value by plotting the maximum polymerization rate or the plateau fluorescence against the logarithm of the compound concentration.

Inhibition of NF-κB Signaling

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting proliferation and inhibiting apoptosis. N-substituted benzamides have been shown to inhibit NF-κB activation.[7]

Mechanism of Action: NF-κB Inhibition

While the precise mechanism for this compound is yet to be fully elucidated, related compounds inhibit the breakdown of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκB degradation, these compounds block the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target genes involved in cell survival and proliferation.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment: After transfection, treat the cells with varying concentrations of this compound for a predetermined time.

  • NF-κB Activation: Induce NF-κB activation with a stimulant such as tumor necrosis factor-alpha (TNF-α).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the untreated control and determine the IC50 value.

III. Antimicrobial Activity: Targeting Bacterial Cell Division

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. N-benzamide derivatives have demonstrated promising antibacterial and antifungal activities.[8]

Inhibition of FtsZ Protein

A key target for some benzamide derivatives is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[9] FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It polymerizes to form the Z-ring at the site of cell division, which serves as a scaffold for the assembly of the division machinery.

Mechanism of Action: FtsZ Inhibition

N-benzamide derivatives can bind to FtsZ and disrupt its polymerization, thereby inhibiting the formation of the Z-ring. This leads to filamentation of the bacteria and ultimately cell death.

FtsZ_Inhibition FtsZ_Monomers FtsZ Monomers Z_Ring Z-Ring FtsZ_Monomers->Z_Ring Polymerization Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Essential for NBB_deriv This compound Derivative NBB_deriv->FtsZ_Monomers Inhibits Polymerization Cell_Death Cell Death Cell_Division->Cell_Death Inhibition leads to

Caption: Inhibition of FtsZ polymerization by this compound derivatives.

Experimental Protocol: In Vitro FtsZ Polymerization Assay (Light Scattering)

  • Reagents and Materials: Purified FtsZ protein, polymerization buffer (e.g., MES buffer with MgCl2 and KCl), GTP, 96-well clear microplate, spectrophotometer with a light scattering module.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution in polymerization buffer.

  • Reaction Setup: In a 96-well plate, add the test compound dilutions.

  • Initiation of Polymerization: Prepare an FtsZ solution in polymerization buffer on ice. To initiate polymerization, add GTP to the FtsZ solution and immediately add this mix to the wells containing the test compound.

  • Data Acquisition: Place the plate in the spectrophotometer and measure the light scattering at 340 nm at regular intervals at 37°C.

  • Data Analysis: Plot the light scattering intensity versus time. Determine the MIC (Minimum Inhibitory Concentration) by observing the lowest concentration that inhibits visible growth in a broth microdilution assay.

IV. Anticonvulsant Potential: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several N-substituted benzamide derivatives have shown potent anticonvulsant activity in preclinical models.[10][11]

Mechanism of Action in Seizure Models

The precise mechanism of anticonvulsant action for many benzamides is still under investigation but is thought to involve the modulation of voltage-gated ion channels, such as sodium and calcium channels, or the enhancement of GABAergic inhibition. The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) seizure models are standard preclinical assays to evaluate potential anticonvulsant drugs. The MES model is indicative of activity against generalized tonic-clonic seizures, while the PTZ model suggests efficacy against absence seizures.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

  • Animal Preparation: Use adult male mice. Administer this compound or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route.

  • Electrode Placement and Stimulation: At the time of peak drug effect, apply a drop of topical anesthetic and saline to the corneas of the mouse. Deliver a short electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes.

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. Abolition of the hindlimb tonic extension is considered protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50) using probit analysis.

Experimental Protocol: Pentylenetetrazole (PTZ) Induced Seizure Test in Mice

  • Animal Preparation: Use adult male mice. Administer this compound or vehicle control.

  • PTZ Administration: At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Observation: Observe the animals for a set period (e.g., 30 minutes) for the onset of clonic and tonic-clonic seizures.

  • Data Analysis: Record the latency to the first seizure and the percentage of animals protected from seizures. Calculate the ED50 for protection against PTZ-induced seizures.

V. Summary of Quantitative Data and Future Directions

While specific quantitative data for the parent this compound is not extensively available in the public domain, the biological activities of its derivatives are promising. The table below summarizes the types of quantitative data that should be sought for this compound to fully characterize its potential.

Biological ActivityKey AssayQuantitative MetricTarget Value/Range
Antitumor Tubulin PolymerizationIC50Low micromolar to nanomolar
NF-κB Reporter AssayIC50Low micromolar
Antimicrobial Broth MicrodilutionMICLow µg/mL
FtsZ PolymerizationIC50Low micromolar
Anticonvulsant MES TestED50< 100 mg/kg
PTZ TestED50< 100 mg/kg

The diverse biological activities associated with the this compound scaffold underscore its potential as a privileged structure in drug discovery. Future research should focus on the systematic evaluation of this compound in the assays described herein to establish its specific activity profile. Structure-activity relationship (SAR) studies, involving modifications to both the benzhydryl and benzamide moieties, will be crucial in optimizing potency and selectivity for each of the identified biological targets. Furthermore, detailed pharmacokinetic and toxicological studies will be necessary to assess the druglikeness of promising lead compounds.

VI. References

  • Vemula, V., & Sivanandham, M. (2011). Synthesis and Characterization of this compound. Asian Journal of Chemistry, 23(5), 2165-2168.

  • Reddy, T. J., & Le, T. X. H. (2010). Synthesis of N-benzhydrylamides from nitriles by Ritter reactions in formic acid. Tetrahedron Letters, 51(43), 5764-5766.

  • Li, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Chemical Technology, 18(1), 1-10.

  • PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025). In-Vitro Antimicrobial Activity of N-Benzamide Derivatives: A Technical Guide. BenchChem.

  • Sivagami, S., Yogalakshmi, M., & Sivanandham, M. (2012). Study on CD40L mimetic molecules on Dendritic cells. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 15-18.

  • Arun, K. G., et al. (2011). CD40 LIGAND MIMETIC MOLECULES ACTIVATE B- CELL PROLIFERATION AND IMMUNOGLOBULIN ISOTYPE SWITCHING. International Journal of Pharmaceutical Sciences and Research, 2(8), 2069-2075.

  • Strupińska, M., et al. (2009). New Derivatives of Benzylamide With Anticonvulsant Activity. Acta Poloniae Pharmaceutica, 66(2), 155-159.

  • National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database.

  • D'Hooge, R., & De Deyn, P. P. (2001). Applications of the Morris water maze in the study of learning and memory. Brain research reviews, 36(1), 60-90.

  • BenchChem. (2025). In-Vitro Antimicrobial Activity of N-Benzamide Derivatives: A Technical Guide. BenchChem.

  • Liberg, D., et al. (1999). N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms. British journal of cancer, 81(6), 965–972. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of N-benzhydrylbenzamide via Schotten-Baumann Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of N-benzhydrylbenzamide, a valuable amide compound. The synthesis is achieved through the acylation of diphenylmethanamine (also known as benzhydrylamine) with benzoyl chloride. This reaction proceeds via the classic Schotten-Baumann mechanism, a robust and widely used method for amide formation.[1][2][3] This guide details the underlying chemical principles, a step-by-step experimental procedure, purification techniques, and expected analytical outcomes. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a reliable and well-characterized method for preparing this compound.

Reaction Principle and Mechanism

The synthesis of this compound is a nucleophilic acyl substitution reaction.[2][4] Specifically, it follows the Schotten-Baumann reaction conditions, which involve the reaction of an amine with an acid chloride in the presence of a base.[1][3]

Causality of Experimental Choices:

  • Nucleophile and Electrophile: Diphenylmethanamine serves as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the highly electrophilic carbonyl carbon of benzoyl chloride.[2] Benzoyl chloride is an excellent electrophile due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, and the chloride ion is a very good leaving group.[5]

  • Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, typically aqueous sodium hydroxide (NaOH) or a tertiary amine like triethylamine, is essential for two reasons.[6][7] First, it neutralizes the HCl, preventing it from protonating the starting amine.[1] If the amine becomes protonated, it loses its nucleophilicity and can no longer react with the benzoyl chloride. Second, the base deprotonates the positively charged nitrogen in the tetrahedral intermediate, facilitating the reformation of the carbonyl double bond and expulsion of the chloride leaving group.[8]

  • Solvent System: Schotten-Baumann reactions are often performed in a two-phase system, consisting of water and an organic solvent.[1][3] The aqueous phase contains the base (e.g., NaOH) to neutralize the generated acid, while the reactants and the final product remain primarily in the organic phase or are insoluble in the aqueous medium.[1] This specific protocol utilizes an aqueous NaOH solution, where the product conveniently precipitates upon formation.[9]

The overall reaction is as follows:

C₆H₅COCl (Benzoyl chloride) + (C₆H₅)₂CHNH₂ (Diphenylmethanamine) --(NaOH)--> (C₆H₅)₂CHNHCOC₆H₅ (this compound) + NaCl + H₂O

Reaction Mechanism Diagram

ReactionMechanism Mechanism of this compound Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine Diphenylmethanamine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride Benzoyl Chloride (Electrophile) AcylChloride->Tetrahedral Product This compound Tetrahedral->Product Collapse of Intermediate (Cl⁻ leaves) Byproduct HCl (neutralized by NaOH) Tetrahedral->Byproduct H⁺ released Workflow Experimental Synthesis Workflow A 1. Prepare 5% NaOH Solution & Cool B 2. Suspend Diphenylmethanamine A->B C 3. Cool Mixture in Ice Bath B->C D 4. Add Benzoyl Chloride (Dropwise, 5-10 min) C->D E 5. Vigorous Stirring (10-15 min at RT) D->E F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Wash Product with Cold Water F->G H 8. Purify by Recrystallization (Ethanol) G->H I 9. Dry & Characterize (Yield, MP, Spectroscopy) H->I

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Product Isolation and Purification (Recrystallization)

Recrystallization is a purification technique used to remove impurities from a solid compound based on differences in solubility. [10][11]

  • Isolation: Collect the precipitated crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter paper with a small amount of cold water to remove any remaining NaOH and sodium chloride. [9]3. Dissolution: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of a suitable solvent, such as ethanol, and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. [10][12]Avoid using a large excess of solvent to maximize recovery.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. [10][11]5. Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the purified product. [10]6. Final Filtration: Collect the purified crystals by vacuum filtration. Wash them with a small amount of ice-cold solvent to remove any soluble impurities clinging to the crystal surfaces.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove all residual solvent.

Expected Results and Characterization

The final product, this compound, should be a white crystalline solid. Characterization is essential to confirm the identity and purity of the synthesized compound.

ParameterExpected ResultMethod
Appearance White crystalline solidVisual Inspection
Yield 80-90% (Theoretical: 1.68 g)Gravimetric Analysis
Melting Point 121 °C (for benzoic acid after hydrolysis) [9]Melting Point Apparatus
FTIR Spectroscopy Peaks for N-H stretch (~3300 cm⁻¹), C=O stretch (~1640 cm⁻¹), aromatic C-HFTIR Spectrometer
¹H NMR Signals for amide proton (NH), methine proton (CH), and aromatic protonsNMR Spectrometer
¹³C NMR Signals for carbonyl carbon (~167 ppm) and aromatic carbonsNMR Spectrometer

Note: The literature confirms the identity of the product via FTIR and NMR spectroscopy, showing characteristic peaks for amide, aromatic groups, and relevant hydrogens and carbons.[9]

Safety and Troubleshooting

PrecautionRationale
Work in Fume Hood Benzoyl chloride is a lachrymator (causes tearing) and corrosive. HCl gas is evolved.
Wear PPE Protect skin and eyes from corrosive reagents (NaOH, Benzoyl Chloride) and solvents.
Controlled Addition The reaction is exothermic. Slow, cooled addition of benzoyl chloride prevents runaway reactions.
Ensure Alkalinity If the solution becomes acidic, the amine starting material will be protonated and the reaction will stop.
ProblemPotential CauseSolution
Low Yield Incomplete reaction; product lost during transfers or washes.Ensure vigorous stirring and sufficient reaction time. Use minimal cold solvent for washing.
Oily Product Impurities present; melting point depression.Ensure thorough purification by recrystallization. If oiling out occurs during recrystallization, try adding more solvent or using a different solvent system. [13]
No Crystals Form Solution is too dilute (excess solvent used).Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. [13]If necessary, gently evaporate some solvent to concentrate the solution.

References

  • Vani, V., & Muthukumaran, S. (2011). Synthesis and Characterization of this compound. Asian Journal of Chemistry, 23(5), 2165-2168. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Sparkl. (n.d.). Production of Amides from Acyl Chlorides and Ammonia/Amines. Retrieved from [Link]

  • Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Retrieved from [Link]

  • Clark, J. (n.d.). The Preparation of Amides. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Recrystallization of NBS. (2020, June 16). YouTube. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 6). Recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of N-benzhydrylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of N-benzhydrylbenzamide, a compound of interest in pharmaceutical and chemical research. Detailed protocols and application notes are presented for a suite of powerful analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with the necessary tools for robust identification, purity assessment, and structural elucidation of this compound. Each protocol is accompanied by an explanation of the underlying scientific principles and experimental choices, ensuring both technical accuracy and practical applicability.

Introduction

This compound is a derivative of benzamide with potential applications in various fields of chemical and pharmaceutical research.[1] Accurate and reliable analytical characterization is paramount for ensuring the quality, purity, and structural integrity of this compound throughout the research and development process. This guide offers a multi-faceted analytical approach, leveraging the strengths of orthogonal techniques to provide a complete characterization profile.

The selection of analytical methods was guided by the physicochemical properties of this compound. Its molecular structure, containing aromatic rings and an amide functional group, lends itself well to spectroscopic analysis by FT-IR and NMR for functional group identification and structural confirmation.[2] Chromatographic techniques such as HPLC and GC-MS are indispensable for separating the compound from impurities and providing quantitative data.[3]

This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the methodological choices. This approach is intended to empower the user to not only replicate the described methods but also to adapt and troubleshoot them as needed for their specific applications.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a cornerstone technique for the assessment of purity and for the quantitative determination of this compound in various sample matrices.[4] The method detailed below utilizes reversed-phase chromatography, which is well-suited for moderately polar compounds like this compound.

Scientific Rationale

The choice of a C18 stationary phase is based on its hydrophobicity, which provides good retention for the aromatic structure of this compound.[5] An isocratic mobile phase of acetonitrile and water is selected for its simplicity, robustness, and ability to provide efficient elution and good peak symmetry.[4][5] UV detection is employed, leveraging the chromophoric nature of the benzoyl and benzhydryl moieties, which exhibit strong absorbance in the UV region. The selection of the detection wavelength is critical for achieving optimal sensitivity.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (Acetonitrile:Water) D Equilibrate HPLC System A->D B Prepare Standard Solution (this compound in Mobile Phase) E Inject Standard/Sample B->E C Prepare Sample Solution C->E D->E F Isocratic Elution E->F G UV Detection F->G H Integrate Peak Area G->H I Calculate Purity/% Assay H->I

Caption: Workflow for HPLC analysis of this compound.

Detailed Protocol

Instrumentation:

  • HPLC System with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Materials:

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 225 nm
Run Time 10 minutes

Procedure:

  • Mobile Phase Preparation: Mix 700 mL of acetonitrile with 300 mL of water. Degas the solution using an ultrasonic bath or an online degasser.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution as needed.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the method (e.g., 50 µg/mL).

  • System Equilibration: Purge the HPLC system with the mobile phase and allow it to equilibrate until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Processing: Integrate the peak area of this compound. Purity can be calculated using the area percent method. For quantitative analysis, a calibration curve should be constructed using the reference standard.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] It is particularly useful for identifying potential impurities and confirming the identity of this compound through its characteristic mass spectrum.

Scientific Rationale

The use of a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is suitable for the analysis of the relatively non-polar this compound.[3] A temperature-programmed oven allows for the efficient separation of the analyte from any impurities with different boiling points. Electron Ionization (EI) at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared to mass spectral libraries for compound identification.[3]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample (e.g., in Ethyl Acetate) B Inject Sample A->B C Temperature Programmed Separation B->C D Electron Ionization (EI) C->D E Mass Analysis D->E F Obtain Total Ion Chromatogram (TIC) E->F G Extract Mass Spectrum F->G H Library Search/Fragmentation Analysis G->H

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.

Materials:

  • This compound sample

  • Ethyl acetate (GC grade) or another suitable solvent

  • Vials with septa

GC-MS Conditions:

ParameterCondition
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Oven Program Initial temp 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 100 µg/mL) in a suitable volatile solvent like ethyl acetate.

  • Instrument Setup: Set up the GC-MS instrument with the parameters listed above. Perform a solvent blank injection to ensure system cleanliness.

  • Analysis: Inject the prepared sample solution into the GC-MS.

  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC) to assess the purity and identify the main peak corresponding to this compound.

    • Extract the mass spectrum of the main peak.

    • The expected molecular ion peak for this compound (C20H17NO) would be at m/z 287.

    • Analyze the fragmentation pattern for characteristic ions.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the molecular structure of this compound.

Scientific Rationale

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, distinct signals are expected for the aromatic protons, the methine proton of the benzhydryl group, and the amide proton. ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

Experimental Protocol

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Expected Chemical Shifts (in CDCl₃): The aromatic protons will appear as multiplets in the range of δ 7.2-7.8 ppm. The methine proton (-CH-) of the benzhydryl group is expected to be a doublet around δ 6.5 ppm, coupled to the amide proton. The amide proton (-NH-) will likely appear as a doublet around δ 7.0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Chemical Shifts (in CDCl₃): The carbonyl carbon of the amide is expected around δ 167 ppm. The aromatic carbons will appear in the range of δ 127-140 ppm. The methine carbon (-CH-) of the benzhydryl group is expected around δ 58 ppm.[7]

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to confirm the structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] It is an excellent tool for confirming the presence of the amide group and the aromatic rings in this compound.

Scientific Rationale

Infrared radiation is absorbed by molecules at specific frequencies corresponding to the vibrational energies of their chemical bonds.[8] The amide group in this compound will exhibit characteristic stretching vibrations for the N-H and C=O bonds. The aromatic rings will show characteristic C-H and C=C stretching and bending vibrations.

Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FT-IR Analysis cluster_data Spectral Interpretation A Prepare KBr Pellet or Place Sample on ATR Crystal C Acquire Sample Spectrum A->C B Acquire Background Spectrum B->C D Identify Characteristic Absorption Bands C->D E Correlate Bands to Functional Groups D->E

Caption: Workflow for FT-IR analysis of this compound.

Detailed Protocol

Instrumentation:

  • FT-IR Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • This compound sample

  • Potassium bromide (KBr, IR grade) if using the pellet method.

Procedure:

  • Sample Preparation (ATR Method):

    • Ensure the ATR crystal is clean by taking a background spectrum and checking for any interfering peaks.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Spectral Acquisition:

    • Collect the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Interpretation:

    • Analyze the resulting spectrum for characteristic absorption bands.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationIntensity
~3300N-H stretch (amide)Medium
3060-3030Aromatic C-H stretchMedium
~1650C=O stretch (amide I band)Strong
~1540N-H bend (amide II band)Medium
1600, 1490, 1450Aromatic C=C ring stretchesMedium
~700-750Aromatic C-H out-of-plane bend (monosubstituted)Strong

The presence of these characteristic peaks provides strong evidence for the structure of this compound.[2][9]

Summary and Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The synergistic use of HPLC, GC-MS, NMR, and FT-IR allows for unambiguous identification, structural elucidation, and purity assessment. By understanding the scientific principles behind each technique and following the detailed protocols, researchers can ensure the quality and integrity of their this compound samples, which is a critical step in any scientific investigation.

References

  • Vemula, V., & Sivanandham, M. (2011). Synthesis and Characterization of this compound. Asian Journal of Chemistry, 23(5), 2165-2168. [Link]

  • ResearchGate. (n.d.). Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7).[Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information.[Link]

  • ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7).[Link]

  • PubMed. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples.[Link]

  • Viswanathan, M., & Raji, V. (2008). Synthesis and Characterization of N-(Pyrrolidinobenzyl)- benzamide and its Complexes with Cobalt(II), Nickel(II), Copper(II) and Zinc(II). Asian Journal of Chemistry, 20(1), 113-118. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280. [Link]

  • Hasana, A. R., Siswandono, S., & Rudyanto, M. (2022). Synthesis and characterization of 2-Benzamido-N-Benzylbenzamide Derivative. Jurnal Ilmu Kefarmasian Indonesia, 20(2), 1-6. [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.[Link]

  • ResearchGate. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.[Link]

  • ResearchGate. (n.d.). GC-MS of N,N-dimethylbenzamide (7).[Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.[Link]

  • National Institutes of Health. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.[Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide.[Link]

  • Agilent. (n.d.). GC and GC/MS.[Link]

  • ResearchGate. (n.d.). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines.[Link]

  • Reddit. (2023). NMR spectrum of n,n-diethylbenzamidr.[Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.[Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Infrared Spectroscopy (FT-IR/ATR).[Link]

  • Agilent. (2015). Analysis of Drugs by GC/MS using the Ultra Inert Inlet Liners with Wool.[Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of N -(benzoyl) stearic acid hydrazide.[Link]

  • MDPI. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies.[Link]

  • ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide.[Link]

  • ResearchGate. (2025). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.[Link]

  • PubMed Central. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism.[Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.[Link]

  • ResearchGate. (2025). Method for trace determination of N‐nitrosamines impurities in metronidazole benzoate using high‐performance liquid chromatography coupled with atmospheric‐pressure chemical ionization tandem mass spectrometry.[Link]

Sources

Application Notes and Protocols for the In Vitro Assay Development of N-benzhydrylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of N-benzhydrylbenzamide

This compound is a synthetic compound characterized by a core benzamide structure with a benzhydryl moiety attached to the nitrogen atom. Its structural motif is shared by a variety of biologically active molecules, suggesting a broad potential for therapeutic applications. Preliminary research and the established activities of related benzamide derivatives indicate that this compound may exert its effects through the modulation of several key biological targets. These include, but are not limited to, the inhibition of Fatty Acid Amide Hydrolase (FAAH) and the voltage-gated sodium channel Nav1.7. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assay development for this compound, with a focus on these two promising targets.

The following protocols are designed to be self-validating systems, incorporating key quality control measures and detailed explanations of the scientific principles behind the experimental choices. This ensures the generation of robust and reproducible data, which is crucial for the accurate characterization of this compound's biological activity.

Part 1: Investigating this compound as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Scientific Rationale

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of endogenous cannabinoids, such as anandamide.[1] Inhibition of FAAH leads to an increase in the levels of these endocannabinoids, which can produce analgesic, anti-inflammatory, and anxiolytic effects.[1] Given that some benzamide derivatives have been identified as FAAH inhibitors, it is a primary target of interest for this compound.

The most common method for assessing FAAH inhibition in vitro is a fluorescence-based assay. This assay utilizes a synthetic substrate that becomes fluorescent upon cleavage by FAAH. A decrease in the rate of fluorescence generation in the presence of a test compound indicates enzymatic inhibition.

Experimental Workflow: FAAH Inhibition Assay

FAAH_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Recombinant FAAH, This compound dilutions, Fluorogenic Substrate, and Controls Incubation Incubate FAAH with This compound or controls Reagents->Incubation Transfer to 96-well plate Reaction Initiate reaction by adding fluorogenic substrate Incubation->Reaction Measurement Measure fluorescence intensity over time at 37°C Reaction->Measurement Plotting Plot fluorescence vs. time to determine reaction rates Measurement->Plotting Inhibition Calculate percent inhibition for each compound concentration Plotting->Inhibition IC50 Determine IC50 value from concentration-response curve Inhibition->IC50

Caption: Workflow for the in vitro FAAH inhibition assay.

Detailed Protocol: Fluorometric FAAH Inhibition Assay

This protocol is designed for a 96-well plate format, suitable for medium- to high-throughput screening.

Materials:

  • Recombinant human FAAH (commercially available)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • This compound (test compound)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Known FAAH inhibitor as a positive control (e.g., URB597)

  • DMSO (for compound dilution)

  • Black, opaque 96-well microplate

  • Fluorescence plate reader with excitation/emission wavelengths of 340-360 nm and 450-465 nm, respectively.[2]

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in FAAH Assay Buffer to create a range of test concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced enzyme inhibition.

  • Assay Plate Setup:

    • In a 96-well plate, add 170 µL of FAAH Assay Buffer to the "100% Initial Activity" wells.

    • Add 180 µL of FAAH Assay Buffer to the "Background" wells.[2]

    • Add 10 µL of the diluted this compound or positive control to the appropriate wells. For the "100% Initial Activity" and "Background" wells, add 10 µL of the same solvent used to dissolve the inhibitor (vehicle control).[2]

  • Enzyme Addition:

    • Dilute the recombinant FAAH in ice-cold FAAH Assay Buffer to the desired working concentration.

    • Add 10 µL of the diluted FAAH to all wells except the "Background" wells.

  • Pre-incubation:

    • Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the test compound to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the fluorogenic substrate in FAAH Assay Buffer.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells. The final concentration of the substrate should be at or near its Km value for FAAH to ensure sensitive detection of inhibition.

    • Immediately place the plate in the fluorescence plate reader, pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

Data Analysis:

  • Calculate Initial Reaction Rates: For each well, plot fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

  • Determine Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_vehicle - V₀_background))

  • Generate IC₅₀ Curve: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of FAAH activity.

Data Presentation:

CompoundIC₅₀ (µM)Hill Slope
This compound[Data][Data]
URB597 (Positive Control)[Data][Data]

Part 2: Characterizing this compound as a Nav1.7 Channel Inhibitor

Scientific Rationale

The voltage-gated sodium channel Nav1.7 is predominantly expressed in peripheral sensory neurons and plays a critical role in pain signaling.[3] Genetic studies have shown that loss-of-function mutations in the gene encoding Nav1.7 lead to a complete inability to feel pain, making it a highly validated target for the development of novel analgesics.[3] The benzamide scaffold is present in several known sodium channel blockers, making Nav1.7 a plausible target for this compound.

The gold-standard method for assessing Nav1.7 inhibition is patch-clamp electrophysiology.[4] This technique allows for the direct measurement of ion channel currents in cells expressing the target channel. It provides detailed information on the mechanism of inhibition, including state-dependence (i.e., whether the compound preferentially binds to the resting, open, or inactivated state of the channel).

Experimental Workflow: Patch-Clamp Electrophysiology Assay

Nav17_Workflow cluster_prep Cell Preparation cluster_assay Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Culture cells stably expressing human Nav1.7 channels Patching Establish whole-cell patch-clamp configuration Cell_Culture->Patching Pulse_Protocol Apply voltage-clamp protocols to elicit Nav1.7 currents Patching->Pulse_Protocol Compound_Application Perfuse cells with varying concentrations of this compound Pulse_Protocol->Compound_Application Current_Measurement Record sodium currents before and after compound application Compound_Application->Current_Measurement Peak_Current Measure peak current amplitude Current_Measurement->Peak_Current Inhibition Calculate percent inhibition of peak current Peak_Current->Inhibition IC50 Determine IC50 value from concentration-response curve Inhibition->IC50 State_Dependence Analyze effects on channel gating properties to determine state-dependence Inhibition->State_Dependence

Caption: Workflow for the in vitro Nav1.7 patch-clamp electrophysiology assay.

Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol requires specialized equipment and expertise in electrophysiology.

Materials:

  • HEK293 or CHO cells stably expressing human Nav1.7

  • Cell culture reagents

  • External recording solution (e.g., containing in mM: 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4)

  • Internal pipette solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2)

  • This compound

  • Known Nav1.7 inhibitor as a positive control (e.g., Tetracaine)

  • Patch-clamp amplifier and data acquisition system

  • Microscope and micromanipulators

Procedure:

  • Cell Preparation:

    • Plate the Nav1.7-expressing cells onto glass coverslips at a suitable density for patch-clamping.

    • Allow the cells to adhere and grow for 24-48 hours before the experiment.

  • Electrophysiological Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Using a micromanipulator, approach a single cell with a glass micropipette filled with the internal solution.

    • Establish a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

  • Voltage-Clamp Protocols:

    • Hold the cell at a negative membrane potential (e.g., -120 mV) to ensure all Nav1.7 channels are in the resting state.

    • Apply a series of depolarizing voltage steps to elicit Nav1.7 currents. The specific protocol will depend on the aspect of channel function being investigated (e.g., a simple depolarizing pulse to measure peak current, or more complex protocols to assess state-dependence).

  • Compound Application:

    • Record baseline Nav1.7 currents in the absence of the test compound.

    • Perfuse the recording chamber with the external solution containing a known concentration of this compound.

    • Allow sufficient time for the compound to equilibrate and exert its effect on the channels.

    • Record Nav1.7 currents in the presence of the compound.

    • Repeat this process for a range of concentrations to generate a concentration-response curve.

Data Analysis:

  • Measure Peak Current Inhibition: For each concentration of this compound, measure the peak amplitude of the sodium current and calculate the percent inhibition relative to the baseline current.

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Assess State-Dependence: Analyze the effects of the compound on the voltage-dependence of channel activation and inactivation. A shift in the inactivation curve to more negative potentials is indicative of preferential binding to the inactivated state.

Data Presentation:

CompoundIC₅₀ (µM)State-Dependence
This compound[Data][Data]
Tetracaine (Positive Control)[Data][Data]

Conclusion: A Pathway to Characterization

The in vitro assays described in this application note provide a robust framework for the initial characterization of this compound as a potential modulator of FAAH and Nav1.7. By following these detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data to elucidate the compound's mechanism of action and guide further drug development efforts. The modular nature of these assays also allows for adaptation to investigate other potential targets of this compound, such as NF-κB or tubulin, by substituting the target-specific reagents and detection methods.

References

  • PMC. (n.d.). Inhibition of NaV1.7: the possibility of ideal analgesics. National Center for Biotechnology Information. [Link]

  • PMC. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. National Center for Biotechnology Information. [Link]

  • Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. [Link]

  • PMC. (n.d.). Monitoring the Levels of Cellular NF-κB Activation States. National Center for Biotechnology Information. [Link]

  • Fivephoton Biochemicals. (n.d.). NF-KAPPA B ACTIVATION ASSAY KIT. Fivephoton Biochemicals. [Link]

  • Patsnap Synapse. (2024). What are FAAH inhibitors and how do they work?. Patsnap Synapse. [Link]

  • PNAS. (2018). Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. Proceedings of the National Academy of Sciences. [Link]

  • PNAS. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences. [Link]

  • PMC. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. National Center for Biotechnology Information. [Link]

  • Springer Link. (n.d.). Measurement of NF-κB Activation in TLR-Activated Macrophages. Springer Link. [Link]

  • NYU Libraries. (n.d.). NF-kappa B : Methods and Protocols. New York University. [Link]

  • bioRxiv. (2019). Discovery of a Selective, State-Independent Inhibitor of NaV1.7 by Modification of Guanidinium Toxins. bioRxiv. [Link]

  • Springer Link. (2021). Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain. Springer Link. [Link]

  • ACS Publications. (2015). Nav1.7 Inhibitors: Potential Effective Therapy for the Treatment of Chronic Pain. ACS Publications. [Link]

  • PubChem. (n.d.). N-Benzyl-2-hydroxybenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N-benzyl-3-hydroxybenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N-Benzoylbenzylamine. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols: Investigating N-benzhydrylbenzamide as a Putative Chemical Probe for TRPC4/5 Channels

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers interested in exploring the potential of N-benzhydrylbenzamide as a novel chemical probe. While the specific biological targets of this compound are not yet fully characterized, its core structure, belonging to the N-substituted benzamide class, suggests it may exhibit activity towards transient receptor potential canonical (TRPC) channels. Drawing from the established pharmacology of related benzamide and benzimidazole derivatives that have been identified as modulators of TRPC4 and TRPC5 channels, we present a series of detailed protocols to systematically investigate and validate the potential of this compound as a selective inhibitor. This guide is intended to serve as a foundational resource for initiating a research project aimed at characterizing this compound's bioactivity and establishing its utility in studying TRPC4/5-mediated physiological and pathological processes.

Introduction: The Case for Investigating this compound

This compound (CAS No. 1485-72-9) is a small molecule featuring a central benzamide scaffold with a bulky benzhydryl (diphenylmethyl) group attached to the nitrogen atom. While this compound is commercially available, a thorough review of the scientific literature reveals a lack of specific data on its biological mechanism of action and its application as a chemical probe[1][2].

However, the broader class of N-substituted benzamides and structurally related benzimidazole compounds have been the subject of extensive research, leading to the discovery of potent inhibitors of various ion channels and signaling pathways[3][4][5]. Notably, several molecules with these core structures have emerged as valuable tools for studying the TRPC4 and TRPC5 ion channels[6][7][8]. These channels are non-selective cation channels that play crucial roles in a variety of physiological processes, including calcium signaling, neuronal development, and vascular function. Their dysregulation has been implicated in anxiety disorders, depression, and kidney disease[6].

Given the structural similarities, we hypothesize that this compound may act as a modulator of TRPC4/5 channels. This document provides a roadmap for testing this hypothesis, from initial screening to functional validation.

Hypothesized Mechanism of Action: A Potential TRPC5 Channel Inhibitor

We propose that this compound may function as an antagonist of TRPC5 channels. TRPC5 is activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that engage phospholipase C (PLC). PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) generates diacylglycerol (DAG) and inositol trisphosphate (IP3). While the precise mechanism of TRPC5 activation is still under investigation, it is known to involve membrane translocation and is sensitive to various cellular signals.

As a putative inhibitor, this compound could act by directly binding to the channel pore, to allosteric sites, or by interfering with the interaction of the channel with its activating partners. The bulky benzhydryl group may confer specific binding properties. The proposed mechanism involves the stabilization of the channel in a non-conductive, closed state, thereby preventing the influx of Ca2+ and other cations that would normally occur upon stimulation.

Caption: Hypothesized signaling pathway for TRPC5 activation and its inhibition by this compound.

TRPC5_Pathway cluster_membrane Plasma Membrane GPCR GPCR / RTK PLC PLC GPCR->PLC 2. PLC Activation TRPC5 TRPC5 Channel (Closed) PLC->TRPC5 3. Gating Signal TRPC5_open TRPC5 Channel (Open) TRPC5->TRPC5_open 4. Channel Opening TRPC5_open->TRPC5 Stabilization in Closed State Ca_influx Ca²+ Influx TRPC5_open->Ca_influx 5. Ion Permeation Probe This compound Probe->TRPC5_open 6. Inhibition Stimulus Agonist (e.g., Glutamate, Growth Factor) Stimulus->GPCR 1. Activation Downstream Downstream Cellular Responses (e.g., Gene Expression, Cytoskeletal Remodeling) Ca_influx->Downstream

Proposed Research Applications

Should this compound prove to be a selective TRPC4/5 inhibitor, it could be a valuable tool for:

  • Investigating the role of TRPC5 in neuronal function: Study the effects of TRPC5 inhibition on neurite outgrowth, synaptic plasticity, and neuronal excitability.

  • Elucidating the involvement of TRPC4/5 in cardiovascular physiology: Probe the function of these channels in smooth muscle contraction, endothelial function, and blood pressure regulation.

  • Exploring the therapeutic potential of TRPC5 inhibition in kidney disease: Investigate the role of TRPC5 in podocyte biology and the pathogenesis of proteinuric kidney diseases like focal segmental glomerulosclerosis (FSGS)[9].

  • Dissecting TRPC4/5-mediated calcium signaling: Use as a selective tool to differentiate TRPC4/5-dependent calcium entry from other calcium influx pathways.

Experimental Protocols for Characterization and Validation

The following protocols are designed to systematically evaluate the activity of this compound.

Stock Solution Preparation

It is recommended to prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

ParameterRecommendation
Stock Concentration 10 mM
Solvent DMSO
Storage -20°C or -80°C
Protocol 1: Primary Screening via Calcium Influx Assay

This assay will determine if this compound can inhibit TRPC5-mediated calcium entry in a cellular context. A stable cell line expressing human TRPC5 (e.g., HEK293-hTRPC5) is recommended.

Materials:

  • HEK293 cells stably expressing hTRPC5

  • Culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • TRPC5 agonist (e.g., Englerin A or use a GPCR agonist like DAMGO for co-expressed µ-opioid receptors)

  • This compound stock solution

  • Positive control inhibitor (e.g., ML204)[10]

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Plating: Seed HEK293-hTRPC5 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading solution of 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in Assay Buffer.

    • Remove culture medium from the cells and wash once with Assay Buffer.

    • Add 100 µL of the loading solution to each well.

    • Incubate at 37°C for 45-60 minutes.

  • Compound Incubation:

    • Wash the cells twice with Assay Buffer to remove excess dye.

    • Add 100 µL of Assay Buffer containing various concentrations of this compound (e.g., 0.1 µM to 30 µM) or the positive control. Include a vehicle control (DMSO, final concentration ≤ 0.1%).

    • Incubate at room temperature for 15-30 minutes.

  • Measurement of Calcium Influx:

    • Place the plate in the fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject the TRPC5 agonist and continue recording the fluorescence signal for 2-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.

    • Normalize the data to the vehicle control response.

    • Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for the primary calcium influx screening assay.

Calcium_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis A 1. Seed hTRPC5-HEK293 cells in 96-well plate B 2. Load cells with Fluo-4 AM A->B C 3. Wash and incubate with This compound B->C D 4. Measure baseline fluorescence C->D E 5. Inject TRPC5 agonist and record Ca²+ influx D->E F 6. Calculate ΔF and normalize data E->F G 7. Determine IC50 F->G

Protocol 2: Validation via Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" assay will directly measure the effect of this compound on the ionic currents flowing through TRPC5 channels.

Materials:

  • HEK293-hTRPC5 cells

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 10 BAPTA (pH 7.2 with CsOH)

  • TRPC5 agonist

  • This compound

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for electrophysiology.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Seal Formation: Obtain a gigaohm seal on a single cell and establish a whole-cell configuration.

  • Current Measurement:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) every 5 seconds to elicit currents.

    • Perfuse the cell with the TRPC5 agonist to activate the channels and establish a stable baseline current.

  • Compound Application:

    • While continuously recording, perfuse the cell with the external solution containing this compound at the desired concentration (e.g., the IC50 value determined from the calcium assay).

    • Observe the change in the current amplitude.

  • Washout: Perfuse with the agonist-containing external solution without the compound to check for reversibility.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +80 mV) before, during, and after compound application.

    • Calculate the percentage of current inhibition.

    • Perform dose-response experiments to determine the IC50 for current inhibition.

Protocol 3: Selectivity Profiling

To be a useful chemical probe, this compound should be selective for TRPC4/5 over other related ion channels. This can be assessed using the same calcium influx or electrophysiology protocols with cell lines expressing other TRP channels (e.g., TRPC3, TRPC6, TRPV1, TRPM8).

ChannelRecommended Agonist
TRPC3/6/7 OAG (1-oleoyl-2-acetyl-sn-glycerol)
TRPV1 Capsaicin
TRPM8 Menthol or Icilin
TRPA1 AITC (Allyl isothiocyanate)

Procedure:

  • Perform the calcium influx or electrophysiology assay as described above, using cell lines expressing the channels of interest.

  • Use the appropriate agonist for each channel to elicit a response.

  • Determine the IC50 of this compound for each channel.

  • Compare the IC50 values to determine the selectivity profile. A compound is generally considered selective if there is at least a 10-fold difference in potency between the primary target and other channels.

Data Interpretation and Forward Path

  • Potent Inhibition (IC50 < 1 µM) in Primary Assay: If this compound shows potent inhibition of TRPC5-mediated calcium influx, this is a strong indication of on-target activity.

  • Confirmation by Electrophysiology: Direct inhibition of TRPC5 currents in the patch-clamp assay validates the findings from the primary screen.

  • Favorable Selectivity Profile: If the compound is significantly more potent against TRPC4/5 than other TRP channels, it can be considered a selective chemical probe.

  • Lack of Activity: If no significant inhibition is observed, this compound is likely not a direct inhibitor of TRPC channels under the tested conditions.

Should this compound be validated as a potent and selective TRPC4/5 inhibitor, the next steps would involve using it in more complex biological systems, such as primary neuronal cultures or in vivo animal models, to explore the functional consequences of TRPC4/5 inhibition.

References

  • CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Benzamide,N-(diphenylmethyl)-. ECHEMI. Retrieved January 14, 2026.
  • ChemicalBook. (n.d.). N-BENZHYDRYL-BENZAMIDE | 1485-72-9. Retrieved January 14, 2026.
  • Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(6), 951–962.
  • Hofschröer, V., et al. (2020). Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model. Journal of Medicinal Chemistry, 63(8), 4196–4211.
  • Miller, M. R., et al. (2011). Novel Chemical Inhibitor of TRPC4 Channels. In Probe Reports from the NIH Molecular Libraries Program.
  • Liberg, D., et al. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British journal of cancer, 81(6), 951-62.
  • Sharma, S. H., et al. (2019). Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1-Alkyl-2-(pyrrolidin-1-yl). ChemMedChem, 14(1), 1-8.
  • Miller, M. R., et al. (2010). Novel Chemical Inhibitor of TRPC4 Channels. Probe Reports from the NIH Molecular Libraries Program.
  • Zhu, Y., et al. (2015). Novel 2-Aminobenzimidazole Derivatives: Inhibitors of TRPC4 and TRPC5 Channels. Journal of Medicinal Chemistry, 58(15), 6235-6246.
  • Various Authors. (n.d.). Synthesis and Biological Activity of Benzamides. Various Journals.
  • Chen, L., et al. (2020). Structural basis for human TRPC5 channel inhibition by two distinct inhibitors. eLife, 9, e59234.
  • Tocris Bioscience. (n.d.). TRPC Channel Inhibitors. Retrieved January 14, 2026.
  • Zhao, J., et al. (2020). A salicylaldehyde benzoyl hydrazone based near-infrared probe for copper(ii) and its bioimaging applications. RSC Advances, 10(25), 14763-14768.
  • R&D Systems. (n.d.). TRPC Channel Blockers Products. Retrieved January 14, 2026.
  • Various Authors. (n.d.).
  • MedChemExpress. (n.d.). TRPC Channel Inhibitors & Agonists. Retrieved January 14, 2026.

Sources

Application Notes and Protocols for the Cellular Characterization of N-benzhydrylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Therapeutic Potential of N-benzhydrylbenzamide

This compound belongs to the broader class of benzamides, a versatile scaffold in medicinal chemistry. While specific biological activities of this compound are not extensively documented, related N-substituted benzamide compounds have demonstrated a range of intriguing cellular effects, including the induction of apoptosis and modulation of the NF-κB signaling pathway. Furthermore, other benzamide derivatives have been shown to impact fundamental cellular processes such as actin cytoskeleton dynamics and autophagy, particularly in the context of cancer cell biology.[1] These precedents suggest that this compound may possess therapeutic potential, warranting a systematic investigation of its effects in a cell culture setting.

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to characterize the cellular and molecular effects of this compound. The protocols herein are designed to be robust and self-validating, enabling a thorough assessment from initial cytotoxicity screening to in-depth mechanistic studies.

Part 1: Foundational Analysis - Is this compound Biologically Active?

The initial phase of characterization focuses on determining the fundamental biological activity of this compound. This involves assessing its impact on cell viability and establishing a dose-response relationship, which is crucial for designing subsequent mechanistic experiments.

Experimental Objective: Determining Cytotoxicity and IC50

The primary goal is to quantify the cytotoxic or cytostatic effects of this compound on a relevant cell line and to determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound that inhibits a biological process by 50% and is a key parameter for comparing potency. A colorimetric method, the MTT assay, will be employed to assess cell viability by measuring the metabolic activity of living cells.[2]

Experimental Workflow: Dose-Response Analysis

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Cell Seeding in 96-well plate C Treat cells with varying concentrations of this compound A->C B Prepare serial dilutions of this compound B->C D Incubate for 24, 48, 72 hours C->D E Add MTT reagent D->E F Incubate and solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Plot dose-response curve G->H I Calculate IC50 value H->I

Caption: Workflow for determining the IC50 of this compound.

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (CAS: 1485-72-9)[3]

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Treatment: Remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[4]

ParameterDescription
Cell Line Dependent on the research focus (e.g., specific cancer type).
Seeding Density Optimized for logarithmic growth during the experiment.
Concentration Range A wide range to capture the full dose-response curve.
Time Points To assess time-dependent effects.
Controls Vehicle (DMSO), untreated cells, and medium-only blanks.

Part 2: Mechanistic Deep Dive - How Does this compound Exert its Effects?

Based on the initial cytotoxicity findings, the next phase investigates the potential mechanisms of action. Drawing from the activities of related benzamides, we will explore apoptosis, NF-κB signaling, actin cytoskeleton integrity, and autophagy.

Apoptosis Induction

A common mechanism of action for anti-cancer compounds is the induction of programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[5][6]

Materials:

  • Cells treated with this compound at the IC50 concentration for 24 and 48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as determined from the MTT assay. Harvest both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

QuadrantCell Population
Lower Left (Annexin V-/PI-) Viable cells
Lower Right (Annexin V+/PI-) Early apoptotic cells
Upper Right (Annexin V+/PI+) Late apoptotic/necrotic cells
Upper Left (Annexin V-/PI+) Necrotic cells
Modulation of NF-κB Signaling

The NF-κB pathway is a key regulator of inflammation, cell survival, and proliferation, and its dysregulation is implicated in many diseases, including cancer.[7][8][9][10] Investigating the effect of this compound on this pathway can provide critical mechanistic insights.

G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α / LPS IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_p p-IκB IkB->IkB_p NFkB_active Active NF-κB NFkB->NFkB_active released Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA Gene Target Gene Expression (e.g., Pro-inflammatory cytokines, Anti-apoptotic proteins) DNA->Gene

Caption: The canonical NF-κB signaling pathway.

Materials:

  • Cells pre-treated with this compound followed by stimulation with TNF-α or LPS.

  • RIPA buffer with protease and phosphatase inhibitors.

  • Primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Lysis: Lyse the treated cells with RIPA buffer and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize to the loading control.

Impact on Actin Cytoskeleton

The actin cytoskeleton is crucial for cell morphology, motility, and division. Disruption of actin dynamics can be a potent anti-cancer strategy.[1] Phalloidin staining allows for the visualization of F-actin filaments.[11][12][13]

Materials:

  • Cells grown on coverslips and treated with this compound.

  • 4% Paraformaldehyde (PFA) in PBS.

  • 0.1% Triton X-100 in PBS.

  • Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488).

  • DAPI for nuclear counterstaining.

  • Mounting medium.

Procedure:

  • Fixation: Fix the treated cells with 4% PFA for 10 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.

  • Staining: Stain the cells with fluorescently-conjugated phalloidin for 30-60 minutes at room temperature.

  • Counterstaining: Counterstain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips and visualize the actin cytoskeleton using a fluorescence microscope.

Assessment of Autophagy

Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death, depending on the context. Its modulation is a target for cancer therapy.[1] A key indicator of autophagy is the conversion of LC3-I to LC3-II.[14]

Materials:

  • Cells treated with this compound, with and without an autophagy inhibitor (e.g., chloroquine).

  • RIPA buffer.

  • Primary antibodies against LC3B and a loading control.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Lysis and Immunoblotting: Follow the Western blot protocol as described in section 2.2.2.

  • Data Analysis: Analyze the ratio of LC3-II to LC3-I. An increase in this ratio suggests an induction of autophagy. The use of an autophagy inhibitor helps to distinguish between increased autophagosome formation and decreased degradation (autophagic flux).

Conclusion and Future Directions

This comprehensive guide provides a structured approach to the initial characterization of this compound in a cell culture setting. The results from these experiments will provide a solid foundation for understanding its biological activity and potential therapeutic applications. Based on these findings, further investigations could include in vivo studies in animal models, target identification and validation, and structure-activity relationship studies to develop more potent analogs.

References

  • Pokorná, I., et al. (2016). Substituted 2-hydroxy-N-(arylalkyl)benzamide sensitizes cancer cells to metabolic stress by disrupting actin cytoskeleton and inhibiting autophagic flux. Toxicology in Vitro, 37, 70-78. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • Liberg, D., et al. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(6), 967–973. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • abberior. (n.d.). Phalloidin labeling protocol for optimal F-actin staining. Available at: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • protocols.io. (2023). MTT (Assay protocol). Available at: [Link]

  • ResearchGate. (n.d.). General Phalloidin Staining Protocol. Available at: [Link]

  • KUMC. (n.d.). The Annexin V Apoptosis Assay. Available at: [Link]

  • Kaizuka, T., et al. (2016). A new probe to measure autophagic flux in vitro and in vivo. Autophagy, 12(11), 2115-2126. Available at: [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Available at: [Link]

  • ResearchGate. (n.d.). Estimation of autophagy flux variations using LC3 turnover assay. Available at: [Link]

  • German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. Available at: [Link]

  • Hafner, M., et al. (2017). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology, 9(4), 271-288. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available at: [Link]

  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. Available at: [Link]

  • Frontiers. (2022). Insights on the NF-κB System Using Live Cell Imaging: Recent Developments and Future Perspectives. Available at: [Link]

Sources

Administration of N-benzhydrylbenzamide in Animal Models: A Detailed Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration of N-benzhydrylbenzamide in animal models. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind experimental choices, ensuring technical accuracy and field-proven insights for robust and reproducible preclinical studies.

Introduction to this compound and Its Therapeutic Potential

This compound belongs to the benzamide class of compounds, a versatile scaffold that has garnered significant attention in medicinal chemistry. Derivatives of this core structure have been investigated for a wide array of therapeutic applications, including antimicrobial, antitumor, and neuroprotective activities. The modular nature of the N-arylbenzamide scaffold allows for extensive chemical modifications to fine-tune its physicochemical and biological properties.

Recent research has highlighted the potential of this compound derivatives in several key therapeutic areas:

  • Neuroprotection: Certain N-benzyl benzamide derivatives have demonstrated potent inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[1] In animal models of cognitive impairment, these derivatives have shown therapeutic effects, suggesting their potential for treating neurodegenerative disorders.[1]

  • Anticancer Activity: Novel N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors.[2][3] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for cancer therapy.[2][3]

  • Antimicrobial Properties: The broader class of benzamide derivatives has been shown to possess antibacterial and antifungal properties.[4]

Given the therapeutic promise of its derivatives, direct investigation of the parent compound, this compound, in various disease models is a logical and crucial step in preclinical drug development.

Physicochemical Properties and Formulation Considerations

A thorough understanding of the physicochemical properties of this compound is essential for developing appropriate formulations for in vivo administration.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1485-72-9[5]
Molecular Formula C20H17NO[5]
Molecular Weight 287.36 g/mol [5]
Melting Point 172 °C[5]
Boiling Point (Predicted) 512.0 ± 39.0 °C[5]
Density (Predicted) 1.129 ± 0.06 g/cm³[5]
pKa (Predicted) 13.65[5]

Based on its structure, this compound is predicted to be a hydrophobic compound with low aqueous solubility. This necessitates the use of non-aqueous or co-solvent vehicles for its administration in animal models.

Vehicle Selection for Hydrophobic Compounds

The choice of vehicle is critical for ensuring the bioavailability and consistent delivery of a hydrophobic compound like this compound. Commonly used vehicles for such compounds include:

  • Vegetable Oils: Corn oil, sesame oil, or peanut oil are often used for oral and sometimes intraperitoneal administration of lipophilic drugs.[6][7]

  • Polyethylene Glycol (PEG): PEGs of various molecular weights (e.g., PEG400) can be used to dissolve compounds with intermediate solubility.[7][8]

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent for a wide range of compounds. However, its use in vivo should be carefully controlled, typically kept at a low percentage (e.g., <10%) in the final formulation due to potential toxicity.[7][8][9]

  • Carboxymethyl Cellulose (CMC): An aqueous solution of CMC can be used to create a suspension of the compound for oral administration.[6][8]

  • Cyclodextrins: These can be used to enhance the solubility of hydrophobic drugs in aqueous solutions.[8]

It is imperative for researchers to perform solubility studies of this compound in a selection of these vehicles to determine the most suitable formulation for their specific experimental needs. A vehicle-only control group should always be included in animal studies to account for any potential effects of the vehicle itself.[8]

Experimental Protocols for Administration

The following protocols provide detailed, step-by-step methodologies for the oral and intraperitoneal administration of this compound to rodents. These are general guidelines and may require optimization based on the specific animal model and experimental design.

Protocol for Oral Gavage in Mice

Oral gavage is a common method for the precise oral administration of a substance.

Materials:

  • This compound

  • Selected vehicle (e.g., corn oil, 0.5% CMC)

  • Analytical balance

  • Homogenizer or sonicator

  • Syringes (1 mL)

  • Gavage needles (18-20 gauge, 1.5 inches with a rounded tip for mice)[10]

  • Animal scale

Workflow Diagram:

oral_gavage_workflow cluster_prep Formulation Preparation cluster_animal Animal Procedure weigh Weigh this compound dissolve Dissolve/Suspend in Vehicle weigh->dissolve homogenize Homogenize/Sonicate dissolve->homogenize weigh_animal Weigh Mouse calc_dose Calculate Dose Volume weigh_animal->calc_dose restrain Restrain Mouse calc_dose->restrain administer Administer by Gavage restrain->administer monitor Monitor Animal administer->monitor

Caption: Workflow for Oral Gavage Administration.

Procedure:

  • Formulation Preparation:

    • Accurately weigh the required amount of this compound.

    • In a sterile container, add the weighed compound to the chosen vehicle.

    • If preparing a suspension, ensure vigorous and consistent mixing. Use a homogenizer or sonicator to achieve a uniform suspension. For solutions, ensure the compound is fully dissolved. It is crucial to vortex the formulation immediately before each administration to ensure homogeneity, especially for suspensions.[11]

  • Animal Preparation and Dosing:

    • Weigh the mouse and calculate the exact volume of the formulation to be administered based on the desired dose (mg/kg). The maximum recommended dosing volume for mice is 10 ml/kg.[10]

    • Properly restrain the mouse to immobilize its head and body.[11]

    • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to avoid stomach perforation and mark the needle.[10]

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance.[10][11]

    • Once the needle is correctly positioned, slowly administer the formulation.

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the animal for at least 15 minutes post-administration for any signs of distress.[12]

Protocol for Intraperitoneal (IP) Injection in Rats

IP injection is a common parenteral route of administration in rodents.

Materials:

  • This compound

  • Selected vehicle (e.g., a solution containing a low percentage of DMSO in saline or oil)

  • Sterile syringes (1-3 mL)

  • Sterile needles (23-25 gauge for rats)[13][14]

  • 70% ethanol for disinfection

  • Animal scale

Workflow Diagram:

ip_injection_workflow cluster_prep Formulation Preparation cluster_animal Animal Procedure weigh_compound Weigh this compound dissolve_vehicle Dissolve in Vehicle weigh_compound->dissolve_vehicle sterile_filter Sterile Filter (if applicable) dissolve_vehicle->sterile_filter weigh_animal_rat Weigh Rat calculate_dose_rat Calculate Dose Volume weigh_animal_rat->calculate_dose_rat restrain_rat Restrain Rat calculate_dose_rat->restrain_rat disinfect Disinfect Injection Site restrain_rat->disinfect inject Inject into Peritoneal Cavity disinfect->inject monitor_rat Monitor Animal inject->monitor_rat

Caption: Workflow for Intraperitoneal Injection.

Procedure:

  • Formulation Preparation:

    • Prepare a sterile solution of this compound in the chosen vehicle. If the vehicle is not sterile, the final formulation may need to be sterile-filtered if possible.

  • Animal Preparation and Injection:

    • Weigh the rat and calculate the required injection volume. The maximum recommended IP injection volume for rats is 10 ml/kg.[13][14]

    • Restrain the rat in dorsal recumbency with its head tilted slightly downwards.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[14]

    • Disinfect the injection site with 70% ethanol.[14]

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.[13][15]

    • Aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, discard the syringe and prepare a new one.[14][15]

    • Slowly inject the formulation.

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any adverse reactions.

Dosing Considerations and Potential Biological Effects

The optimal dose of this compound will depend on the specific animal model and the intended therapeutic application. Based on studies with its derivatives, the following dose ranges can be considered as a starting point for dose-finding studies:

Table 2: Exemplary Dosing of Benzamide Derivatives in Rodent Models

Derivative ClassApplicationAnimal ModelRouteDose RangeReference
N-benzyl benzamideNeuroprotection (Alzheimer's)MouseNot specified0.5 mg/kg[1]
Benzamide derivativeAcute ToxicityMouse (BALB/c)OralUp to 100 mg/kg[4]
N-benzylbenzamide (prodrug)AnticancerMouse (allograft)i.v.LD50 of 599.7 mg/kg[2]

It is crucial to conduct dose-response studies to determine the efficacious and well-tolerated dose range for this compound in the specific model being used.

Safety and Toxicology

  • Acute Toxicity: Studies on benzamide derivatives have shown varying levels of acute toxicity. For instance, one study on a benzamide derivative administered orally to mice showed toxicity-induced histopathological changes in the kidneys at doses up to 100 mg/kg.[4] Another study on an N-benzylbenzamide derivative prodrug reported an intravenous LD50 of 599.7 mg/kg in mice.[2] An acute toxicity study of N,N-diethylphenylacetamide in mice reported an oral LD50 of 900 mg/kg.[16]

  • Safety Data Sheets (SDS): The SDS for N-benzylbenzamide indicates that it can cause skin and serious eye irritation and may cause respiratory irritation.[17] The SDS for N,N-diethylbenzamide classifies it as harmful if swallowed or in contact with skin.[18][19]

It is essential to handle this compound with appropriate personal protective equipment (PPE) and to conduct thorough safety and toxicity studies, including dose-ranging and observational studies, before embarking on large-scale efficacy trials.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new therapeutics. The protocols and considerations outlined in this guide are intended to provide a solid foundation for the in vivo evaluation of this compound. Future research should focus on determining the specific pharmacokinetic and pharmacodynamic profiles of this compound to better understand its absorption, distribution, metabolism, and excretion, which will be critical for its translation into clinical applications.

References

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8, 273-280.
  • Du, C., Wang, L., Guan, Q., Yang, H., Chen, T., Liu, Y., Li, Q., Lyu, W., Lu, X., Chen, Y., Liu, Y., Liu, H., Feng, F., Liu, W., Liu, Z., Li, W., Chen, Y., Sun, H. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(16), 11365–11387.
  • Garvan Institute of Medical Research. (2021). Method for voluntary oral administration of drugs in mice. Retrieved from [Link]

  • Khan, S. A., Qamar, M. A., Ali, N., Nabi, M., Fatima, R., Ahmad, U., & Ishaq, S. (2023). Experimental Study: Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rehman Medical Institute, 9(3).
  • Al-Dhary, A. A., Al-Otaibi, R. A., Abu-El-Azm, F. S. M., & El-Baih, M. M. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PloS one, 16(7), e0254203.
  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • Queen's University. (2011). Intraperitoneal Injection in Rats. Retrieved from [Link]

  • Singh, R., Kumar, A., & Bishnoi, M. (2014). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial agents and chemotherapy, 58(11), 6475–6480.
  • Zhang, L., Cox, A. J., Smith, G. C., & Cooney, G. J. (2011). Voluntary oral administration of drugs in mice. Protocol exchange.
  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]

  • Rivers-Auty, J., & Brough, D. (2014). Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. Journal of neuroimmune pharmacology : the official journal of the PsychoNeuroImmunology Research Society, 9(5), 623–631.
  • Case Transgenic And Targeting Facility. (n.d.). Gavage. Retrieved from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2019). Synthesis, characterization, antioxidant power and acute toxicity of some new azo-benzamide and azo-imidazolone derivatives with in vivo and in vitro antimicrobial evaluation. Bioorganic chemistry, 85, 431–444.
  • UBC Animal Care Committee. (n.d.).
  • ResearchGate. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • Virginia Tech. (2017). SOP: Intraperitoneal Injections in the Rat. Retrieved from [Link]

  • Science.gov. (n.d.). selected benzamide derivatives: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (2020). Which vehicle is suitable for highly hydrophobic substance? Retrieved from [Link]

  • Wang, Y., Li, Y., Zhao, Y., Wang, Y., Li, Y., Zhang, Y., ... & Si, X. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European journal of medicinal chemistry, 216, 113316.
  • Jo, H., Lee, H., Jeong, H., Choi, S., Kim, H. J., & Lee, H. J. (2021). Anticancer Effect of Benzimidazole Derivatives, Especially Mebendazole, on Triple-Negative Breast Cancer (TNBC) and Radiotherapy-Resistant TNBC In Vivo and In Vitro. Molecules (Basel, Switzerland), 26(17), 5118.
  • ResearchGate. (2025). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities | Request PDF. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-hydroxy- (CAS 495-18-1). Retrieved from [Link]

  • Perveen, F., Khan, A., Shah, S. A. A., Khan, A., Ali, F., Khan, S. W., ... & Khan, I. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS chemical neuroscience, 12(4), 629–641.
  • Tan, C. P., & Lee, W. K. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Drug discovery today, 27(1), 168–183.
  • Jo, H., Lee, H., Jeong, H., Choi, S., Kim, H. J., & Lee, H. J. (2021). Anticancer Effect of Benzimidazole Derivatives, Especially Mebendazole, on Triple-Negative Breast Cancer (TNBC) and Radiotherapy-Resistant TNBC In Vivo and In Vitro. Molecules (Basel, Switzerland), 26(17), 5118.
  • Li, Y., Wang, Y., Zhao, Y., Li, Y., Zhang, Y., Wang, Y., ... & Chen, D. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European journal of medicinal chemistry, 262, 115871.
  • Pantaleeva, D., Tzanova, V., Kondeva-Burdina, M., Aluani, D., Nikolova, S., & Yotova, T. (2025). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. International journal of molecular sciences, 27(1), 370.
  • Pantaleeva, D., Tzanova, V., Kondeva-Burdina, M., Aluani, D., Nikolova, S., & Yotova, T. (2025). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. International journal of molecular sciences, 27(1), 370.
  • Kim, J. H., Choi, Y. J., Lee, J. C., & Kim, Y. B. (2019). Acute toxicity of benzalkonium chloride in Balb/c mice following intratracheal instillation and oral administration. Environmental analysis, health and toxicology, 34(3), e2019009.
  • Löscher, W., & Schmidt, D. (1988). Acute toxicity of various solvents in the mouse and rat. LD50 of ethanol, diethylacetamide, dimethylformamide, dimethylsulfoxide, glycerine, N-methylpyrrolidone, polyethylene glycol 400, 1,2-propanediol and Tween 20. Arzneimittel-Forschung, 38(11), 1617–1620.
  • Kalyanasundaram, M., & Das, P. K. (1985). Acute oral toxicity of insect repellent N,N-diethylphenylacetamide in mice, rats and rabbits and protective effect of sodium pentobarbital. The Indian journal of medical research, 82, 41–45.

Sources

Spectroscopic Analysis of N-benzhydrylbenzamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed framework for the spectroscopic analysis of N-benzhydrylbenzamide, a compound of interest in medicinal chemistry and materials science. This document outlines the theoretical underpinnings and practical protocols for the characterization of this compound using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By elucidating the principles behind each method and providing step-by-step experimental workflows, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and structural analysis of this and related benzamide derivatives.

Introduction: The Significance of this compound

This compound is a secondary amide characterized by a benzoyl group and a benzhydryl (diphenylmethyl) group attached to the nitrogen atom. Its structural motifs are prevalent in a variety of biologically active molecules and functional materials. For instance, the benzamide moiety is a common feature in many pharmaceutical agents.[1] The benzhydryl group is also a key component in various compounds with applications in medicinal chemistry.

Accurate and unambiguous structural confirmation of this compound is paramount for its intended applications. Spectroscopic analysis provides a powerful, non-destructive means to verify its identity, purity, and structural integrity. This application note details the integrated use of NMR, FT-IR, and Mass Spectrometry to provide a complete spectroscopic profile of the molecule. A 2011 study by Vani and Muthukumaran specifically reports the synthesis and characterization of this compound using FT-IR and NMR spectroscopy, confirming the presence of its key functional groups.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Theoretical Principles

Both ¹H (proton) and ¹³C NMR spectroscopies are essential for the complete characterization of this compound.

  • ¹H NMR Spectroscopy provides information about the number of different types of protons, their electronic environment, and the number of neighboring protons. Key parameters include chemical shift (δ), integration, and multiplicity (splitting pattern).

  • ¹³C NMR Spectroscopy reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The chemical shift of the carbonyl carbon is a particularly diagnostic feature.

Predicted and Comparative Spectral Data

While the specific, experimentally obtained high-resolution spectra for this compound are not widely published in easily accessible databases, we can predict the expected chemical shifts based on the known values for similar structures, such as N-benzylbenzamide.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Comparative Data for N-benzylbenzamide.

Assignment (this compound) Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) N-benzylbenzamide ¹H Shift (δ, ppm)[3] N-benzylbenzamide ¹³C Shift (δ, ppm)
Amide N-H~6.5 - 7.5 (broad singlet)-6.78-
Benzhydryl C-H~6.3 - 6.5 (doublet)~58 - 62--
Benzoyl Aromatic Protons (ortho)~7.7 - 7.9 (multiplet)~127 - 1297.78~127
Benzoyl Aromatic Protons (meta, para)~7.3 - 7.6 (multiplet)~128 - 1327.38 - 7.46~128-131
Benzhydryl Aromatic Protons~7.2 - 7.4 (multiplet)~127 - 1297.26 - 7.31~127-128
Carbonyl Carbon (C=O)-~167 - 170-~167
Benzoyl Quaternary Carbon-~134 - 136-~134
Benzhydryl Quaternary Carbon-~140 - 142--
Experimental Protocol: NMR Analysis

This protocol outlines the standard procedure for preparing and analyzing a sample of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Tetramethylsilane (TMS) internal standard

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of the chosen deuterated solvent (CDCl₃ is a common choice for good solubility).

    • Add a small amount of TMS as an internal standard (δ 0.00 ppm).

    • Gently swirl the vial to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Acquire the ¹³C NMR spectrum, typically with proton decoupling.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the raw data.

    • Phase correct the spectra.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the chemical shifts to the TMS signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound structure.

Diagram 1: General Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectra (¹H and ¹³C) lock_shim->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process reference Reference to TMS process->reference analyze Assign Signals and Interpret Structure reference->analyze

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. It is based on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.

Theoretical Principles

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the C=O (amide I) bond, C-N bond, and the aromatic C-H and C=C bonds. The position, intensity, and shape of these bands provide a molecular fingerprint.

Expected Spectral Data

Based on the structure of this compound and data from similar compounds, the following characteristic IR absorption peaks are anticipated.

Table 2: Expected FT-IR Absorption Bands for this compound.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch3300 - 3500MediumA single peak is expected for a secondary amide.
Aromatic C-H Stretch3000 - 3100Medium to WeakCharacteristic of sp² C-H bonds.
Aliphatic C-H Stretch2850 - 3000Medium to WeakFrom the benzhydryl methine proton.
C=O Stretch (Amide I)1630 - 1680StrongA very prominent and diagnostic peak for the amide carbonyl.
N-H Bend (Amide II)1510 - 1570Medium to StrongOften coupled with C-N stretching.
Aromatic C=C Stretch1400 - 1600Medium to WeakMultiple bands are expected due to the three phenyl rings.
C-N Stretch1200 - 1350Medium
Aromatic C-H Bend690 - 900StrongOut-of-plane bending can give information on ring substitution.
Experimental Protocol: FT-IR Analysis

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet methods are commonly employed.

Materials:

  • This compound sample

  • FT-IR Spectrometer with an ATR accessory or a KBr pellet press

  • Spatula and agate mortar and pestle (for KBr method)

  • Spectroscopy grade KBr powder (for KBr method)

Procedure (ATR Method):

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

  • Spectrum Acquisition: Acquire the FT-IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Label the significant peaks and correlate them with the expected functional group vibrations.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Theoretical Principles

In a typical Electron Ionization (EI) mass spectrometer, the sample is vaporized and bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M⁺•). The molecular ion can then undergo fragmentation to produce smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For aromatic amides, a common fragmentation pathway involves the cleavage of the amide bond.

Expected Fragmentation Pattern

For this compound (Molecular Weight: 287.35 g/mol ), the following key ions are expected in the mass spectrum:

  • Molecular Ion (M⁺•): A peak at m/z = 287.

  • Benzoyl Cation: A prominent peak at m/z = 105, resulting from the cleavage of the N-CO bond. This is often the base peak in the spectra of benzamides.

  • Phenyl Cation: A peak at m/z = 77, arising from the loss of CO from the benzoyl cation.

  • Benzhydryl Cation: A peak at m/z = 167, from the cleavage of the N-CH bond.

  • Tropylium Ion: A peak at m/z = 91, which can be formed from rearrangements of the benzhydryl moiety.

Experimental Protocol: Mass Spectrometry Analysis

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol or dichloromethane)

  • Mass Spectrometer (e.g., with an EI source)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent.

  • Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

  • Sample Introduction: Introduce the sample into the ion source (e.g., via a direct insertion probe or through a GC inlet).

  • Ionization and Analysis: Ionize the sample using electron ionization. The resulting ions are accelerated and separated based on their m/z ratio by the mass analyzer.

  • Data Acquisition and Analysis: Record the mass spectrum and identify the molecular ion peak and major fragment ions. Correlate the fragmentation pattern with the structure of this compound.

Diagram 2: Expected Mass Spectrum Fragmentation of this compound

MassSpec_Fragmentation N_Benzhydrylbenzamide This compound (m/z 287) Benzoyl_Cation Benzoyl Cation (m/z 105) N_Benzhydrylbenzamide->Benzoyl_Cation Loss of C₁₃H₁₂N• Benzhydryl_Cation Benzhydryl Cation (m/z 167) N_Benzhydrylbenzamide->Benzhydryl_Cation Loss of C₇H₅NO• Phenyl_Cation Phenyl Cation (m/z 77) Benzoyl_Cation->Phenyl_Cation Loss of CO Tropylium_Ion Tropylium Ion (m/z 91) Benzhydryl_Cation->Tropylium_Ion Rearrangement

Caption: Key fragmentation pathways for this compound in EI-MS.

Conclusion

The combination of NMR, FT-IR, and Mass Spectrometry provides a robust and comprehensive approach for the structural characterization of this compound. NMR spectroscopy confirms the carbon-hydrogen framework and the connectivity of the molecule. FT-IR spectroscopy provides rapid identification of key functional groups, confirming the amide and aromatic moieties. Mass spectrometry determines the molecular weight and offers further structural insights through characteristic fragmentation patterns. The protocols and expected data presented in this application note serve as a valuable guide for the unambiguous identification and quality assessment of this compound in a research and development setting.

References

  • Vani, V., & Muthukumaran, S. (2011). Synthesis and Characterization of this compound. Asian Journal of Chemistry, 23(5), 2165-2168.
  • Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1978).

Sources

Application Note: High-Purity Isolation of N-benzhydrylbenzamide via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

N-benzhydrylbenzamide is a molecule of significant interest in medicinal chemistry and immunology research. It has been investigated as a small molecule mimetic of the CD40 ligand (CD40L), playing a potential role in modulating T-cell dependent B-cell proliferation and antibody production.[1] The synthesis of this compound, typically via methods like the Schotten-Baumann reaction between 1,1-diphenylmethanamine and benzoyl chloride, often results in a crude product containing unreacted starting materials and various byproducts.[1] For its use in biological assays or as a precursor in further drug development, achieving high purity (>98%) is not merely a recommendation but a stringent requirement.

This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude synthetic mixture using automated flash column chromatography. We will delve into the rationale behind methodological choices, from initial method development on Thin Layer Chromatography (TLC) to the final characterization of the purified compound, ensuring researchers can reliably and efficiently obtain material of the highest quality.

The Chromatographic Principle: A Rationale for Method Selection

The successful purification of any compound is predicated on exploiting differences in the physicochemical properties between the target molecule and its contaminants. This compound is an amide that is insoluble in water but soluble in organic solvents such as hot ethanol and chloroform, indicating moderate polarity.[1] This characteristic makes it an ideal candidate for normal-phase chromatography.

Normal-Phase Chromatography: In this mode, we utilize a polar stationary phase (silica gel) and a non-polar mobile phase. The separation mechanism is based on adsorption. Polar molecules in the mixture will adsorb more strongly to the polar silica gel and thus elute later, while less polar molecules will travel through the column more quickly with the non-polar mobile phase. Our target, this compound, possesses a polar amide group but also two non-polar phenyl rings and a benzhydryl group, giving it an intermediate polarity that allows for fine-tuned separation from both more polar and less polar impurities by adjusting the mobile phase composition.

Why Flash Chromatography? Flash chromatography is a preparative technique that is part of the synthesis workflow for most organic chemists.[2] It offers a significant advantage over traditional gravity column chromatography by using positive pressure to accelerate the flow of the mobile phase, resulting in faster separations and higher resolution. This is crucial for isolating gram-scale quantities of material efficiently.

Workflow for Purification and Analysis

The entire process, from the crude reaction mixture to the final, validated product, follows a logical and systematic sequence. This workflow is designed to be self-validating at each critical step.

purification_workflow crude Crude this compound (Post-Synthesis Workup) tlc_dev TLC Method Development (Optimize Mobile Phase) crude->tlc_dev flash_setup Automated Flash System Setup (Column Equilibration) tlc_dev->flash_setup Informs loading Sample Loading (Dry Loading Recommended) flash_setup->loading elution Gradient Elution & Fraction Collection loading->elution tlc_fractions TLC Analysis of Fractions (Identify Pure Product) elution->tlc_fractions pooling Pool Pure Fractions tlc_fractions->pooling evaporation Solvent Removal (Rotary Evaporation) pooling->evaporation purified Purified this compound (White Solid) evaporation->purified analysis Purity & Identity Confirmation (HPLC, NMR, MS) purified->analysis

Caption: The systematic workflow for the purification and validation of this compound.

Experimental Protocols

Part A: Method Development via Thin Layer Chromatography (TLC)

Expertise & Experience: Before committing grams of crude material to a column, a rapid and inexpensive TLC analysis is essential. The goal is to find a solvent system where this compound has a Retention Factor (Rf) of approximately 0.2-0.35. This Rf range typically translates well to flash column chromatography, providing optimal separation from impurities at the baseline (Rf ~ 0) and the solvent front (Rf ~ 1). While a published study reports an Rf of 0.83 for this compound, this value is too high for effective column separation, as it indicates the compound elutes too quickly, merging with non-polar impurities.[1] We will aim for a lower Rf to achieve better resolution.

Procedure:

  • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane (DCM) or chloroform.

  • Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Place the TLC plate in a developing chamber. Ensure the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp at 254 nm. The aromatic rings in this compound and related impurities will appear as dark spots.

  • Calculate the Rf value for the main product spot in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front). Select the system that provides an Rf of ~0.2-0.35.

Part B: Automated Flash Chromatography Purification

Trustworthiness: This protocol is designed to be robust. The use of dry loading prevents issues with sample solubility and improves band-broadening at the start of the separation, leading to sharper peaks and better resolution.[3] A gradient elution ensures that less polar impurities are washed off first, followed by the target compound, and finally, more polar impurities are eluted, providing a comprehensive separation.[3]

Materials & Equipment:

  • Automated Flash Chromatography System (e.g., Biotage Isolera™, Teledyne ISCO CombiFlash®)

  • Pre-packed Silica Gel Flash Column (select size based on crude sample mass; e.g., 40 g column for 0.4-4.0 g of crude material)

  • Crude this compound

  • HPLC-grade Hexane and Ethyl Acetate

  • Dichloromethane (DCM)

  • Celite or a small amount of silica gel (for dry loading)

  • Rotary Evaporator

Procedure:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude this compound (e.g., 2.0 g) in a minimal volume of DCM in a round-bottom flask.

    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product).

    • Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. This is your dry-loaded sample.

  • System Setup:

    • Install the appropriate size silica gel column onto the flash system.

    • Load the dry sample into an empty solid load cartridge and attach it to the system.

    • Prime the pumps with the designated solvents (Solvent A: Hexane; Solvent B: Ethyl Acetate).

  • Chromatographic Run:

    • Equilibrate the column with 100% Hexane for 2-3 column volumes (CV).

    • Program a linear gradient based on your TLC results. For example, if an 8:2 Hexane:EtOAc system gave the desired Rf, a suitable gradient might be:

      • 0-2 CV: 5% EtOAc (hold to elute very non-polar impurities)

      • 2-15 CV: 5% to 30% EtOAc (linear gradient to elute the product)

      • 15-18 CV: 100% EtOAc (hold to flush highly polar impurities)

    • Set the flow rate according to the column manufacturer's recommendation.

    • Begin the run and monitor the separation using the system's UV detector (e.g., at 254 nm).

  • Fraction Collection & Analysis:

    • Collect fractions as the chromatogram develops. The system will automatically collect fractions based on peak detection.

    • Once the run is complete, analyze the key fractions corresponding to the main peak(s) by TLC to confirm which contain the pure product. Use the same solvent system as in the method development stage.

Part C: Product Isolation and Characterization
  • Combine all fractions that contain only the pure this compound spot as determined by TLC.

  • Concentrate the pooled fractions using a rotary evaporator to remove the solvents.

  • Place the resulting solid under high vacuum for several hours to remove any residual solvent.

  • Weigh the final product and calculate the percentage yield.

  • Confirm the purity and structural identity of the final product using analytical techniques such as HPLC, ¹H NMR, and Mass Spectrometry.[4][5]

Summary of Chromatographic Parameters

For easy reference and reproducibility, the key parameters for this purification are summarized below.

ParameterSpecificationRationale
Stationary Phase Silica Gel, 40-63 µmIndustry standard for normal-phase flash chromatography; provides excellent resolving power.
Column 40 g Pre-packed CartridgeSized for purifying up to 4.0 g of crude material, a common lab scale.
Mobile Phase A HPLC-Grade HexaneNon-polar solvent.
Mobile Phase B HPLC-Grade Ethyl AcetatePolar solvent; modifier to control elution strength.
Elution Method Linear Gradient (e.g., 5-30% B)Provides superior separation for mixtures with components of varying polarities compared to isocratic elution.[3]
Sample Loading Dry LoadingEnsures sharp peaks and high resolution by preventing solvent effects during injection.[3]
Detection UV, 254 nmThe aromatic rings in the molecule provide strong chromophores for UV detection.
Purity Check TLC, HPLCTLC for rapid fraction analysis; HPLC for quantitative purity assessment of the final product.[4]

Conclusion

This application note provides a detailed and robust protocol for the purification of this compound using automated flash chromatography. By following a systematic workflow that begins with TLC-based method development and concludes with rigorous analytical characterization, researchers can consistently obtain high-purity material essential for reliable downstream applications. The principles and techniques described herein are broadly applicable to the purification of other moderately polar amides and serve as a foundational guide for drug development professionals and synthetic chemists.

References

  • Vani, V., & Sivanandham, M. (2011). Synthesis and Characterization of this compound. Asian Journal of Chemistry, 23(5), 2165-2168. [Link]

  • Bickler, B. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]

  • King, A. (n.d.). Successful Flash Chromatography. King Group. [Link]

  • Hossain, M. A., & Rahman, M. A. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1779. [Link]

Sources

Application Notes and Protocols for N-benzhydrylbenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-benzhydrylbenzamide scaffold represents a privileged structure in medicinal chemistry, characterized by a central amide linkage flanked by a benzoyl group and a bulky, lipophilic benzhydryl (diphenylmethyl) moiety. This unique architecture allows for diverse steric and electronic modifications, making it a versatile template for designing targeted therapeutic agents. Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including potent antitumor, antimicrobial, anti-inflammatory, and antiprotozoal effects.[1][2][3][4][5] This document provides an in-depth guide for researchers, scientists, and drug development professionals, detailing the synthesis, key applications, and validated protocols for the biological evaluation of this compound analogues. The content herein is structured to explain the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.

Introduction: The this compound Scaffold

The benzamide functional group is a cornerstone in drug design, present in approximately 25% of top-selling pharmaceuticals.[3] Its stability and ability to act as both a hydrogen bond donor and acceptor facilitate strong interactions with biological targets.[6] When combined with the benzhydryl group, the resulting this compound scaffold gains significant lipophilicity and conformational rigidity. This combination has proven effective in targeting a range of biological macromolecules, from enzymes to structural proteins.

The versatility of this scaffold stems from three primary points of modification:

  • The Benzoyl Ring (A-ring): Substitution on this ring can modulate electronic properties and introduce new interactions with the target protein.

  • The Benzhydryl Phenyl Rings (B- and C-rings): Modifications here significantly impact steric bulk and lipophilicity, influencing target binding and pharmacokinetic properties.

  • The Amide Linker: While less commonly modified, alterations can affect the molecule's stability and hydrogen bonding capacity.

This guide will explore the synthesis of this scaffold and its application in developing novel inhibitors for several key therapeutic areas.

cluster_scaffold This compound Scaffold cluster_applications Therapeutic Applications Scaffold Core Structure (this compound) Antitumor Antitumor Agents (e.g., Tubulin Inhibitors) Scaffold->Antitumor Inhibit Cell Division Antimicrobial Antimicrobial Agents (Antibacterial/Antifungal) Scaffold->Antimicrobial Disrupt Microbial Growth AntiInflammatory Anti-inflammatory (e.g., COX-2 Inhibitors) Scaffold->AntiInflammatory Modulate Inflammatory Pathways Antiprotozoal Antiprotozoal Agents (Antimalarial) Scaffold->Antiprotozoal Target Parasitic Pathways

Caption: Logical relationship between the core scaffold and its diverse applications.

Synthesis and Characterization

The most direct and common method for synthesizing the this compound scaffold is through the acylation of benzhydrylamine with a substituted benzoyl chloride. This reaction is robust, high-yielding, and tolerant of a wide range of functional groups on either reactant.

General Protocol: Synthesis of this compound Analogues

This protocol describes the synthesis via the Schotten-Baumann reaction, a reliable method for amide bond formation.

Rationale: The reaction involves the nucleophilic attack of the primary amine (benzhydrylamine) on the electrophilic carbonyl carbon of the acid chloride. A base, typically triethylamine or pyridine, is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Materials:

  • Substituted Benzoyl Chloride (1.0 eq)

  • Benzhydrylamine (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reactant Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzhydrylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

    • Causality: Cooling the reaction minimizes potential side reactions and controls the exothermic nature of the acylation. Anhydrous conditions prevent hydrolysis of the reactive acid chloride.

  • Addition of Acid Chloride: Dissolve the substituted benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with continuous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove unreacted acid chloride and HCl), and brine.

    • Causality: Each washing step is designed to remove specific impurities, simplifying the final purification. c. Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

G cluster_workflow Synthesis Workflow start Dissolve Amine & Base in DCM (0°C) add Add Benzoyl Chloride Dropwise start->add react Stir at RT (2-4h) Monitor by TLC add->react workup Aqueous Work-up (Wash & Dry) react->workup purify Purify (Chromatography or Recrystallization) workup->purify end Characterize (NMR, MS) purify->end

Sources

Troubleshooting & Optimization

Technical Support Center: N-Benzhydrylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-benzhydrylbenzamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. The information herein is structured to address specific issues in a direct, question-and-answer format, grounded in established chemical principles.

Overview of this compound Synthesis

This compound is typically synthesized via the acylation of benzhydrylamine (1,1-diphenylmethanamine) with benzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction , which involves the formation of an amide from an amine and an acyl chloride under basic conditions.[1][2] The base, typically aqueous sodium hydroxide, serves a critical dual role: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction and drives the equilibrium towards product formation.[2][3]

While robust, this synthesis can be prone to issues that negatively impact yield and purity. This guide will walk you through the reaction mechanism, a standard protocol, and a comprehensive troubleshooting section to help you achieve optimal results.

Core Reaction and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride to form a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion, and a final deprotonation by the base yields the stable amide product.[4]

G reagents Benzhydrylamine (Nucleophile) + Benzoyl Chloride (Electrophile) intermediate Tetrahedral Intermediate reagents->intermediate 1. Nucleophilic Attack protonated_amide Protonated Amide + Cl⁻ intermediate->protonated_amide 2. Chloride Elimination final_product This compound (Final Product) protonated_amide->final_product 3. Deprotonation base Aqueous Base (e.g., NaOH) base->protonated_amide byproducts NaCl + H₂O base->byproducts

Caption: Schotten-Baumann reaction mechanism for this compound synthesis.

Experimental Protocol: Schotten-Baumann Method

This protocol is adapted from established laboratory procedures for the benzoylation of amines.[4][5]

Materials:

  • Benzhydrylamine (1,1-diphenylmethanamine)

  • Benzoyl Chloride

  • Sodium Hydroxide (NaOH), 5-10% aqueous solution

  • Deionized Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (conical flask, beakers, Büchner funnel)

  • Ice bath

Procedure:

  • Amine Suspension: In a conical flask, suspend 1.0 equivalent of benzhydrylamine (e.g., 1.0 mL) in ~20 mL of 5% aqueous sodium hydroxide solution.

  • Acylation: Cool the flask in an ice bath. Add 1.1 to 1.2 equivalents of benzoyl chloride (e.g., ~1.2 mL) dropwise or in small portions while vigorously shaking or stirring the mixture. The reaction is exothermic, so maintain the temperature to minimize side reactions.[6]

  • Reaction Completion: After the addition is complete, seal the flask and shake vigorously for 10-15 minutes. The reaction is typically complete when the characteristic pungent odor of benzoyl chloride disappears.[4][5]

  • Alkalinity Check: Test the mixture with litmus or pH paper to ensure it remains alkaline. If not, add a small amount of additional NaOH solution. This is crucial to neutralize all the generated HCl.[3]

  • Product Isolation: A white solid precipitate of this compound will form. Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filtered solid with cold deionized water to remove any inorganic salts (like NaCl) and excess NaOH.

  • Purification (Recrystallization): Transfer the crude product to a beaker and recrystallize from a suitable solvent, such as boiling ethanol. Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Drying: Filter the purified crystals and dry them completely. Determine the yield and characterize the product (e.g., via melting point, FTIR, NMR).

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

TroubleshootingWorkflow start Low or No Yield q1 Check Reagent Quality - Benzoyl chloride hydrolyzed? - Amine pure? start->q1 Reagents q2 Verify Reaction Conditions - Is mixture alkaline? - Temperature too high/low? - Vigorous mixing? start->q2 Conditions q3 Analyze Workup & Purification - Product lost during transfers? - Recrystallization solvent appropriate? start->q3 Process sol1 Solution: - Use fresh benzoyl chloride. - Ensure amine is not a salt. q1->sol1 sol2 Solution: - Add more base (NaOH). - Control temp with ice bath. - Increase stirring/shaking. q2->sol2 sol3 Solution: - Minimize transfers. - Test different recrystallization  solvents (e.g., Ethanol, Acetone). q3->sol3

Caption: A logical workflow for troubleshooting low yield issues.

Q1: My reaction yield is extremely low, or I recovered no product at all. What are the most likely causes?

Answer: Low or no yield in amide coupling reactions typically points to issues with reagents or fundamental reaction conditions.[7]

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and readily hydrolyzes upon contact with moisture (even from the air) to form unreactive benzoic acid. If you observe a white solid in your benzoyl chloride bottle or if the reagent is old, it has likely degraded.

    • Solution: Always use fresh, pure benzoyl chloride from a tightly sealed container.

  • Deactivation of the Amine: The amine is the nucleophile. If it is protonated (i.e., present as an ammonium salt), it becomes non-nucleophilic and will not attack the acyl chloride.[7][8] This happens if the reaction mixture becomes acidic due to the HCl byproduct not being neutralized.

    • Solution: Ensure the reaction medium is kept basic throughout the addition of benzoyl chloride. Use at least two equivalents of base for every equivalent of HCl produced.[3] Check the pH and add more base if necessary.

  • Insufficient Mixing: The Schotten-Baumann reaction is often biphasic (organic and aqueous layers).[1] Vigorous stirring or shaking is essential to create a large surface area between the phases, allowing the amine and benzoyl chloride to react.

    • Solution: Use a powerful magnetic stirrer or shake the flask vigorously and continuously throughout the reaction.

Q2: My reaction produced a white solid, but after analysis, it's not my amide product. What is it?

Answer: The most common solid byproduct is benzoic acid . This forms when benzoyl chloride reacts with the water/hydroxide in the aqueous layer instead of the amine. This side reaction is favored if:

  • The benzoyl chloride is added too quickly.

  • The local concentration of the amine is too low at the point of addition.

  • The temperature is too high, increasing the rate of hydrolysis.

Solution:

  • Add the benzoyl chloride slowly and directly into the well-stirred mixture.

  • Maintain a low temperature using an ice bath to favor the desired amidation reaction over hydrolysis.

  • During workup, most of the benzoic acid can be removed by washing the crude product with a dilute basic solution (e.g., 5% sodium bicarbonate), which will deprotonate the carboxylic acid to form a water-soluble salt.

Q3: The reaction is very slow, and TLC/LC-MS analysis shows a lot of unreacted starting material even after an extended time. How can I fix this?

Answer: A sluggish reaction can be due to poor solubility, steric hindrance, or suboptimal conditions.

  • Solubility: Benzhydrylamine and this compound have poor water solubility. While the reaction is biphasic, adding a small amount of a co-solvent like dichloromethane (DCM) or diethyl ether can sometimes improve reaction rates by better solvating the organic reagents.[1]

  • Steric Hindrance: Benzhydrylamine is sterically bulky due to the two phenyl groups. While the reaction with benzoyl chloride is generally efficient, extremely hindered substrates can react slowly.[7][9]

    • Solution: Gentle warming (to room temperature or slightly above) after the initial exothermic phase may help drive the reaction to completion, but this must be balanced against the increased risk of benzoyl chloride hydrolysis.[1] Ensure vigorous mixing is maintained.

Q4: How can I best purify my crude this compound?

Answer: The most effective method for purifying the final product is recrystallization .

  • Solvent Selection: The ideal solvent is one in which your product is highly soluble when hot but poorly soluble when cold. For this compound, ethanol is a commonly used and effective solvent.[5][10] Other potential solvents include isopropanol or acetone/water mixtures.

  • Procedure: Dissolve the crude solid in the minimum amount of boiling solvent to form a saturated solution. If impurities are visible, you can perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Rapid cooling can trap impurities. Chilling the flask in an ice bath after it has reached room temperature will maximize the recovery of the purified product.[11]

Data Summary: Reaction Parameter Optimization
ParameterStandard ConditionRationale & ExpertiseTroubleshooting & Optimization Tips
Stoichiometry Amine:Acyl Chloride (1 : 1.1-1.2)A slight excess of the acyl chloride ensures the complete consumption of the more valuable amine.If hydrolysis is a major issue, increasing the excess of benzoyl chloride may be necessary. However, this will require more extensive purification.[12]
Base 5-10% Aqueous NaOHInexpensive, effective at neutralizing HCl, and drives the reaction forward.[2][3]If your substrate is base-sensitive, a weaker organic base like pyridine or triethylamine in an anhydrous organic solvent can be used, but this changes the reaction type away from a true Schotten-Baumann.
Solvent Biphasic (Water/Organic)Water dissolves the NaOH and NaCl byproduct. The product precipitates out as it is insoluble in water.[13]For difficult couplings, a single-phase system using an anhydrous solvent (like DCM) with an organic base (like triethylamine) may offer more control.[8]
Temperature 0-5 °C (Ice Bath)Controls the initial exotherm, minimizes hydrolysis of benzoyl chloride, and reduces side reactions.[6]If the reaction is sluggish due to steric hindrance, allowing it to slowly warm to room temperature after the addition is complete can help drive it to completion.
Reaction Time 10-30 minutesThe reaction is typically very fast.Monitor by TLC or by the disappearance of the benzoyl chloride smell.[4] Overly long reaction times in aqueous base can risk hydrolysis of the amide product, although this is generally slow.
Frequently Asked Questions (FAQs)

Q: What is the primary role of sodium hydroxide in this reaction? A: Sodium hydroxide serves two main purposes: 1) It acts as an acid scavenger, neutralizing the HCl that is produced. Without a base, the HCl would react with the starting amine to form an unreactive ammonium salt, stopping the reaction.[3] 2) By neutralizing the HCl, it shifts the reaction equilibrium to favor the formation of the amide product.

Q: Can I use an organic base like triethylamine (TEA) or pyridine instead of NaOH? A: Yes, you can. Using an organic base like triethylamine in an anhydrous solvent like dichloromethane is a common alternative to the Schotten-Baumann conditions. This is often done when either the starting material or the product is sensitive to the strongly basic and aqueous conditions of the Schotten-Baumann reaction. However, this requires the use of dry solvents and reagents.

Q: How would I synthesize this compound if I only have benzoic acid? A: You cannot directly react a carboxylic acid with an amine under these conditions to form an amide. You must first "activate" the benzoic acid. The most common method is to convert it into an acyl chloride. This is typically done by reacting the benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[8] Once you have synthesized and isolated the benzoyl chloride, you can then proceed with the Schotten-Baumann reaction as described above.

Q: Are there any alternative synthetic routes to this compound? A: Yes, another notable method is the Ritter reaction . This reaction involves treating an alcohol (in this case, benzhydrol) with a nitrile (benzonitrile) in the presence of a strong acid like formic acid or sulfuric acid to form the corresponding amide.[14] This route can be advantageous if benzhydrol is a more accessible starting material than benzhydrylamine.

Q: How do I confirm that I have successfully synthesized this compound? A: Confirmation should be done using standard analytical techniques:

  • Melting Point: Compare the experimental melting point of your purified product to the literature value. A sharp melting point close to the reported value is a good indicator of purity.

  • FTIR Spectroscopy: Look for characteristic peaks: an N-H stretch (~3300 cm⁻¹), a C=O (Amide I) stretch (~1650 cm⁻¹), and an N-H bend (Amide II) band (~1550 cm⁻¹).

  • NMR Spectroscopy (¹H and ¹³C): This provides definitive structural confirmation by showing the expected chemical shifts and integrations for all the protons and carbons in the molecule.[5]

References
  • Vani, V., & Sivanandham, M. (2011). Synthesis and Characterization of this compound. Asian Journal of Chemistry, 23(5), 2165-2168.

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

  • Wrobleski, M. L., et al. (2011). Synthesis of N-benzhydrylamides from nitriles by Ritter reactions in formic acid. Tetrahedron Letters, 52(43), 5649-5651.

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.

  • Grokipedia. (n.d.). Schotten–Baumann reaction.

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.

  • Various Authors. (2021). Discussion on "Why did my amide synthesis not work?". ResearchGate.

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.

  • Gising, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11608-11611.

  • Akili, S., et al. (2020). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate.

  • Various Authors. (2018). Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. ResearchGate.

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?.

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.

  • Filo. (n.d.). Prepare and submit Benzanilamide from Benzoyl Chloride.

  • Reddit r/chemistry. (2020). Synthesis - General tips for improving yield?.

  • Saha, P., et al. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(26), 21855–21870.

  • Saha, P., et al. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(26), 21855–21870.

  • Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562.

  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE.

  • Guidechem. (n.d.). How is Benzoyl Chloride Prepared and What is its Reaction with Ammonia?.

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis.

  • NileRed. (2018). Benzamide Preparation from Benzoic Acid. YouTube.

  • Ahmadi, M., et al. (2019). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate.

  • Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.

  • Dr. R. B. Saudagar. (2021). Pharmaceutical Chemistry-II: (Experiment No.23 : Synthesis of Benzoic acid from Benzamide). YouTube.

Sources

Technical Support Center: Optimizing N-benzhydrylbenzamide Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for N-benzhydrylbenzamide (CAS: 1485-72-9). This document is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. This compound is a molecule characterized by a large, hydrophobic structure, which predictably leads to poor aqueous solubility. Achieving complete and stable solubilization is a critical prerequisite for obtaining reliable and reproducible data in any biological or chemical assay, from initial in vitro screening to more complex studies.[1][2]

This guide provides a structured approach to understanding, troubleshooting, and optimizing the solubility of this compound. It moves from frequently asked questions to in-depth troubleshooting workflows and detailed experimental protocols, grounding all recommendations in established physicochemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and solubilization of this compound.

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, DMEM)? A: this compound possesses a molecular structure dominated by non-polar phenyl rings, making it highly hydrophobic. Water and aqueous buffers are highly polar, hydrogen-bonded systems. The energy cost to break these water-water interactions to accommodate a non-polar molecule is high, leading to extremely low solubility. This phenomenon, known as the hydrophobic effect, is the primary reason for its insolubility in aqueous media.

Q2: What is the best starting solvent to prepare a high-concentration stock solution? A: For initial stock preparation, a strong, water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its powerful polar aprotic nature, which can disrupt the crystal lattice of the solid compound and effectively solvate the molecule.[3] Ethanol is another viable option.[4] It is crucial to prepare a stock solution at a concentration significantly higher than the final desired experimental concentration to minimize the amount of organic solvent introduced into the final aqueous system.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure? A:

  • Kinetic Solubility is measured by adding a concentrated DMSO stock of the compound to an aqueous buffer and determining the concentration at which it begins to precipitate.[5] This is a rapid, high-throughput measurement that reflects the challenges you'll face in a typical assay (i.e., diluting a stock solution).

  • Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to a solvent, allowing it to equilibrate over a longer period (e.g., 24 hours), and then measuring the concentration of the dissolved compound in the saturated solution.[5][6] This is considered the gold-standard measurement.[6]

Which to measure: For early-stage screening and troubleshooting precipitation in assays, understanding kinetic solubility is most practical. For formulation development and detailed physicochemical characterization, measuring thermodynamic solubility is essential.[5][7]

Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do? A: This is a classic sign that you have exceeded the kinetic solubility of this compound in the final assay medium. The DMSO keeps it in solution at high concentrations, but when diluted into the aqueous buffer, the compound crashes out. Immediate solutions to try:

  • Lower the final concentration of this compound.

  • Decrease the percentage of DMSO in the final solution by using a more concentrated stock. However, be aware that a higher concentration DMSO stock may also be unstable.

  • Explore co-solvents or formulation excipients like cyclodextrins, as detailed in the troubleshooting section below.[8][9]

Q5: Are there alternatives to using DMSO for cell-based assays where it might be toxic? A: Yes. While DMSO is common, alternatives can be explored if toxicity is a concern.

  • Ethanol: Can be used as a stock solvent, though it is often less potent than DMSO.[4]

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, effectively encapsulating the drug and increasing its aqueous solubility without the need for organic solvents.[10][11] This is a highly recommended approach for reducing organic solvent exposure in sensitive assays.[12]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common solubility challenges.

Problem: Precipitation Upon Dilution into Aqueous Media

This is the most frequent issue encountered. It occurs when the local concentration of the compound exceeds its solubility limit as the solvating organic solvent (DMSO) diffuses away into the aqueous phase. The following workflow provides a logical progression for troubleshooting this problem.

G start Start: Compound precipitates upon dilution of DMSO stock check_dmso Is final DMSO % > 1%? start->check_dmso reduce_dmso Action: Prepare higher conc. stock to reduce final DMSO % to <0.5% check_dmso->reduce_dmso Yes retest1 Does it still precipitate? check_dmso->retest1 No reduce_dmso->retest1 use_cosolvent Strategy 1: Use a Co-solvent retest1->use_cosolvent Yes success Success: Compound is soluble. Proceed with experiment. retest1->success No cosolvent_options Options: - Add PEG 400 or Propylene Glycol to the final buffer (e.g., 5-10%) use_cosolvent->cosolvent_options retest2 Does it still precipitate? cosolvent_options->retest2 use_cyclodextrin Strategy 2: Use Cyclodextrins retest2->use_cyclodextrin Yes retest2->success No cyclodextrin_options Action: Pre-complex this compound with HP-β-CD or SBECD. (See Protocol 3) use_cyclodextrin->cyclodextrin_options retest3 Does it still precipitate? cyclodextrin_options->retest3 retest3->success No failure Failure: Re-evaluate required concentration. Consider formulation (e.g., SEDDS) or chemical modification. retest3->failure Yes

Caption: Troubleshooting workflow for compound precipitation.

Causality Explained:

  • Reducing DMSO: High concentrations of DMSO can be toxic to cells and can alter protein conformation. Keeping the final concentration below 0.5% is a standard practice to minimize these artifacts.

  • Co-solvents: Co-solvents like Polyethylene Glycol (PEG) or Propylene Glycol work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for the hydrophobic compound.[2][13] They essentially act as a "bridge" between the water and the drug.

  • Cyclodextrins: This is a more sophisticated approach. The cyclodextrin molecule has a hydrophilic exterior and a hydrophobic inner cavity.[10][11] The this compound molecule partitions into this non-polar cavity, forming an "inclusion complex." The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.[14] This method is highly effective for significantly increasing aqueous solubility.[12]

G cluster_0 Before Complexation cluster_1 After Complexation drug This compound (Hydrophobic) water Aqueous Solution (Polar) drug->water Insoluble cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Inclusion Complex water2 Aqueous Solution (Polar) complex->water2 Soluble drug_inside Drug

Caption: Mechanism of cyclodextrin-mediated solubilization.

Part 3: Protocols & Methodologies

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to reach the desired concentration (e.g., 10, 20, or 50 mM).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If solids remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can be used but monitor for any signs of degradation.

  • Inspection: Once dissolved, the solution should be clear and free of any visible particulates. Inspect against a bright light and a dark background.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the hygroscopic DMSO.

Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the true equilibrium solubility and is considered the gold standard.[6]

  • Preparation: In triplicate, add an excess amount of solid this compound (e.g., 2-5 mg) to separate glass vials. The excess is critical to ensure a saturated solution is formed.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the test solvent (e.g., Phosphate-Buffered Saline, pH 7.4) to each vial.

  • Equilibration: Seal the vials tightly and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours.[15] To confirm equilibrium has been reached, a sample can be taken at 24h and 48h; the concentrations should be consistent.[16]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove all undissolved solids. Alternatively, centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes and sample the supernatant.[15]

  • Quantification: Prepare a standard curve of this compound in a suitable solvent (e.g., acetonitrile or DMSO). Dilute the filtered saturated solution into the same solvent and quantify the concentration using a validated analytical method like HPLC-UV or LC-MS.[7]

  • Calculation: The measured concentration is the thermodynamic solubility of this compound in that specific medium and temperature.

Protocol 3: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer. Warm slightly and stir until fully dissolved.

  • Add Compound: Add solid this compound directly to the HP-β-CD solution. Alternatively, add a concentrated DMSO stock of the compound dropwise while vortexing the cyclodextrin solution.

  • Complexation: Tightly seal the vial and shake or sonicate the mixture at room temperature for 1-4 hours to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved compound. The resulting clear filtrate is your aqueous stock solution.

  • Quantification: The exact concentration of the solubilized drug in the filtrate should be determined by HPLC or UV-Vis spectroscopy against a standard curve.

Part 4: Physicochemical Data Summary

Quantitative experimental solubility data for this compound is not widely published. Therefore, experimental determination is a crucial first step. The table below summarizes known and predicted properties.

PropertyValueSource
CAS Number 1485-72-9[17]
Molecular Formula C₂₀H₁₇NO[17]
Molecular Weight 287.36 g/mol [17]
Appearance Solid (predicted)-
Melting Point 172 °C[17]
pKa (predicted) 13.65 (weakly acidic amide proton)[17]
Aqueous Solubility Predicted to be very low (<0.1 mg/L)Structural Inference
Organic Solvent Solubility Expected to be soluble in DMSO, DMF, and sparingly soluble in alcohols like ethanol.General Principles[4]

References

  • Brouwers, J., Brewster, M. E., & Augustijns, P. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(8), 1007-1020. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 1(3), 611-625. [Link]

  • Janssens, S., & Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(8), 1007-1020. [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. BioMed Research International. [Link]

  • Kumar, L., & Singh, I. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(4), 1-8. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science, 2(8), 39-44. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • Patel, H., & Serajuddin, A. T. M. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-15. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Singh, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK, 1(1), 1-10. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs. BioMed Research International. [Link]

  • Fenyvesi, É., et al. (2020). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Molecules, 25(24), 5961. [Link]

  • Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Anand, O., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(1), 26-31. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Semantic Scholar. [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Creative Biolabs. [Link]

  • Glaxo Group Limited. (2005). Method for determining solubility of a chemical compound.
  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Nagarkar, R., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56012. [Link]

  • Abraham, A., et al. (2019). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. ResearchGate. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. [Link]

  • Patel, V. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]

  • Patel, D. R., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 73(4), 437–444. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-hydroxy- (CAS 495-18-1). Cheméo. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Benzyl-2-hydroxybenzamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzyl-3-hydroxybenzamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Benzoylbenzylamine. PubChem. [Link]

  • Yuan, Y., et al. (2019). Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol. ResearchGate. [Link]

  • Thabit, S. s. (2021). Solubility of drugs in ethanol and dmso. ResearchGate. [Link]

  • Myers, B. J. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. ACS Division of Organic Chemistry. [Link]

  • Yuan, Y., et al. (2019). Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol. J. Chem. Thermodyn., 136, 123-131. [Link]

  • gChem Global. (n.d.). DMSO. gChem Global. [Link]

  • ResearchGate. (n.d.). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. ResearchGate. [Link]

Sources

N-benzhydrylbenzamide stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-benzhydrylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to proactively address potential stability challenges and troubleshoot issues encountered during experimentation. By understanding the potential degradation pathways and having robust analytical strategies in place, you can ensure the integrity of your results.

Proactive Stability Assessment: Understanding the Molecule

This compound is a secondary amide possessing two key structural features that influence its stability profile: the amide linkage and the benzhydryl group.

  • Amide Linkage: The covalent bond between the carbonyl carbon and the nitrogen atom is the primary site of hydrolytic degradation. This bond can be cleaved under both acidic and basic conditions.[1][2]

  • Benzhydryl Group: This bulky, non-polar group significantly influences the compound's solubility and steric environment. While relatively stable, the bond between the nitrogen and the benzhydryl carbon can also be susceptible to cleavage under harsh acidic conditions due to the formation of a stabilized diphenylmethyl carbocation.[3]

  • Nitrogen Atom: The lone pair of electrons on the nitrogen atom can be a target for oxidation, potentially leading to the formation of N-oxide derivatives or other oxidative degradation products.

Based on these features, the most anticipated degradation pathways are hydrolysis and, to a lesser extent, oxidation.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of this compound.

Q1: What are the most likely degradation products of this compound I should be aware of?

A1: Based on its chemical structure, the primary degradation pathway is the hydrolysis of the amide bond. This cleavage results in the formation of two main degradation products:

  • Benzoic Acid

  • Benzhydrylamine

Under oxidative stress, other minor degradation products could potentially form, though benzoic acid and benzhydrylamine are the most critical to monitor during routine stability and compatibility studies.

Q2: My solution of this compound shows a drop in purity over time when stored in an acidic or basic buffer. What is happening?

A2: This is a classic sign of hydrolytic degradation. The amide bond is susceptible to cleavage when exposed to acidic or basic conditions, especially with elevated temperatures.[1][2] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4] In basic conditions, a direct nucleophilic attack by a hydroxide ion on the carbonyl carbon initiates the cleavage.[2] To mitigate this, ensure your solutions are buffered closer to a neutral pH if the experimental conditions allow, and store them at reduced temperatures (e.g., 2-8 °C).

Q3: I observe an unexpected peak in my chromatogram after exposing my sample to light. Is this compound photosensitive?

A3: While specific photostability data for this compound is not extensively published, many aromatic compounds can undergo photodegradation. The presence of two phenyl rings increases the potential for light absorption. According to ICH Q1B guidelines, photostability testing should be a standard part of stress testing to evaluate if light exposure leads to unacceptable changes.[5][6] The appearance of a new peak suggests the formation of a photodegradant. A confirmatory photostability study is recommended.

Q4: Can I use a standard C18 column to develop a stability-indicating HPLC method?

A4: Yes, a standard C18 column is an excellent starting point. A reversed-phase HPLC method can effectively separate the relatively non-polar this compound from its more polar degradation products, benzoic acid and benzhydrylamine. Method development will involve optimizing the mobile phase composition (e.g., acetonitrile or methanol content) and the pH of the aqueous buffer to achieve adequate resolution.[5][7] For example, using a slightly acidic mobile phase (e.g., pH 3.0-4.0) will ensure that benzoic acid is protonated and well-retained, while benzhydrylamine will be protonated and may elute earlier.

Q5: What storage conditions do you recommend for this compound as a solid and in solution?

A5:

  • Solid Form: Store this compound in a well-sealed container, protected from light and moisture, at controlled room temperature.

  • In Solution: The stability in solution is highly dependent on the solvent and pH. For maximum stability, use aprotic solvents or freshly prepared solutions in a neutral, buffered aqueous medium. Avoid prolonged storage in strongly acidic or basic solutions. For long-term storage, prepare aliquots and store them frozen (-20 °C or -80 °C) to minimize hydrolytic degradation.

Troubleshooting Guide

Use this guide to diagnose and resolve common experimental issues.

Observed Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of parent compound purity in solution. Hydrolytic Degradation: The pH of your solvent system is likely too acidic or too basic.1. Measure and adjust the pH of your solution to be as close to neutral (pH 6-8) as your experiment permits.2. If possible, switch to an aprotic solvent (e.g., DMSO, DMF) for stock solutions.3. Prepare solutions fresh and use them immediately.4. Store solutions at lower temperatures (2-8°C for short-term, -20°C for long-term).
Multiple unknown peaks appear in the chromatogram. 1. Oxidative Degradation: Dissolved oxygen in the solvent or exposure to oxidizing agents.2. Photodegradation: Exposure of the sample to UV or ambient light.1. For Oxidation: Degas your mobile phase and sample diluent. If preparing a formulation, consider adding an antioxidant if compatible. Store samples under an inert atmosphere (e.g., nitrogen or argon).2. For Photodegradation: Protect samples from light at all times using amber vials and by covering containers with aluminum foil. Conduct a forced degradation study under light to confirm photosensitivity.
Poor peak shape or co-elution in HPLC analysis. Suboptimal Chromatographic Conditions: The analytical method is not stability-indicating.1. Adjust Mobile Phase pH: Lowering the pH (e.g., to 3.0 with phosphate or formate buffer) can improve the peak shape of benzoic acid.2. Modify Organic Content: Optimize the gradient or isocratic percentage of acetonitrile/methanol to improve the separation between the parent peak and the degradation product peaks.3. Change Column Chemistry: If a C18 column fails, consider a C16-Amide or a phenyl-hexyl column for alternative selectivity.
Inconsistent results between experimental batches. Variable Storage/Handling: Inconsistent exposure to heat, light, or non-neutral pH conditions.1. Standardize your entire experimental workflow, from sample weighing and dissolution to storage and analysis.2. Document all conditions, including solvent pH, storage temperature, and duration of exposure to ambient conditions.3. Use a validated analytical method to ensure that the variability is not from the measurement itself.
Visual Troubleshooting Workflow

G cluster_degradation Degradation Analysis cluster_hplc HPLC Method Issue start Problem: Inconsistent HPLC Results / Purity Loss check_purity Is the main peak decreasing with new impurity peaks appearing? start->check_purity check_conditions Review Experimental Conditions (pH, Temp, Light, Air Exposure) check_purity->check_conditions Yes check_method Is peak shape poor or are peaks co-eluting? check_purity->check_method No is_hydrolysis Is pH acidic/basic or temperature elevated? check_conditions->is_hydrolysis is_photo Was sample exposed to light? is_hydrolysis->is_photo No solve_hydrolysis Solution: Adjust pH to neutral. Use fresh solutions. Store cold. is_hydrolysis->solve_hydrolysis Yes is_oxidation Was sample exposed to air for a prolonged period? is_photo->is_oxidation No solve_photo Solution: Use amber vials. Protect from light. is_photo->solve_photo Yes solve_oxidation Solution: Use degassed solvents. Store under inert gas. is_oxidation->solve_oxidation Yes solve_hplc Solution: Optimize mobile phase pH. Adjust organic content. Try a different column. check_method->solve_hplc Yes no_issue Method is likely OK. Focus on sample handling. check_method->no_issue No

Caption: Troubleshooting workflow for this compound stability issues.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol outlines how to intentionally degrade this compound to identify potential degradation products and validate a stability-indicating analytical method.

Objective: To generate degradation products under hydrolytic, oxidative, and photolytic stress conditions.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At timed intervals (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • At timed intervals (e.g., 1, 4, 8h), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light, for 24 hours.

    • Analyze at timed intervals.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in acetonitrile/water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5]

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.

    • Analyze both samples after exposure.

  • Control Sample: Dilute 1 mL of the stock solution with 9 mL of the relevant solvent (e.g., water) and store at 2-8°C, protected from light.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate this compound from its primary degradation products (benzoic acid and benzhydrylamine).

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Expected Elution Order: 1. Benzoic Acid, 2. Benzhydrylamine, 3. This compound. (This is a predicted order and must be confirmed experimentally with standards).

Predicted Degradation Pathway: Hydrolysis

G cluster_main Hydrolysis of this compound NBBA This compound (C₂₀H₁₇NO) plus + NBBA->plus H2O H₂O plus->H2O H2O->products H⁺ or OH⁻ (Acid/Base Catalysis) BenzoicAcid Benzoic Acid (C₇H₆O₂) products->BenzoicAcid Benzhydrylamine Benzhydrylamine (C₁₃H₁₃N) products->Benzhydrylamine

Caption: Predicted hydrolytic degradation of this compound.

References

  • Isizawa, J., Sakakibara, K., & Hirota, M. (n.d.). Studies on the Stability of Amides. I. Hydrolysis Mechanism of N-Substituted Aliphatic Amides. J-Stage. Available at: [Link]

  • (2010, January). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Journal of Supercritical Fluids, 51(3), 362-368. Available at: [Link]

  • (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Rein, J., et al. (n.d.).
  • (n.d.).
  • Rein, J., et al. (n.d.). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. PMC - NIH.
  • (2022, September 24). 21.7: Chemistry of Amides. LibreTexts.
  • (2019, January 15). mechanism of amide hydrolysis. YouTube. Available at: [Link]

  • (2005, January 26). Unique oxidation reaction of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin: direct oxidative conversion of N-acyl-L-proline to N-acyl-L-glutamate. J Am Chem Soc, 127(3), 834-5. Available at: [Link]

  • (n.d.).
  • ICH Harmonised Tripartite Guideline. (1996, November). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • (n.d.). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. EliScholar - Yale University.
  • European Medicines Agency. (1996, November). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal.
  • (2017, December 21). How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?
  • (2019, December 17). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega.

Sources

Technical Support Center: Overcoming In Vitro Resistance to N-benzhydrylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-benzhydrylbenzamide. This guide is intended for researchers, scientists, and drug development professionals who are encountering resistance to this compound in their cell line models. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific rationale to empower you to effectively troubleshoot and overcome these experimental hurdles. This resource is structured to address common issues in a question-and-answer format, followed by in-depth troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: My cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the first things I should check?

A1: Before delving into complex biological mechanisms of resistance, it is crucial to rule out common laboratory variables that can affect experimental reproducibility.

  • Cell Line Integrity:

    • Authentication: Has the cell line been recently authenticated? Cell line misidentification and cross-contamination are significant contributors to irreproducible data.[1] We recommend Short Tandem Repeat (STR) profiling for human cell lines to confirm their identity.[2][3]

    • Passage Number: Are you using cells within a consistent and low passage number range? Genetic drift can occur at high passage numbers, leading to altered phenotypes and drug responses.

  • Mycoplasma Contamination:

    • Have you recently tested your cell culture for mycoplasma? Mycoplasma contamination is a pervasive issue that can alter cellular metabolism, growth rates, and drug sensitivity without causing visible signs of contamination like turbidity.[4][5] We recommend routine testing using PCR-based methods for their high sensitivity and specificity.[6][7][8]

  • Compound Integrity:

    • Storage and Handling: Is the this compound stock solution stored correctly and has it undergone multiple freeze-thaw cycles? Improper storage can lead to compound degradation.

    • Solvent Effects: Are you using a consistent final concentration of the solvent (e.g., DMSO) across all experiments, including vehicle controls? High solvent concentrations can be cytotoxic and confound results.[9]

Q2: What is the proposed mechanism of action for this compound, and how does that relate to potential resistance?

A2: While the direct molecular target of this compound is not definitively established in the public domain, studies on structurally related N-substituted benzamides provide strong indications of its mechanism of action. Understanding this is key to hypothesizing resistance mechanisms.

  • Induction of Apoptosis: N-substituted benzamides, such as declopramide, have been shown to induce apoptosis through the intrinsic pathway. This involves the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.[3][10][11] Resistance could therefore arise from alterations in apoptotic machinery, such as the overexpression of anti-apoptotic proteins like Bcl-2.[3][10]

  • Inhibition of NF-κB Signaling: Certain benzamide analogs can inhibit the activation of the transcription factor NF-κB (nuclear factor-kappa B).[12][13] NF-κB is a key regulator of cell survival, proliferation, and inflammation.[13][14] Cells might develop resistance by activating alternative survival pathways that bypass the need for NF-κB signaling.

  • IMPDH Inhibition: Some benzamide derivatives, particularly benzamide ribosides, are known to target and inhibit inosine monophosphate dehydrogenase (IMPDH).[14] IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[5][15][16][17] Resistance to IMPDH inhibitors can occur through upregulation of the enzyme.[16][17]

Q3: How can I develop a resistant cell line to this compound in a controlled manner for my studies?

A3: Developing a drug-resistant cell line is a valuable tool for studying resistance mechanisms. The most common method is through continuous exposure to the drug.

  • Determine the Initial IC50: First, establish the baseline sensitivity of your parental cell line to this compound by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50).

  • Gradual Dose Escalation: Culture the cells in the presence of this compound at a concentration below the IC50 (e.g., IC20). Once the cells have adapted and are proliferating at a normal rate, gradually increase the drug concentration in a stepwise manner.[17][18][19] This process can take several months.

  • Monoclonal Selection: Once a resistant population is established, you can perform monoclonal selection through limiting dilution to isolate and expand single-cell clones with stable resistance.

  • Characterize the Resistant Phenotype: Regularly confirm the resistance of the newly developed cell line by comparing its IC50 to the parental cell line. It is also crucial to ensure the resistance is stable by culturing the cells in the absence of the drug for several passages and then re-evaluating the IC50.

Troubleshooting Guide: Investigating and Overcoming Resistance

If you have ruled out the initial checks from the FAQs and are dealing with a confirmed case of acquired resistance, the following troubleshooting guide provides a systematic approach to identify the underlying mechanism and explore strategies to overcome it.

Step 1: Characterize the Resistance Phenotype

The first step is to quantify the level of resistance and determine if it is specific to this compound or indicative of a broader multidrug resistance (MDR) phenotype.

Experimental Protocol: Comparative IC50 Determination

  • Cell Seeding: Plate both the parental (sensitive) and the resistant cell lines in 96-well plates at their optimal seeding densities.

  • Drug Treatment: Treat the cells with a serial dilution of this compound. In parallel, treat the cells with other anticancer agents that have different mechanisms of action (e.g., a topoisomerase inhibitor, a microtubule-targeting agent).

  • Viability Assay: After a predetermined incubation period (e.g., 72 hours), assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: Calculate the IC50 values for each drug in both cell lines. The fold-resistance is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.

Drug ClassExample CompoundExpected Outcome if MDR is Present
BenzamideThis compoundHigh fold-resistance
AnthracyclineDoxorubicinSignificant fold-resistance
TaxanePaclitaxelSignificant fold-resistance
Vinca AlkaloidVincristineSignificant fold-resistance

Interpretation of Results:

  • Specific Resistance: If you observe high fold-resistance only to this compound, the resistance mechanism is likely target-specific.

  • Multidrug Resistance (MDR): If the cells show cross-resistance to a wide range of structurally and mechanistically unrelated drugs, this strongly suggests the involvement of drug efflux pumps, such as ABC transporters.[20][21]

Step 2: Investigate Common Resistance Mechanisms

Based on the initial characterization, you can now investigate specific molecular mechanisms.

ATP-binding cassette (ABC) transporters are membrane proteins that actively pump xenobiotics, including many anticancer drugs, out of the cell, thereby reducing their intracellular concentration and efficacy.[21]

Experimental Protocol: ABC Transporter Activity Assay

A common method to assess ABC transporter activity is to measure the efflux of a fluorescent substrate.

  • Cell Preparation: Harvest both parental and resistant cells.

  • Substrate Loading: Incubate the cells with a fluorescent substrate of ABC transporters (e.g., pheophorbide A for ABCG2) with and without a known inhibitor of the transporter (e.g., Ko143 for ABCG2).[22]

  • Flow Cytometry Analysis: Measure the intracellular fluorescence of the cells using a flow cytometer.

  • Data Analysis: A lower fluorescence signal in the resistant cells compared to the parental cells, which is reversed by the inhibitor, indicates increased ABC transporter activity.[22]

Workflow for Investigating ABC Transporter Involvement

Caption: Workflow for investigating ABC transporter-mediated resistance.

As N-substituted benzamides are known to induce apoptosis, resistance can arise from defects in this pathway.

Experimental Protocol: Western Blot Analysis of Apoptotic Proteins

  • Protein Extraction: Lyse untreated parental and resistant cells to extract total protein.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-9, cleaved PARP).

  • Data Analysis: Compare the expression levels of these proteins between the two cell lines. An increased ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins, or reduced levels of cleaved caspases in resistant cells upon drug treatment, would suggest a block in the apoptotic pathway.

Signaling Pathway for Benzamide-Induced Apoptosis and Resistance

G cluster_resistance Resistance Mechanism NB This compound Mito Mitochondria NB->Mito induces CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes Bcl2 Bcl-2 Bcl2->Mito inhibits Survival Cell Survival Bcl2->Survival Bcl2_up Upregulation of Bcl-2

Caption: Hypothesized apoptotic pathway and a key resistance point.

Although less directly implicated for this class of compounds compared to DNA-damaging agents, some benzamides act as radiosensitizers by inhibiting DNA repair.[2][7][23][24] Therefore, upregulation of DNA repair pathways could contribute to resistance.

Experimental Protocol: DNA Double-Strand Break (DSB) Reporter Assay

Specialized cell lines containing integrated reporter constructs can be used to quantify the efficiency of specific DNA repair pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ).[1][4][6][25]

  • Cell Transfection: Transfect parental and resistant reporter cell lines with a plasmid expressing a site-specific endonuclease (e.g., I-SceI) to induce a DSB in the reporter construct.

  • Flow Cytometry: After a suitable incubation period, measure the percentage of cells expressing the repaired fluorescent reporter protein (e.g., GFP) by flow cytometry.

  • Data Analysis: An increase in the percentage of fluorescent cells in the resistant line would indicate enhanced activity of that specific DNA repair pathway.

Step 3: Strategies to Overcome Resistance

Once you have identified a likely resistance mechanism, you can devise strategies to resensitize your cells to this compound.

Combining this compound with another agent that targets the resistance mechanism is a powerful strategy.[15][16][26]

Resistance MechanismCombination StrategyRationale
ABC Transporter Overexpression This compound + ABC Transporter Inhibitor (e.g., Verapamil, Tariquidar)The inhibitor blocks the efflux pump, increasing the intracellular concentration of this compound.[23][27]
Upregulation of Bcl-2 This compound + Bcl-2 Inhibitor (e.g., Venetoclax)The Bcl-2 inhibitor restores the cell's ability to undergo apoptosis.
Activation of Bypass Pathways This compound + Inhibitor of the bypass pathway (e.g., a specific kinase inhibitor)Simultaneously blocking the primary target pathway and the escape route can lead to synergistic cell killing.[28][29][30]

Experimental Protocol: Synergy Analysis (Checkerboard Assay)

  • Plate Setup: In a 96-well plate, create a matrix of concentrations by serially diluting this compound along the rows and the second drug along the columns.

  • Cell Treatment and Viability: Add the resistant cells and incubate for 72 hours, then measure cell viability.

  • Data Analysis: Use software (e.g., CompuSyn) to calculate a Combination Index (CI).

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

If resistance is specific and not due to the common mechanisms above, it's possible that the target itself is altered (e.g., mutation) or that the compound is no longer engaging its target effectively in the resistant cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in intact cells.[12]

  • Cell Treatment: Treat both parental and resistant cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Analysis: Separate the soluble and aggregated protein fractions and analyze the amount of the putative target protein in the soluble fraction by Western blot.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the drug indicates target engagement. A lack of a shift in resistant cells could suggest a mutation preventing binding.

Workflow for Validating Target Engagement in Resistant Cells

Caption: A workflow to validate target engagement in resistant cells.

Conclusion

Overcoming resistance to this compound in vitro requires a systematic and logical approach. By first ensuring the integrity of your experimental system and then methodically investigating potential resistance mechanisms, you can identify the root cause of the problem. The strategies outlined in this guide, from combination therapies to target engagement validation, provide a robust framework for resensitizing your cell lines and advancing your research.

References

  • A Novel Allosteric Inhibitor Targeting IMPDH at Y233 Overcomes Resistance to Tyrosine Kinase Inhibitors in Lymphoma - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Quantitative, titratable and high-throughput reporter assays to measure DNA double strand break repair activity in cells - The Francis Crick Institute. (2023, December 18). Retrieved January 14, 2026, from [Link]

  • Guidelines for DNA recombination and repair studies: Mechanistic assays of DNA repair processes - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

  • ATPase Assay - GenoMembrane. (n.d.). Retrieved January 14, 2026, from [Link]

  • Investigation of DNA repair pathway activity - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Assays to Determine DNA Repair Ability - ResearchGate. (2025, August 6). Retrieved January 14, 2026, from [Link]

  • dsDNA repair pathway activity using U2OS reporter assays. A, Assay... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • In Vitro Methods to Support Transporter Evaluation in Drug Discovery and Development | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Nicotinamide and Other Benzamide Analogs as Agents for Overcoming Hypoxic Cell Radiation Resistance in Tumours: Acta Oncologica - Taylor & Francis Online. (n.d.). Retrieved January 14, 2026, from [Link]

  • A Novel Allosteric Inhibitor Targeting IMPDH2 at Y233 Overcomes Resistance to Tyrosine Kinase Inhibitors in Lymphoma | bioRxiv. (2025, August 23). Retrieved January 14, 2026, from [Link]

  • A Novel Allosteric Inhibitor Targeting IMPDH at Y233 Overcomes Resistance to Tyrosine Kinase Inhibitors in Lymphoma - PubMed. (2025, October 21). Retrieved January 14, 2026, from [Link]

  • Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

  • Nicotinamide and Other Benzamide Analogs as Agents for Overcoming Hypoxic Cell Radiation Resistance in Tumours - Taylor & Francis Online. (n.d.). Retrieved January 14, 2026, from [Link]

  • Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

  • Nicotinamide and other benzamide analogs as agents for overcoming hypoxic cell radiation resistance in tumours. A review - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • A Novel Allosteric Inhibitor Targeting IMPDH at Y233 Overcomes Resistance to Tyrosine Kinase Inhibitors in Lymphoma - Fox Chase Cancer Center. (2025, October 21). Retrieved January 14, 2026, from [Link]

  • Mechanism of action for N-substituted benzamide-induced apoptosis - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Validation guidelines for drug-target prediction methods - Taylor & Francis Online. (2024, November 21). Retrieved January 14, 2026, from [Link]

  • Screening of photosensitizers-ATP binding cassette (ABC) transporter interactions in vitro. (2024, September 21). Retrieved January 14, 2026, from [Link]

  • Structure-activity relationships for tumour radiosensitization by analogues of nicotinamide and benzamide - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Validation guidelines for drug-target prediction methods. - National Genomics Data Center (CNCB-NGDC). (n.d.). Retrieved January 14, 2026, from [Link]

  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

  • Navigating Phase 1: Target Identification and Validation in Drug Discovery. (2026, January 12). Retrieved January 14, 2026, from [Link]

  • Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI. (n.d.). Retrieved January 14, 2026, from [Link]

  • Webinar: Label-free Target Identification to Unleash Drug Discovery - YouTube. (2021, October 7). Retrieved January 14, 2026, from [Link]

  • N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (2016, November 28). Retrieved January 14, 2026, from [Link]

  • Mechanism of action for N-substituted benzamide-induced apoptosis - Universidad Veracruzana. (n.d.). Retrieved January 14, 2026, from [Link]

  • N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synergistic Combinations of Antimicrobial Agents - Hilaris Publisher. (2024, February 29). Retrieved January 14, 2026, from [Link]

  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synergism and Medications Development for Drug Abuse - Ronald Tallarida - Grantome. (n.d.). Retrieved January 14, 2026, from [Link]

  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

  • Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synergistic and antagonistic drug-drug interactions are prevalent but not conserved across acute myeloid leukemia cell lines | bioRxiv. (2024, February 27). Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Refining N-benzhydrylbenzamide Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-benzhydrylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on establishing and optimizing dosages for in vivo studies. Given that this compound is a compound with potential therapeutic applications, a systematic and well-informed approach to dose determination is critical for generating reproducible and meaningful data. This guide offers FAQs, troubleshooting advice, and detailed experimental protocols to navigate the complexities of in vivo administration.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action for this compound and how does this influence my in vivo study design?

A1: While specific data on this compound is emerging, the broader class of N-substituted benzamides has been shown to exert biological effects through various mechanisms, including the inhibition of NFκB activation and the induction of apoptosis.[1] Some benzamide derivatives also act as potent inhibitors of enzymes like IMP dehydrogenase (IMPDH), which is crucial for nucleotide biosynthesis and is often upregulated in proliferating cells.[2] Understanding the likely mechanism of action is paramount as it will guide your choice of animal model (e.g., a tumor xenograft model for an anti-cancer agent) and the pharmacodynamic markers you will assess to determine target engagement and biological response.

Q2: What are the primary challenges I should anticipate when formulating this compound for in vivo administration?

A2: A significant challenge for many benzamide derivatives is poor aqueous solubility.[3] This can lead to issues with formulation, such as precipitation, which in turn affects bioavailability and can cause inconsistent results.[3][4] It is crucial to perform solubility tests in various pharmaceutically acceptable vehicles to identify a formulation that can deliver the compound effectively and safely.

Q3: What is a dose-ranging study and why is it essential before starting my main efficacy studies?

A3: A dose-ranging study is a preliminary experiment conducted to determine the optimal dose of a new drug candidate.[5][6] Its primary goals are to identify the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity, and to get an initial indication of the effective dose range.[7] Conducting a dose-ranging study is a critical step to ensure that the doses selected for larger, more definitive efficacy studies are both safe and likely to be effective, ultimately saving time and resources.[6]

Q4: Can I extrapolate an effective in vivo dose from in vitro IC50 values?

A4: While in vitro data, such as IC50 values, provide a starting point, they cannot be directly converted to an in vivo dose.[8] Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence the concentration of the compound that reaches the target tissue in a living organism.[9] Therefore, in vitro potency should be used to guide the selection of the starting dose for your dose-ranging study, but it is not a substitute for empirical in vivo testing.

Troubleshooting Guide: Common Issues in In Vivo Dosing

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Formulation Instability (Cloudiness or Precipitation)
  • Symptom: Your prepared dosing solution appears cloudy, or you observe visible precipitate.

  • Problem: The compound is not fully dissolved or is crashing out of solution. This will lead to inaccurate dosing and low bioavailability.[4]

  • Troubleshooting Steps:

    • Verify Solubility: Re-confirm the solubility of this compound in your chosen vehicle. You may need to perform a small-scale solubility test with various vehicles.[4]

    • Optimize Formulation: For poorly water-soluble compounds, consider using co-solvents, cyclodextrins, or lipid-based formulations to improve solubility.[4][10]

    • Particle Size Reduction: If you are preparing a suspension, reducing the particle size through techniques like micronization can improve the dissolution rate and bioavailability.[4]

    • pH Adjustment: The pH of the formulation can impact the solubility of your compound. Ensure the pH is within a physiologically acceptable range.[8]

Issue 2: Unexpected Toxicity or Adverse Events in Animals
  • Symptom: Animals exhibit signs of distress, weight loss, or other adverse effects at doses predicted to be safe.

  • Problem: The toxicity could be due to the compound itself or the vehicle used for administration.[3]

  • Troubleshooting Steps:

    • Vehicle Toxicity: High concentrations of certain co-solvents like DMSO can be toxic.[3][10] Run a vehicle-only control group to assess the toxicity of the formulation itself.

    • Dose-Response Assessment: If you suspect compound-related toxicity, reduce the dose to see if the adverse effects diminish.[5] This will help in establishing the MTD.

    • Route of Administration: The route of administration can influence toxicity. For example, intravenous injections can lead to more acute toxicity compared to oral gavage.

Issue 3: Lack of Efficacy or High Variability in Results
  • Symptom: You do not observe the expected therapeutic effect, or there is significant variability in the response between animals in the same group.[11]

  • Problem: This could be due to poor bioavailability, suboptimal dosing, or inherent variability in the animal model.[3][11]

  • Troubleshooting Steps:

    • Assess Bioavailability: Consider the route of administration. For poorly soluble compounds, intraperitoneal injection may offer better bioavailability than oral gavage.[3] A pilot pharmacokinetic (PK) study can provide valuable data on drug exposure.

    • Dose Escalation Study: Perform a dose-escalation study to ensure you are testing within the therapeutic window.[3][11]

    • Animal Variability: Biological differences between individual animals can lead to varied responses. Increasing the sample size per group can enhance the statistical power of your study.[11]

Experimental Protocols

Protocol 1: Vehicle Screening for this compound

Objective: To identify a suitable vehicle for the in vivo administration of this compound.

Materials:

  • This compound

  • A selection of vehicles (see table below)

  • Vortex mixer

  • Water bath or sonicator

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration.

  • In separate tubes, add a small, precise amount of the stock solution.

  • Slowly add the test vehicle to each tube while vortexing to reach the desired final concentration.

  • Visually inspect for any signs of precipitation.

  • If precipitation occurs, gentle heating or sonication may be used to aid dissolution.[3]

  • Observe the solutions over a period of time (e.g., 1-2 hours) at room temperature to assess stability.

Table 1: Common Vehicle Formulations for Poorly Soluble Compounds

Vehicle TypeComposition ExampleAdvantagesDisadvantages
Aqueous Suspension 0.5% Carboxymethylcellulose (CMC) in waterSuitable for oral administration of insoluble compounds.Can lead to inaccurate dosing if not properly homogenized.[4]
Co-solvent Formulation 10% DMSO, 40% PEG400, 50% SalineSimple to prepare and can increase solubility.High concentrations of co-solvents can cause toxicity.[4][10]
Cyclodextrin Solution 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in waterForms inclusion complexes to enhance solubility.Can have their own pharmacological effects.[4]
Lipid-based Formulation Solution or suspension in corn oil or sesame oilCan enhance oral bioavailability for lipophilic compounds.More complex to formulate.[4][10]
Protocol 2: Dose-Ranging and Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD and identify a preliminary effective dose range for this compound.[11]

Methodology:

  • Animal Model: Use a relevant animal model for your intended therapeutic area.

  • Group Allocation: Assign animals to at least 4-5 groups (n=5 per group), including a vehicle control group and at least three dose levels of this compound.[5][11]

  • Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds. Subsequent doses can be escalated by a factor of 2x or 3x.[11]

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Closely monitor the animals for clinical signs of toxicity, including changes in body weight, food and water intake, and overall behavior.

  • Endpoint: The MTD is typically defined as the highest dose that does not result in more than a 10-20% loss in body weight or other signs of significant toxicity.

DoseRangingWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Execution cluster_2 Phase 3: Analysis A Review In Vitro Data (e.g., IC50) B Select Starting Dose A->B Inform D Allocate Animals to Groups (Vehicle + 3-4 Dose Levels) B->D Define Dose Levels C Prepare Vehicle Formulations E Administer Compound C->E Use D->E F Monitor for Toxicity (Body Weight, Clinical Signs) E->F G Determine Maximum Tolerated Dose (MTD) F->G Data for H Assess Preliminary Efficacy (if applicable) F->H Data for I Select Doses for Definitive Efficacy Studies G->I Guide H->I Inform

Caption: Workflow for a dose-ranging and MTD study.

Protocol 3: Pilot Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[11]

Methodology:

  • Animal Model: Use the same animal model as in your efficacy studies.

  • Dosing: Administer a single dose of this compound at a therapeutically relevant level.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.[11]

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

PK_PD_Relationship Dose Dose Administered PK Pharmacokinetics (PK) (Drug Concentration in Plasma) Dose->PK Absorption, Distribution PK->Dose Metabolism, Excretion PD Pharmacodynamics (PD) (Biological Effect) PK->PD Target Engagement Response Therapeutic Response PD->Response

Caption: Relationship between Pharmacokinetics and Pharmacodynamics.

By following these guidelines and protocols, researchers can develop a robust and scientifically sound dosing strategy for this compound in their in vivo studies, leading to more reliable and translatable results.

References

  • Wikipedia. Dose-ranging study. Available from: [Link].

  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?. Available from: [Link].

  • GARDP Revive. Dose-ranging studies (including discovery, preclinical and clinical). Available from: [Link].

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. Available from: [Link].

  • PubMed. Strategy for Designing In Vivo Dose-Response Comparison Studies. Available from: [Link].

  • ResearchGate. Strategy for Designing In Vivo Dose-Response Comparison Studies | Request PDF. Available from: [Link].

  • ResearchGate. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat | Request PDF. Available from: [Link].

  • PubMed. Nanosuspension formulations of poorly water-soluble compounds for intravenous administration in exploratory toxicity studies: in vitro and in vivo evaluation. Available from: [Link].

  • PubMed. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Available from: [Link].

  • PubMed. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Available from: [Link].

  • PubMed. Pharmacokinetics, metabolism and bioavailability of the new anti-allergic drug BM 113. Part I: Pharmacokinetics and tissular distribution in Sprague-Dawley rats. Available from: [Link].

  • PMC - NIH. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. Available from: [Link].

  • Benchling. Use treatment and dose tools in In Vivo. Available from: [Link].

  • Creative Animodel. In vivo Efficacy Testing. Available from: [Link].

  • ResearchGate. EdU in vivo (mouse) troubleshooting?. Available from: [Link].

  • Reaction Biology. In Vivo Pharmacology. Available from: [Link].

  • PubMed. [Pharmacokinetics of benzimidazole derivatives]. Available from: [Link].

  • PubMed. Toxicity and efficacy of benzamide riboside in cancer chemotherapy models. Available from: [Link].

  • PubMed. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Available from: [Link].

  • Wiley Online Library. Single‐Dose Pharmacokinetic Study of Diphenhydramine HCl in Children and Adolescents. Available from: [Link].

  • PubMed. From pharmacokinetics to therapeutics. Available from: [Link].

  • NCBI - NIH. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology. Available from: [Link].

  • PubMed. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Available from: [Link].

  • PubMed. Preclinical pharmacokinetics of benznidazole. Available from: [Link].

  • PubMed. Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. Available from: [Link].

  • PubMed. Mechanism of action of nonsteroidal anti-inflammatory drugs. Available from: [Link].

  • PubMed. Mechanism of action of antiinflammatory drugs. Available from: [Link].

Sources

minimizing off-target effects of N-benzhydrylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Benzhydrylbenzamide

A Guide to Ensuring On-Target Specificity and Minimizing Off-Target Effects

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide a framework for anticipating, identifying, and mitigating potential off-target effects during experimentation. Our goal is to empower you with the strategic and technical knowledge to ensure your results are robust, reproducible, and correctly attributed to the on-target activity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are "off-target" effects and why are they a critical concern with this compound?

A1: Off-target effects occur when a compound, such as this compound, interacts with proteins other than its intended therapeutic target. These unintended interactions can lead to a variety of confounding outcomes, including unexpected phenotypes, cellular toxicity, or the misinterpretation of experimental data.[1] For a novel compound, rigorously distinguishing on-target from off-target effects is the foundation of building a reliable pharmacological profile and is essential for the successful progression of any drug discovery project.[2]

Q2: Are there known off-target pathways for the benzamide class of molecules that I should be aware of?

A2: Yes, the broader N-substituted benzamide class has been studied for various biological activities. For instance, certain substituted benzamides have been shown to inhibit NFκB activation, while others can induce apoptosis through separate mechanisms.[3] Another study on benzamide riboside, a structural analog, identified its active metabolite as an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanylates.[4] While these are not confirmed off-targets for this compound specifically, they represent plausible pathways to consider during your initial selectivity profiling.

Q3: What is the very first step I should take if I suspect my experimental results are due to an off-target effect?

A3: The first and most critical step is to empirically confirm that this compound is engaging its intended target within your experimental system (i.e., intact cells or tissues). An observed phenotype, without direct evidence of target engagement, is merely a correlation. The Cellular Thermal Shift Assay (CETSA) is an invaluable method for this purpose, as it measures the physical binding of a ligand to its target protein in a native cellular environment.[5][6][7]

Q4: How do I design a simple experiment to differentiate true compound activity from non-specific or toxic effects?

A4: The gold standard for this is the use of a structurally similar, but biologically inactive, negative control analog.[8][9] This molecule is designed to be as chemically close to this compound as possible but with a specific modification to a functional group presumed to be essential for binding to the primary target. If this compound elicits a phenotype that the inactive analog does not, it provides strong evidence that the effect is due to specific biological recognition and not a general property like toxicity or aggregation.[10]

Troubleshooting Guide: Deconvoluting On-Target vs. Off-Target Effects

This section addresses common problems encountered in the lab and provides a logical workflow for diagnosing the root cause.

Workflow for Investigating Unexpected Results

The following diagram outlines the decision-making process when faced with ambiguous experimental outcomes.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Unexpected Experimental Result (e.g., toxicity, conflicting phenotype) B Is there direct evidence of intracellular target engagement? A->B C Protocol 1: Perform Cellular Thermal Shift Assay (CETSA) B->C No / Unsure D Does an inactive analog reproduce the effect? B->D Yes C->B G Off-Target Effect Suspected (High Confidence) C->G No Engagement Detected E Protocol 3: Synthesize & Test Negative Control Analog D->E No / Unsure F On-Target Effect Confirmed (High Confidence) D->F No H Non-specific Effect / Artifact (e.g., toxicity, aggregation) D->H Yes E->D I Protocol 2: Competition Binding Assays (Against known off-targets) F->I Characterize Selectivity J Advanced Target ID: (e.g., Proteome Profiling) G->J Identify Off-Target

Caption: Troubleshooting workflow for off-target effects.

Problem 1: The observed cellular phenotype is inconsistent with the known function of the target protein.
  • Plausible Causality: This is a classic sign of an off-target effect. This compound may be binding to a secondary protein in a different signaling pathway, leading to a biological response that either masks or contradicts the expected on-target outcome.

  • Recommended Action: Immediately verify target engagement using the Cellular Thermal Shift Assay (CETSA) . This assay directly confirms if your compound is physically binding to its intended target inside the cell.[11] A positive thermal shift provides strong evidence that your primary target is being engaged; a lack of a shift, despite observing a phenotype, is a major red flag for an off-target mechanism.

Problem 2: Significant cellular toxicity is observed at concentrations required for the desired biological effect.
  • Plausible Causality: While high concentrations of any compound can be toxic, early toxicity can suggest either (a) the primary target is essential for cell viability, and its inhibition is inherently toxic, or (b) the compound is hitting an unrelated but critical off-target, such as a mitochondrial protein or a key metabolic enzyme.[12]

  • Recommended Action:

    • Generate a Comparative Dose-Response Curve: Test this compound alongside a validated inactive analog (see Protocol 3). If the inactive analog shows similar toxicity, the effect is likely non-specific. If only this compound is toxic, the effect is specific but could be on- or off-target.

    • Analyze Structure-Activity Relationship (SAR): If you have other active analogs, plot their on-target potency against their toxicity. A strong correlation suggests the toxicity is linked to the primary target. A poor correlation suggests the two effects are driven by different structural interactions (i.e., an off-target).[8][13]

CompoundOn-Target EC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/EC50)
This compound1.51510
Inactive Analog> 10018N/A
Analog A0.82025
Analog B5.2122.3
Table 1: Example data comparing on-target potency with cytotoxicity. A higher therapeutic index is desirable. The inactive analog helps establish the baseline for non-specific toxicity.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[14] This protocol allows you to measure this stabilization in intact cells.

G A 1. Treat Cells Incubate cultured cells with Vehicle or this compound B 2. Heat Challenge Aliquot cells and heat each aliquot to a specific temperature (e.g., 40°C to 68°C gradient) A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles to release intracellular proteins B->C D 4. Separate Fractions Centrifuge lysate at high speed to pellet denatured, aggregated proteins C->D E 5. Quantify Soluble Protein Collect supernatant and quantify the amount of remaining soluble target protein via Western Blot or MS D->E

Caption: General experimental workflow for CETSA.

Step-by-Step Methodology:

  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat cells with either a vehicle control (e.g., 0.1% DMSO) or a saturating concentration of this compound for a predetermined time (e.g., 1 hour).

  • Heating Step: Harvest and wash the cells, then resuspend in a buffer like PBS. Distribute the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat each to a different temperature for 3 minutes (e.g., a gradient from 40°C to 68°C), followed by cooling to 4°C for 3 minutes.[5]

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This releases the soluble intracellular proteins.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This crucial step pellets the heat-denatured and aggregated proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble (non-denatured) protein fraction. Analyze the amount of your specific target protein in each sample using Western blotting or mass spectrometry.

  • Analysis: Plot the percentage of soluble target protein against temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms direct target engagement.[6]

Protocol 2: Competition Binding Assay for Selectivity Profiling

This assay determines if your compound can displace a known ligand from a potential off-target protein. It's an indirect way to measure binding affinity (Ki) for proteins you suspect might be off-targets.[15][16][17]

G cluster_0 Assay Principle A Known Off-Target Protein Labeled Ligand (Tracer) B Complex Formed Signal Measured A:f1->B Binds D Signal Decreases Tracer Displaced B->D Results in C This compound (Competitor) C->B Competes

Caption: Logic of a competition binding assay.

Step-by-Step Methodology:

  • Assay Setup: Prepare a reaction mixture containing the purified potential off-target protein and a specific, labeled ligand (e.g., fluorescent or radiolabeled) for that protein at a concentration near its dissociation constant (Kd).

  • Titration: Add increasing concentrations of this compound to the reaction mixture, spanning several orders of magnitude (e.g., 1 nM to 100 µM).

  • Incubation: Allow the reaction to reach equilibrium.

  • Signal Detection: Measure the signal from the labeled ligand that remains bound to the protein. As the concentration of this compound increases, it will compete for the binding site and displace the labeled ligand, causing the signal to decrease.[18]

  • Data Analysis: Plot the signal against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value—the concentration of your compound that displaces 50% of the labeled ligand.

  • Calculate Ki: Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the labeled ligand.[19] A low Ki value indicates strong binding to the off-target protein.

Protocol 3: Designing and Using an Inactive Structural Analog

The most convincing evidence for an on-target effect comes from using a negative control compound.[9] The ideal analog retains the physicochemical properties of this compound but cannot bind to the target due to a specific chemical modification.

Design Principles:

  • Identify the Pharmacophore: Based on SAR or computational modeling, identify the functional group on this compound believed to be essential for target binding (e.g., a key hydrogen bond donor/acceptor).

  • Minimal Structural Change: Modify this single group in a way that ablates binding activity but minimally alters the molecule's overall size, shape, and electronics. For example, methylating a critical hydroxyl group or amide nitrogen can block a hydrogen bond without drastically changing the molecule's properties.

  • Verify Inactivity: Confirm that the new analog is indeed inactive against the purified target protein using a direct binding or enzymatic assay.

Experimental Use: In any cellular assay, run the inactive analog in parallel with this compound at the exact same concentrations. The "delta" or difference in effect between the active compound and the inactive analog represents the specific, on-target biological activity. Any effect observed with both compounds is likely non-specific or an artifact.[8][20]

By systematically applying these troubleshooting strategies and validation protocols, you can build a high-confidence data package that clearly defines the on-target mechanism of this compound and minimizes the risk of misinterpretation due to off-target effects.

References

  • How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). [Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central (PMC). [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Binding Assays. BMG LABTECH. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. Pelago Bioscience. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Ltd. [Link]

  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. National Institutes of Health (NIH). [Link]

  • Competitive Binding Data with One Class of Receptors. GraphPad. [Link]

  • Nanomaterials Designed to Reduce Off-Target Effects of Cancer Drugs. AZoNano. [Link]

  • Structural analog. Grokipedia. [Link]

  • Structural analog. Wikipedia. [Link]

  • The use of structural alerts to avoid the toxicity of pharmaceuticals. PubMed Central (PMC). [Link]

  • Analogue Design and Structural Simplification in Molecular Design in Medicinal Chemistry. Celerion. [Link]

  • Journal of Medicinal Chemistry Ahead of Print. ACS Publications. [Link]

  • N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. PubMed Central (PMC). [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. National Institutes of Health (NIH). [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. PubMed Central (PMC). [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. [Link]

Sources

Technical Support Center: N-Benzhydrylbenzamide Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-benzhydrylbenzamide crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. Here, we provide in-depth, field-proven insights and troubleshooting protocols grounded in scientific principles.

Introduction: The Crystallization of this compound

This compound is an amide synthesized via methods like the Schotten-Baumann reaction, involving the benzoylation of 1,1-diphenylmethanamine.[1] Crystallization is the primary method for its purification, leveraging its solubility in solvents like hot ethanol and chloroform and its insolubility in water.[1] However, like many organic compounds, its crystallization can be fraught with challenges, including failure to crystallize, oiling out, low yields, and the potential for polymorphism—the existence of multiple crystal forms.[2]

This guide provides a structured approach to troubleshoot these issues, ensuring the reliable and efficient production of high-purity this compound crystals.

Troubleshooting Guide: Question & Answer

Q1: My this compound solution fails to produce crystals upon cooling. What are the likely causes and how can I induce crystallization?

A1: The failure of a solution to yield crystals, even when supersaturated, is typically a nucleation problem. Nucleation, the initial step of crystal formation, requires molecules to arrange into a stable, ordered cluster. This process can be kinetically hindered for several reasons:

  • Insufficient Supersaturation: The concentration of the solute may not be high enough above its solubility limit at the cooler temperature.

  • High Nucleation Energy Barrier: The molecules may lack the energy or proper orientation to form a stable crystal nucleus.

  • Presence of Soluble Impurities: Impurities can interfere with the self-assembly of solute molecules, inhibiting nucleation.[3]

Below is a logical workflow to address the failure of crystallization.

start Supersaturated Solution (No Crystals) scratch Scratch inner surface of flask with a glass rod start->scratch seed Add a seed crystal (if available) scratch->seed If no success concentrate Boil off a portion of the solvent seed->concentrate If no success cool_lower Use a lower temperature bath concentrate->cool_lower If no success check Crystals Formed? cool_lower->check end Successful Crystallization check->end Yes fail Re-evaluate Solvent System or Purity check->fail No

Caption: Decision tree for inducing crystallization.

  • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites.[4]

  • Seeding: If you have a previous batch of this compound, add a single, tiny crystal ("seed crystal") to the solution. This provides a template for further crystal growth.[4][5]

  • Concentration: If seeding fails, gently heat the solution to boil off a small amount of solvent (e.g., 10-15% of the volume).[4] This increases the concentration and the degree of supersaturation upon cooling. Allow the solution to cool slowly again.

  • Deep Cooling: If crystals still do not form at room temperature or in an ice bath, try a colder bath (e.g., dry ice/acetone). This can sometimes overcome the nucleation barrier, but be aware that rapid cooling can lead to smaller crystals or trap impurities.[4]

  • Solvent Re-evaluation: If all else fails, the solvent may be inappropriate. The compound might be too soluble even at low temperatures. Recover the solid by rotary evaporation and attempt crystallization with a different solvent system.[4]

Q2: Instead of well-defined crystals, my this compound is "oiling out." Why does this happen and how can I prevent it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. This typically happens under one of two conditions:

  • High Supersaturation: The solution is too concentrated, causing the solute to precipitate out faster than it can form an ordered crystal lattice.

  • Low Melting Point of Solute/Impurity: The boiling point of the crystallization solvent is higher than the melting point of the solute or a solute-impurity mixture. The solid dissolves in its own melt instead of crystallizing.

  • Re-heat and Dilute: Place the flask containing the oil back on the heat source. Add more hot solvent until the oil completely redissolves. This lowers the saturation point.[6]

  • Slow Cooling: This is the most critical step. Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature, perhaps insulated with a cloth or paper towels. Slow cooling ensures the solution cools past the solute's melting point before reaching a high level of supersaturation.

  • Lower Crystallization Temperature: Try to induce crystallization at a temperature below the compound's melting point. This can be achieved by using a larger volume of a slightly poorer solvent.

  • Change Solvent System: If the problem persists, consider a solvent with a lower boiling point. Alternatively, use a solvent-antisolvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) and then slowly add a miscible "poor" solvent (e.g., water) at an elevated temperature until the solution becomes faintly cloudy. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.[7][8]

Q3: I suspect I have different crystal forms (polymorphs) of this compound. How can I confirm this and control the polymorphic outcome?

A3: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[2] These different forms can have distinct physicochemical properties, including melting point, solubility, and stability. The formation of a specific polymorph is often influenced by kinetic and thermodynamic factors during crystallization, such as the choice of solvent, cooling rate, and temperature.[9]

For example, studies on other benzamide derivatives have shown that different solvents can lead to new polymorphic forms by altering molecular packing and intermolecular interactions.[2][10]

start Crude this compound dissolve Dissolve in various solvents (e.g., Ethanol, Chloroform, Ethyl Acetate) start->dissolve crystallize Crystallize under different conditions (Slow cool, Fast cool, Evaporation) dissolve->crystallize collect Collect solid samples crystallize->collect analyze Analyze each sample collect->analyze pxrd PXRD analyze->pxrd dsc DSC analyze->dsc microscopy Microscopy analyze->microscopy compare Compare results pxrd->compare dsc->compare microscopy->compare same Identical Patterns: Single Polymorph compare->same Yes different Different Patterns: Polymorphs Detected compare->different No

Sources

Technical Support Center: Optimization of N-benzhydrylbenzamide Purification

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with N-benzhydrylbenzamide. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification. The methodologies described are grounded in established chemical principles to ensure reliability and reproducibility in your experiments.

Introduction to this compound and its Purification Challenges

This compound is a secondary amide commonly synthesized via a Schotten-Baumann reaction between benzhydrylamine and benzoyl chloride. While the synthesis is relatively straightforward, achieving high purity of the final product can be challenging due to the presence of unreacted starting materials and reaction byproducts. The choice of an appropriate purification strategy is therefore critical to obtaining this compound of a purity suitable for downstream applications. This guide will focus on the two primary purification techniques for this compound: recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

A1: this compound is typically a white, amorphous, and odorless powder.[1] There is some discrepancy in the reported melting point in the literature. One study reports a melting point of 113 °C.[1] Another source lists a melting point of 172 °C.[2] This variation may be due to different crystalline forms (polymorphs) or the presence of impurities. It is crucial to characterize your purified product thoroughly to confirm its identity and purity. In terms of solubility, this compound is insoluble in water but soluble in hot ethanol and chloroform.[1]

PropertyValueSource
Appearance White, amorphous, odorless powderAsian Journal of Chemistry[1]
Melting Point 113 °C or 172 °CAsian Journal of Chemistry[1], ChemicalBook[2]
Solubility Insoluble in water; Soluble in hot ethanol and chloroformAsian Journal of Chemistry[1]

Q2: What are the most common impurities in a crude this compound sample?

A2: Impurities typically arise from the starting materials and side reactions during the synthesis. The most common impurities include:

  • Unreacted Benzhydrylamine: A basic impurity that can often be removed by an acidic wash during workup.

  • Unreacted Benzoyl Chloride: This is highly reactive and is usually quenched during the workup by hydrolysis to benzoic acid.

  • Benzoic Acid: The hydrolysis product of benzoyl chloride. It is an acidic impurity that can be removed with a basic wash.

  • Diacylated Byproducts: If an excess of benzoyl chloride is used, it is possible to form N,N-dibenzoylbenzhydrylamine.

Q3: Which purification method is better for this compound: recrystallization or column chromatography?

A3: The choice depends on the impurity profile and the desired scale of purification.

  • Recrystallization is an excellent choice for removing small amounts of impurities and is easily scalable. Given that this compound is soluble in hot ethanol and less soluble in cold ethanol, this is a highly effective method.[1]

  • Column Chromatography is more suitable for separating complex mixtures of impurities or when the impurities have similar solubility profiles to the product. It offers high resolution but can be more time-consuming and less scalable than recrystallization.

Troubleshooting Purification Issues

Recrystallization Troubleshooting Guide

Problem 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities. The compound separates as a liquid phase instead of a solid crystalline lattice.

  • Solutions:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, and then add a small amount of additional hot solvent to reduce the saturation.

    • Slow Cooling: Allow the flask to cool to room temperature slowly before inducing further cooling in an ice bath. Gradual cooling is critical for the formation of well-defined crystals.

    • Solvent System Modification: If using a single solvent, consider a mixed solvent system. For this compound, a good starting point is dissolving in a minimal amount of hot ethanol and then slowly adding a poor solvent like water until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly.

Problem 2: No crystals form upon cooling.

  • Causality: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can serve as nucleation sites.

      • Seeding: If you have a pure crystal of this compound, add a tiny amount to the cooled solution to act as a seed for crystal growth.

    • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

    • Use an Anti-Solvent: If the compound is highly soluble even at low temperatures, an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) can be added dropwise to the cooled solution to induce precipitation. For an ethanol solution, water can be a suitable anti-solvent.

Column Chromatography Troubleshooting Guide

Problem 1: Poor separation of the product from impurities.

  • Causality: The chosen eluent system may not have the optimal polarity to effectively separate the components on the stationary phase (typically silica gel).

  • Solutions:

    • Optimize the Mobile Phase: Before running the column, use Thin Layer Chromatography (TLC) to test various solvent systems. For this compound, which has moderate polarity, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point. Aim for an Rf value of 0.2-0.4 for the product on the TLC plate.

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to first elute non-polar impurities and then the product, followed by more polar impurities.

    • Check for Compound Stability: Some compounds can decompose on silica gel. To check for this, spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots have appeared.

Problem 2: The compound does not elute from the column.

  • Causality: The eluent is not polar enough to move the compound down the column.

  • Solution: Gradually increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound is still not eluting, a small amount of a more polar solvent like methanol can be added to the eluent (e.g., 1-2% methanol in dichloromethane).

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

This protocol is adapted from a literature procedure for the purification of this compound.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve the solid. Place the flask on a steam bath or hot plate to maintain the temperature.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Place a fluted filter paper in a stemless funnel and place the funnel in a pre-heated receiving flask. Pour the hot solution through the filter paper.

  • Crystallization: Remove the flask with the clear filtrate from the heat and cover it. Allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1, or 2:1 v/v).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like chloroform or dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization of Workflows

Purification Decision Workflow

PurificationDecision start Crude this compound tlc_analysis TLC Analysis of Crude start->tlc_analysis decision Assess Impurity Profile tlc_analysis->decision recrystallization Recrystallization decision->recrystallization Few, well-defined impurities column_chromatography Column Chromatography decision->column_chromatography Complex mixture or similar polarity impurities pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: Decision tree for selecting the appropriate purification method.

Troubleshooting Recrystallization "Oiling Out"

OilingOutTroubleshooting start Compound 'Oils Out' during Recrystallization step1 Re-heat to Dissolve Oil start->step1 step2 Add more hot solvent (5-10% volume increase) step1->step2 step3 Allow to cool SLOWLY to room temperature step2->step3 step4 Cool in ice bath step3->step4 outcome Pure Crystals Formed step4->outcome

Caption: Troubleshooting steps for when a compound "oils out".

References

  • Vani, V., & Sivanandham, M. (2011). Synthesis and Characterization of this compound. Asian Journal of Chemistry, 23(5), 2165-2168.
  • Wikipedia contributors. (2023, November 29). Schotten–Baumann reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

Sources

Technical Support Center: Navigating N-Benzhydrylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to our dedicated technical support guide for the synthesis of N-benzhydrylbenzamide. This resource is designed to provide expert, field-proven insights to help you overcome common experimental hurdles, optimize your reaction outcomes, and ensure the integrity of your results. The synthesis, while conceptually a straightforward amide coupling, presents unique challenges primarily due to the significant steric hindrance imparted by the benzhydryl group on the amine. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively.

Section 1: Synthesis & Reaction Condition Pitfalls

This section addresses the most common point of failure in this compound synthesis: the coupling reaction itself.

FAQ 1: My reaction yield is consistently low or non-existent. What are the primary causes?

Low yields in this specific amide coupling are almost always linked to the steric bulk of benzhydrylamine, which significantly slows down the rate of nucleophilic attack on the activated carboxylic acid.[1][2] Several factors can exacerbate this issue:

  • Inadequate Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to create a sufficiently reactive intermediate to overcome the steric barrier.[1]

  • Suboptimal Reaction Conditions: Incorrect solvent choice, temperature, or reaction time can fail to provide the necessary environment for this demanding coupling.

  • Competing Side Reactions: The activated benzoic acid intermediate, if not promptly attacked by the hindered amine, is prone to side reactions, consuming starting material and complicating purification.[3]

Troubleshooting Flowchart: Diagnosing Low Yield

Below is a systematic workflow to diagnose and address poor reaction outcomes.

Troubleshooting Low Yield start Low or No Product Yield check_reagent 1. Evaluate Coupling Reagent start->check_reagent reagent_ok Reagent is Potent (e.g., HATU, PyBOP) check_reagent->reagent_ok Yes reagent_bad Reagent is Weak (e.g., DCC alone) check_reagent->reagent_bad No check_conditions 2. Assess Reaction Conditions reagent_ok->check_conditions switch_reagent Switch to a more potent reagent (HATU, PyBOP, or Acyl Fluoride method) reagent_bad->switch_reagent switch_reagent->check_conditions conditions_ok Anhydrous solvent (DMF), appropriate temp. & time check_conditions->conditions_ok Yes conditions_bad Potential moisture, wrong solvent, insufficient time check_conditions->conditions_bad No check_purification 3. Review Work-up & Purification conditions_ok->check_purification optimize_conditions Use anhydrous DMF, increase reaction time (up to 24h), consider gentle heating (40-50°C) conditions_bad->optimize_conditions optimize_conditions->check_purification purification_ok Product not lost during extraction/filtration check_purification->purification_ok Yes purification_bad Product co-precipitating with byproduct or lost in aqueous layers check_purification->purification_bad No end_success Yield Improved purification_ok->end_success optimize_purification Optimize filtration/recrystallization solvents; check pH during extraction purification_bad->optimize_purification optimize_purification->end_success

Caption: Troubleshooting workflow for low this compound yield.

FAQ 2: Which coupling reagent is best suited for the sterically hindered benzhydrylamine?

For sterically demanding couplings, more powerful in-situ activating reagents are required. Standard carbodiimides like Dicyclohexylcarbodiimide (DCC) alone are often inefficient.[2]

Coupling ReagentClassKey Advantages for Hindered CouplingsPotential Pitfalls
HATU Aminium/Uronium SaltForms highly reactive OAt-esters, which are very effective at overcoming steric barriers. Reactions are often faster and cleaner.[4]More expensive. Can cause guanidinylation of the amine if used in large excess or with slow couplings.
PyBOP Phosphonium SaltEfficiently forms active esters without the risk of guanidinylation side reactions.[5]Generally considered slightly less reactive than HATU.
DCC with HOBt Carbodiimide + AdditiveHOBt additive forms an active ester intermediate that is more reactive than the initial O-acylisourea and less prone to side reactions.[5][6]Still may be insufficient for highly hindered substrates. Generates insoluble DCU byproduct.
Acyl Fluoride (via BTFFH/TFFH) In-situ HalogenationAcyl fluorides are small, highly reactive intermediates that minimize steric hindrance between coupling partners.[1][7]Requires an extra activation step. Fluorinating agents must be handled with care.

Recommendation: For robust and high-yielding synthesis of this compound, HATU is the recommended starting point due to its high reactivity.

Section 2: Work-up and Purification

A successful reaction is only half the battle. Isolating the pure product, especially when using reagents like DCC, presents its own set of challenges.

FAQ 3: I've used DCC and now I can't get rid of the white, insoluble dicyclohexylurea (DCU) byproduct. How can I purify my product?

This is the most common issue when using DCC. Dicyclohexylurea (DCU) is notoriously insoluble in most common organic solvents, often co-precipitating with the desired product.[8]

The Causality: DCC activates the carboxylic acid by forming a reactive O-acylisourea intermediate. Upon reaction with the amine, the stable DCU urea is released.[5] Its high symmetry and hydrogen bonding capability lead to a stable crystal lattice and thus, low solubility.

Strategy 1: Filtration (Primary Removal)

Since DCU is often insoluble in the reaction solvent (e.g., Dichloromethane - DCM), the primary method of removal is filtration.

  • Protocol: After the reaction is complete, cool the reaction mixture in an ice bath to further decrease the solubility of DCU. Filter the mixture through a Büchner funnel. Wash the collected DCU solid with a small amount of cold DCM to recover any product trapped in the filter cake. The desired this compound will be in the filtrate.[8]

Strategy 2: Recrystallization (Final Purification)

Recrystallization is a powerful technique to remove the final traces of DCU. The key is selecting a solvent system where the solubility of your product and DCU differ significantly with temperature.

  • Protocol:

    • Solvent Selection: A mixture of ethanol and water is often effective. This compound is expected to be soluble in hot ethanol, while DCU is less so.

    • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.[9][10]

    • Hot Filtration (if needed): If DCU or other solids are visible in the hot solution, perform a hot filtration to remove them.[11]

    • Crystallization: Allow the clear filtrate to cool slowly to room temperature. The this compound should crystallize out. Cooling further in an ice bath can maximize recovery.[11]

    • Isolation: Collect the pure crystals by vacuum filtration.

FAQ 4: My product seems to be forming an N-acylurea byproduct instead of the desired amide. Why is this happening with DCC?

The formation of an N-acylurea is a known side reaction in carbodiimide-mediated couplings, especially when the amine nucleophile is sterically hindered and reacts slowly.[3][6]

Mechanism of Side Reaction: The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement (an O→N acyl migration) to form a stable, unreactive N-acylurea.[12] This pathway competes directly with the desired attack by benzhydrylamine.

N-Acylurea Formation cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Side Reaction Pathway Intermediate O-Acylisourea Intermediate (Highly Reactive) AmineAttack Attack by Benzhydrylamine Intermediate->AmineAttack Fast (Unhindered Amine) Rearrangement O→N Acyl Migration (Intramolecular) Intermediate->Rearrangement Slow (Hindered Amine) Product This compound (Product) AmineAttack->Product SideProduct N-Acylurea (Byproduct) Rearrangement->SideProduct

Caption: Competing pathways for the O-acylisourea intermediate.

Prevention:

  • Use an Additive: Adding 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form an HOBt-active ester. This new intermediate is still highly reactive towards the amine but is not prone to the N-acylurea rearrangement.[5][6]

  • Switch Reagents: Employing HATU or PyBOP, which form different types of active esters, avoids the O-acylisourea intermediate altogether, thus eliminating this side reaction.[5]

Section 3: Experimental Protocols & Characterization

This section provides actionable, step-by-step protocols for synthesis and guidelines for characterization.

Protocol 1: High-Yield Synthesis using HATU

This is the recommended protocol for overcoming steric hindrance.

  • Setup: Under an inert atmosphere (e.g., Nitrogen), add benzoic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.[8]

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the solids (target concentration of 0.1-0.5 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. Stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.[8]

  • Coupling: Add benzhydrylamine (1.1 equiv) to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Dilute the mixture with ethyl acetate. Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via recrystallization (e.g., from ethanol/water) or flash column chromatography.

Protocol 2: Alternative Synthesis from Benzoyl Chloride (Schotten-Baumann)

This method avoids coupling reagents but requires handling of the lachrymatory benzoyl chloride.

  • Setup: In a flask, dissolve benzhydrylamine (1.0 equiv) in dichloromethane (DCM). Add an aqueous solution of a base like 2M sodium hydroxide.[13]

  • Reaction: Cool the vigorously stirred biphasic mixture to 0-5 °C. Add benzoyl chloride (1.05 equiv) dropwise, keeping the temperature below 5 °C.[13]

  • Completion: After addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with 1M HCl, saturated NaHCO₃, and brine.

  • Isolation & Purification: Dry the organic layer (e.g., with MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization.[14]

Characterization Guide: What to Expect in NMR

Accurate characterization is key to confirming the identity and purity of your product. While a definitive spectrum for this compound is not available in the cited literature, we can predict the key signals based on the closely related N-benzylbenzamide and general principles.[15][16]

Expected ¹H NMR Signals (in CDCl₃):

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
-NH- (Amide)~6.8 - 7.2Broad singlet or Doublet1HPosition can be variable and may exchange with D₂O. Coupling to the methine proton is expected.
-CH- (Methine)~6.4 - 6.6Doublet1HThe proton attached to the two phenyl rings and the nitrogen. Will be coupled to the -NH proton.
Ar-H (Aromatic)~7.2 - 7.8Multiplet15HProtons from the benzoyl ring and the two benzhydryl phenyl rings will overlap in this region.

Expected ¹³C NMR Signals (in CDCl₃):

CarbonExpected Chemical Shift (δ, ppm)Notes
C=O (Carbonyl)~167 - 172The amide carbonyl carbon is characteristic and appears downfield.[16]
Ar-C (Aromatic)~127 - 142Multiple signals for the various aromatic carbons.
-CH- (Methine)~55 - 60The aliphatic carbon of the benzhydryl group.

References

  • Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. PubMed. Available at: [Link]

  • Table 2/2b, 1H NMR (in CDCl3). The Royal Society of Chemistry. Available at: [Link]

  • Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). ResearchGate. Available at: [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Human Metabolome Database. Available at: [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Human Metabolome Database. Available at: [Link]

  • Carbodiimides and Additives. Aapptec Peptides. Available at: [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. Georg Thieme Verlag.
  • 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142794). NP-MRD. Available at: [Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Indian Academy of Sciences. Available at: [Link]

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PMC - NIH. Available at: [Link]

  • NH2 O purified benzamide, 13C-NMR. Available at: [Link]

  • Recrystallization. YouTube. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Available at: [Link]

  • Recrystallization and Melting Point Analysis. YouTube. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available at: [Link]

  • N-Benzylbenzamide - Optional[13C NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available at: [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. PMC - NIH. Available at: [Link]

  • mechanism of amide formation with DCC. YouTube. Available at: [Link]

  • Preparation of amides using DCC (video). Khan Academy. Available at: [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC - NIH. Available at: [Link]

  • CHEM 312 - Recrystallization Experiment. YouTube. Available at: [Link]

  • N,N′-Dicyclohexylcarbodiimide. Wikipedia. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Biological Target of N-benzhydrylbenzamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise identification and validation of a small molecule's biological target is a cornerstone of its development into a viable therapeutic. N-benzhydrylbenzamide, a compound with a benzamide core, belongs to a chemical class known for a diverse range of biological activities. However, the specific molecular target of this compound itself remains to be definitively elucidated. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth framework for validating the biological target of this compound. We will move beyond a simple listing of protocols to explain the strategic rationale behind experimental choices, ensuring a self-validating and robust scientific narrative. This guide will compare and contrast various methodologies, from broad, unbiased screening approaches to specific, hypothesis-driven validation assays, providing the technical details necessary for practical implementation.

The Benzamide Scaffold: A History of Diverse Biological Interactions

The benzamide chemical motif is prevalent in a number of clinically approved drugs and investigational compounds, exhibiting a wide array of pharmacological effects. This diversity in action implies that different substitutions on the benzamide core can drastically alter the molecule's preferred biological target. For instance, some N-substituted benzamides are known to inhibit NFκB activation and induce apoptosis, while the Hedgehog and STAT3 signaling pathways have also been identified as targets for other benzamide derivatives. This inherent promiscuity of the benzamide scaffold underscores the critical need for a rigorous and multi-faceted approach to pinpoint the specific target of this compound.

A Strategic Framework for Target Validation

The process of target validation is not linear but rather an iterative cycle of hypothesis generation, testing, and refinement. For a compound like this compound, where the primary target is not yet established, a logical workflow involves progressing from broad, unbiased methods to more focused, hypothesis-driven experiments.

Target_Validation_Workflow Unbiased Unbiased Target Discovery (e.g., CETSA, Affinity Chromatography) Hypothesis Hypothesis Generation (Putative Targets) Unbiased->Hypothesis Identifies potential interactors Direct_Binding Direct Target Engagement (Biophysical Assays) Hypothesis->Direct_Binding Tests direct physical interaction Cellular_Activity Cellular/Functional Activity (In-cell Assays) Direct_Binding->Cellular_Activity Correlates binding with cellular effect Validation Target Validation Cellular_Activity->Validation Confirms functional relevance

Caption: A strategic workflow for the biological target validation of a novel compound.

Part 1: Unbiased Approaches for Putative Target Identification

When the target of a small molecule is unknown, unbiased screening methods are invaluable for generating initial hypotheses. These techniques survey a broad range of cellular proteins to identify potential binding partners of the compound of interest without preconceived notions.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for identifying the direct engagement of a compound with its target in a cellular environment.[1][2] The principle behind CETSA is that the binding of a ligand to a protein typically increases the protein's thermal stability.[3][4][5]

Experimental Rationale: By treating intact cells with this compound and then subjecting them to a temperature gradient, the target protein, stabilized by the compound, will remain in solution at higher temperatures compared to its unbound state. This shift in thermal stability can be detected by various protein quantification methods, such as Western blotting or mass spectrometry.

Comparative Advantage: Unlike in vitro methods, CETSA provides evidence of target engagement within the complex milieu of the cell, accounting for factors like cell permeability and intracellular metabolism. This provides a more physiologically relevant picture of the compound's interaction with its target.

Detailed Protocol: CETSA Coupled with Western Blot

  • Cell Treatment: Culture cells to 80-90% confluency. Treat with varying concentrations of this compound or vehicle control for a specified time.

  • Heating: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and analyze the protein levels of a suspected target by Western blot. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Affinity Chromatography-Mass Spectrometry

This classical biochemical approach involves immobilizing this compound on a solid support to "fish" for its binding partners from a cell lysate.

Experimental Rationale: A linker is chemically attached to this compound, which is then coupled to chromatography beads. A cell lysate is passed over this affinity matrix, and proteins that bind to the compound are retained. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.

Comparative Advantage: This method can identify a broader range of potential binding partners in a single experiment compared to targeted approaches.

Part 2: Hypothesis-Driven Validation of Putative Targets

Based on the results from unbiased screening and the known activities of related benzamide compounds, a list of putative targets can be generated. The next step is to validate these hypotheses using direct binding and functional assays. For this compound, plausible putative targets include DNA, specific enzymes, and key proteins in signaling pathways like STAT3 and Hedgehog.

Comparison of Target Validation Methodologies
MethodologyPrincipleProsCons
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to its target.[6][7][8]Gold standard for determining binding affinity (Kd), stoichiometry, and thermodynamics.[9] Label-free.[10]Requires relatively large amounts of pure protein and compound.
DNA Footprinting A DNA-binding compound protects the DNA from enzymatic or chemical cleavage at its binding site.[11]Provides high-resolution mapping of the compound's binding site on a DNA sequence.[2][12]Can be technically challenging and often requires radioactive labeling.
Enzyme Inhibition Assays Measures the effect of the compound on the catalytic activity of a specific enzyme.Direct measure of functional consequence of binding. High-throughput screening is feasible.Only applicable if the target is an enzyme.
Cellular Reporter Assays Measures the compound's effect on the activity of a specific signaling pathway using a reporter gene (e.g., luciferase).High-throughput and provides a functional readout in a cellular context.Indirect measure of target engagement; effects could be due to off-target interactions.
Direct Binding Assays: Quantifying the Interaction

Isothermal Titration Calorimetry (ITC)

ITC directly measures the thermodynamics of binding, providing a comprehensive understanding of the molecular interactions between this compound and a purified putative target protein.[6][7][8]

Detailed Protocol: ITC for Protein-Ligand Interaction

  • Sample Preparation: Prepare a solution of the purified putative target protein in a suitable buffer. Prepare a solution of this compound in the same buffer.

  • ITC Experiment: Load the protein solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

  • Titration: Perform a series of small injections of the this compound solution into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm, which can be fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Many commercial services are available for researchers who do not have in-house access to ITC instrumentation.[6][7][8][9][10]

DNA Footprinting

If there is reason to suspect that this compound binds to DNA, DNA footprinting can identify the specific binding sequence.[2][11][12]

DNA_Footprinting cluster_0 Control (No Compound) cluster_1 Experiment (+ this compound) a DNA + DNase I -> Cleaved Fragments b Gel Electrophoresis -> Ladder of Bands c DNA + Compound -> Compound-DNA Complex d Complex + DNase I -> Protected Region c->d e Gel Electrophoresis -> 'Footprint' (Gap in Ladder)

Sources

A Comparative Analysis of N-Benzhydrylbenzamide Derivatives as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Promising Anticancer Scaffold

In the landscape of anticancer drug discovery, the identification of novel scaffolds that can be chemically modified to yield potent and selective inhibitors of critical cellular processes is a paramount objective. The N-benzhydrylbenzamide core has emerged as a versatile scaffold, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] This guide focuses on a particularly promising application of this scaffold: the development of potent antitumor agents that function as tubulin polymerization inhibitors.[4]

This document provides a comparative analysis of a representative this compound derivative, compound 20b , against well-established tubulin-targeting agents.[4] Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating such compounds, grounded in experimental data and established scientific principles. We will delve into the mechanistic distinctions, comparative efficacy, and the experimental workflows required for a thorough assessment.

The this compound Scaffold: A Platform for Diverse Bioactivity

The this compound structure, characterized by a benzamide moiety linked to a benzhydryl group, offers a unique three-dimensional conformation that has proven amenable to chemical modification for interaction with various biological targets. While the parent compound is not extensively characterized, derivatization of this core has led to the discovery of compounds with significant therapeutic potential. For instance, certain derivatives have been identified as sub-nanomolar inhibitors of butyrylcholinesterase, suggesting applications in neurodegenerative diseases like Alzheimer's.[3] Others have been developed as smoothened (SMO) antagonists, targeting the Hedgehog signaling pathway implicated in various cancers.[5] This chemical tractability makes the this compound scaffold a subject of considerable interest in medicinal chemistry.

Case Study: Compound 20b, a Novel N-Benzylbenzamide Tubulin Inhibitor

A recent study has brought to light a series of N-benzylbenzamide derivatives as potent inhibitors of tubulin polymerization.[4] Among these, compound 20b stands out for its significant antiproliferative activities against several cancer cell lines, with IC50 values in the low nanomolar range.[4] The mechanism of action for compound 20b has been identified as the inhibition of microtubule formation by binding to the colchicine-binding site on β-tubulin.[4] This action disrupts the dynamic instability of microtubules, which is essential for cell division, leading to cell cycle arrest and apoptosis.

Comparative Inhibitors: The Gold Standards

To contextualize the performance of compound 20b, we will compare it with two well-known and clinically relevant tubulin-targeting agents:

  • Colchicine: A natural product that is the archetypal inhibitor of tubulin polymerization. It binds to the same site as compound 20b, making it a direct mechanistic comparator. Its clinical use is limited by its toxicity.

  • Paclitaxel (Taxol®): A highly successful anticancer drug that also targets tubulin but through a different mechanism. Paclitaxel stabilizes microtubules, preventing their depolymerization. This contrasting mechanism provides a valuable benchmark for understanding the cellular consequences of different modes of tubulin inhibition.

Comparative Efficacy: A Quantitative Look

The potency of an inhibitor is a critical parameter in drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the reported antiproliferative activities of compound 20b against various cancer cell lines.

Cell LineCompound 20b IC50 (nM)[4]
A549 (Lung Carcinoma)12
HCT116 (Colon Carcinoma)27
MCF-7 (Breast Carcinoma)15
HeLa (Cervical Carcinoma)18

Note: IC50 values for colchicine and paclitaxel vary widely depending on the cell line and assay conditions but are typically in the low nanomolar range.

Mechanistic Deep Dive: Destabilizers vs. Stabilizers

The cellular machinery of mitosis is critically dependent on the dynamic nature of microtubules. Both compound 20b and colchicine act as microtubule destabilizers , preventing the polymerization of tubulin dimers into microtubules. This leads to a loss of the mitotic spindle, activation of the spindle assembly checkpoint, and subsequent cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.

In contrast, paclitaxel is a microtubule stabilizer . It binds to the interior surface of microtubules, promoting their assembly and preventing their disassembly. This "freezing" of the microtubule network also disrupts the mitotic spindle, leading to a similar outcome of G2/M arrest and apoptosis, albeit through an opposing biochemical mechanism.

G cluster_destabilizers Microtubule Destabilizers cluster_stabilizers Microtubule Stabilizers Compound 20b Compound 20b Tubulin Dimers Tubulin Dimers Compound 20b->Tubulin Dimers Binds to Colchicine Site Colchicine Colchicine Colchicine->Tubulin Dimers Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption G2/M Arrest & Apoptosis G2/M Arrest & Apoptosis Mitotic Spindle Disruption->G2/M Arrest & Apoptosis Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to Interior Microtubule Depolymerization Microtubule Depolymerization Microtubules->Microtubule Depolymerization Inhibits Mitotic Spindle 'Freezing' Mitotic Spindle 'Freezing' Microtubule Depolymerization->Mitotic Spindle 'Freezing' Mitotic Spindle 'Freezing'->G2/M Arrest & Apoptosis

Caption: Workflow for the MTT antiproliferative assay.

Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.

Protocol:

  • Reaction Setup: In a 96-well plate, combine a tubulin polymerization buffer, purified tubulin, and GTP.

  • Compound Addition: Add the test compounds at various concentrations.

  • Initiate Polymerization: Incubate the plate at 37°C to initiate polymerization.

  • Monitor Polymerization: Measure the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance corresponds to microtubule formation.

  • Data Analysis: Plot absorbance versus time to visualize the kinetics of polymerization and determine the extent of inhibition.

Immunofluorescence Microscopy for Microtubule Morphology

This technique allows for the direct visualization of the effects of the compounds on the cellular microtubule network.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with the test compounds for a specified period (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against α-tubulin. Follow this with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the microtubule network and nuclear morphology using a fluorescence microscope.

  • Analysis: Compare the microtubule structure in treated cells to control cells. Look for depolymerization (in the case of destabilizers) or bundling and thickening (in the case of stabilizers).

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the distribution of cells in different phases of the cell cycle, revealing any cell cycle arrest induced by the compound.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for a duration corresponding to one to two cell cycles (e.g., 24-48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.

  • Staining: Resuspend the fixed cells in a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.

  • Data Analysis: Generate histograms of cell count versus fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The case of compound 20b demonstrates that derivatives of this core can potently inhibit tubulin polymerization, a clinically validated anticancer strategy. [4]A thorough comparative analysis against established inhibitors like colchicine and paclitaxel is crucial for understanding the unique properties and potential advantages of new chemical entities.

The experimental workflows outlined in this guide provide a robust framework for such an evaluation. By systematically assessing antiproliferative activity, direct effects on tubulin polymerization, cellular microtubule morphology, and cell cycle progression, researchers can build a comprehensive profile of novel this compound derivatives. Future work should also focus on in vivo efficacy, pharmacokinetic properties, and toxicity profiling to determine the clinical translatability of these promising compounds.

References

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Chemical Science International Journal, 33(4), 51–64. [Link]

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. (2022). Journal of Medicinal Chemistry, 65(16), 11365–11387. [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). ACS Omega, 6(14), 9835–9848. [Link]

  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2014). Bioorganic & Medicinal Chemistry Letters, 24(5), 1365–1370. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Medicinal Chemistry, 8(10), 273–280. [Link]

  • N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). European Journal of Medicinal Chemistry, 216, 113316. [Link]

  • Synthesis and biological evaluation of new series of benzamide derivatives containing urea moiety as sEH inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters, 70, 128805. [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2020). Bioorganic Chemistry, 94, 103444. [Link]

  • (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis, biological evaluation, and structure-activity relationships of N-benzoyl-2-hydroxybenzamides as agents active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. (2012). Journal of Medicinal Chemistry, 55(8), 3823–3832. [Link]

  • (PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (1998). Advances in Enzyme Regulation, 38, 135–151. [Link]

  • (PDF) Synthesis of N-(N'-benzoylhydrazinomethyl)benzamide. (n.d.). Retrieved January 14, 2026, from [Link]

  • Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. (2021). European Journal of Medicinal Chemistry, 218, 113362. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). Molecules, 27(4), 1213. [Link]

  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. (2000). Veterinary Clinics of North America: Small Animal Practice, 30(4), 773–781. [Link]

  • Mechanism of action of nonsteroidal anti-inflammatory drugs. (1998). The American Journal of Medicine, 104(3A), 2S-8S. [Link]

  • Mechanism of action of antiinflammatory drugs. (1996). Polish Journal of Pharmacology, 48(2), 133–136. [Link]

Sources

Unraveling the Enigma of N-benzhydrylbenzamide: A Comparative Guide to its Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

In the vast landscape of pharmacological research, the N-benzhydrylbenzamide scaffold presents a compelling yet enigmatic case. While direct, comprehensive studies on the specific mechanism of action of this compound remain limited, the broader class of N-acylbenzamides and related structures have demonstrated a remarkable diversity of biological activities. This guide provides an in-depth, comparative analysis of the most probable mechanisms of action for this compound, drawing upon established research into its structural analogs. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the necessary tools to further investigate this promising class of compounds.

The Mechanistic Puzzle: Potential Pathways of Action

Based on the activities of structurally related N-benzylbenzamide and other N-substituted benzamide derivatives, we can hypothesize three primary mechanisms of action for this compound:

  • Inhibition of Tubulin Polymerization: A significant body of evidence points to N-benzylbenzamide derivatives as potent inhibitors of tubulin polymerization.[1][2] These compounds bind to the colchicine site on β-tubulin, disrupting the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. This mechanism is a cornerstone of many successful anti-cancer therapies.

  • Modulation of the NF-κB Signaling Pathway: N-substituted benzamides have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor involved in inflammatory responses, cell survival, and proliferation.[3][4] By preventing the degradation of IκB, an inhibitor of NF-κB, these compounds can effectively block its translocation to the nucleus and subsequent gene transcription. This mode of action suggests potential therapeutic applications in inflammatory diseases and certain cancers.

  • Inhibition of Butyrylcholinesterase (BChE): Several N-benzyl benzamide derivatives have been identified as selective and potent inhibitors of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of the neurotransmitter acetylcholine.[5][6] Selective BChE inhibition is a promising strategy for the treatment of advanced Alzheimer's disease, where BChE activity becomes more prominent in the brain.

The following sections will delve into a comparative analysis of these potential mechanisms, providing quantitative data for representative compounds and detailed experimental protocols for their validation.

Comparative Analysis of N-Acylbenzamide Derivatives and Alternatives

To provide a clear perspective on the potential efficacy of this compound and its analogs, the following table summarizes the inhibitory activities of representative compounds from each of the three proposed mechanistic classes, alongside established alternative drugs targeting the same pathways.

Compound Compound Class Proposed Mechanism Target IC50 Value Reference
Compound 20b N-benzylbenzamideTubulin Polymerization InhibitionTubulin12-27 nM (antiproliferative)[2]
MY-1388 N-benzyl arylamideTubulin Polymerization InhibitionTubulin8-48 nM (antiproliferative)[7]
Colchicine Natural ProductTubulin Polymerization InhibitionTubulin~10.65 nM (tubulin polymerization)
N-acetyl declopramide N-substituted benzamideNF-κB InhibitionNF-κB PathwayPotent inhibitor (qualitative)[3]
Parthenolide Sesquiterpene lactoneNF-κB InhibitionIKK~5 µM[8]
S11-1014 N-benzyl benzamideButyrylcholinesterase InhibitionBChE<1 nM[5][6]
S11-1033 N-benzyl benzamideButyrylcholinesterase InhibitionBChE<1 nM[5][6]
Rivastigmine Carbamate inhibitorCholinesterase InhibitionAChE & BChEBChE IC50: ~0.495 µM[9]

Elucidating the Mechanism: Key Experimental Protocols

To empower researchers to independently validate the hypothesized mechanisms of action for this compound or novel derivatives, we provide the following detailed, step-by-step experimental protocols.

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay directly measures the effect of a test compound on the polymerization of purified tubulin into microtubules. An increase in turbidity at 340 nm is indicative of microtubule formation.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (e.g., Paclitaxel for polymerization promotion, Vinblastine for inhibition)

  • Negative control (vehicle)

  • 96-well, clear bottom microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Thaw all reagents on ice.

    • Prepare a 2X tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer.

    • Prepare a series of dilutions of the test compound and controls in General Tubulin Buffer.

  • Assay Setup:

    • In a pre-chilled 96-well plate on ice, add 50 µL of the 2X tubulin solution to each well.

    • Add 50 µL of the test compound dilutions or controls to the respective wells.

  • Initiation of Polymerization:

    • Add GTP to a final concentration of 1 mM to each well.

    • Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time for each concentration of the test compound.

    • Determine the rate of polymerization and the maximum polymer mass.

    • Calculate the IC50 value for inhibition of tubulin polymerization.

Protocol 2: NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the activity of the NF-κB signaling pathway by measuring the expression of a luciferase reporter gene under the control of an NF-κB response element.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM) and serum

  • Test compound

  • Stimulating agent (e.g., TNF-α)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293 cells in a 96-well white, clear-bottom plate.

    • After 24 hours, transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment and Stimulation:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound.

    • Pre-incubate with the compound for 1-2 hours.

    • Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells using the lysis buffer provided in the luciferase assay kit.

    • Transfer the cell lysate to a white 96-well plate.

    • Add the luciferase substrate to each well.

  • Data Acquisition:

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

    • Calculate the percentage of inhibition of NF-κB activity for each compound concentration and determine the IC50 value.

Protocol 3: Butyrylcholinesterase (BChE) Activity Assay (Ellman's Method)

This colorimetric assay measures the activity of BChE by detecting the product of the enzymatic reaction, thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound.

Materials:

  • Purified human BChE

  • Butyrylthiocholine iodide (BTCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare solutions of BChE, BTCI, and DTNB in phosphate buffer.

    • Prepare a series of dilutions of the test compound.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the test compound dilutions or vehicle control.

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of the BChE solution to each well and incubate for 10 minutes at room temperature.

  • Initiation of Reaction:

    • Add 20 µL of BTCI to each well to start the reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute).

    • Determine the percentage of BChE inhibition for each compound concentration.

    • Calculate the IC50 value.

Visualizing the Pathways and Workflows

To further clarify the discussed mechanisms and experimental procedures, the following diagrams have been generated.

G cluster_0 Tubulin Polymerization Inhibition This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to Colchicine Site Microtubule Microtubule β-tubulin->Microtubule Inhibits Polymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule->Cell Cycle Arrest (G2/M) Disruption leads to Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Hypothesized pathway for tubulin polymerization inhibition.

G cluster_1 NF-κB Pathway Inhibition This compound This compound IKK IKK This compound->IKK Inhibits IκB Kinase (IKK) IκB Kinase (IKK) IκB IκB NF-κB NF-κB IκB->NF-κB Inhibits IκB->NF-κB Dissociates upon Phosphorylation Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Activates IKK->IκB Phosphorylates

Caption: Proposed mechanism of NF-κB pathway inhibition.

G cluster_2 Experimental Workflow: Target Confirmation Hypothesized Target Hypothesized Target In Vitro Assay In Vitro Assay Hypothesized Target->In Vitro Assay Test Compound Determine IC50 Determine IC50 In Vitro Assay->Determine IC50 Cell-Based Assay Cell-Based Assay Validate in Animal Model Validate in Animal Model Cell-Based Assay->Validate in Animal Model Determine IC50->Cell-Based Assay Confirm Cellular Activity

Caption: A generalized workflow for mechanism of action confirmation.

Conclusion and Future Directions

While the precise mechanism of action of this compound awaits definitive experimental confirmation, the evidence from its structural analogs strongly suggests its potential as a modulator of tubulin polymerization, NF-κB signaling, or butyrylcholinesterase activity. Each of these pathways holds significant therapeutic promise, underscoring the importance of further investigation into this class of compounds. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the full pharmacological potential of this compound and its derivatives. Future studies should focus on direct enzymatic and cell-based assays with this compound, followed by structural biology studies to elucidate its binding mode to its primary target.

References

  • Liberg, D., et al. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(7), 1163–1170. [Link]

  • Zhang, X., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

  • Li, Y., et al. (2022). N-Benzyl arylamide derivatives as novel and potent tubulin polymerization inhibitors against gastric cancers: Design, structure–activity relationships and biological evaluations. Bioorganic & Medicinal Chemistry, 65, 128711. [Link]

  • Chen, Y., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(16), 11365–11387. [Link]

  • Pero, R. W., et al. (2001). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Inflammation Research, 50(10), 497-504. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. RSC Advances, 10(4), 2125-2137. [Link]

  • Mishra, S., et al. (2019). Structure–Activity Relationships of Withanolides as Antiproliferative Agents for Multiple Myeloma: Comparison of Activity in 2D Models and a 3D Coculture Model. Journal of Natural Products, 82(9), 2499-2510. [Link]

  • Reddy, M. V. R., et al. (2016). Discovery and Structure–Activity Relationships of a Highly Selective Butyrylcholinesterase Inhibitor by Structure-Based Virtual Screening. Journal of Medicinal Chemistry, 59(15), 7205-7217. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of N-Benzhydrylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N-benzhydrylbenzamide analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes findings from various studies to elucidate the key structural determinants for a range of biological activities. By examining the impact of molecular modifications on potency and selectivity, this guide aims to inform the rational design of novel therapeutic agents based on the versatile this compound scaffold.

Introduction: The Versatile this compound Scaffold

The this compound core, characterized by a central benzamide moiety attached to a benzhydryl group, has emerged as a privileged scaffold in medicinal chemistry. This structural motif is present in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological effects, including anticonvulsant, anticancer, and ion channel modulation activities.[1][2][3] The conformational flexibility of the benzhydryl group, coupled with the diverse substitution patterns possible on the two phenyl rings and the benzamide nitrogen, allows for fine-tuning of the molecule's interaction with various biological targets. Understanding the structure-activity relationships of this class of compounds is paramount for optimizing their therapeutic potential and minimizing off-target effects.

Comparative Biological Activities and SAR Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the benzoyl ring, the benzhydryl moiety, and the amide linker. The following sections provide a comparative analysis of these structural modifications and their impact on different biological targets.

I. Anticonvulsant Activity: Targeting Voltage-Gated Sodium Channels

A significant area of investigation for this compound analogs has been in the development of anticonvulsant agents, primarily through the modulation of voltage-gated sodium channels.[3]

Key SAR Findings:

  • Substitution on the Benzoyl Ring: Dichloro-substitution on the benzoyl ring, particularly at the 3,4-positions, has been shown to be crucial for potent anticonvulsant activity.[3]

  • The N-Alkyl Group: The nature of the substituent on the amide nitrogen plays a critical role. For instance, an N-methyl group is often favored.

  • The Benzhydryl Moiety: The presence of the benzhydryl group is a key feature. Modifications to the rings of the benzhydryl group can significantly impact activity.

  • Stereochemistry: The stereoisomerism of the molecule can also influence its biological activity and selectivity.[4]

Compound/Analog SeriesModificationsBiological Target/AssayActivity (ED50/IC50)Reference
U-54494A(+/-)-cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzamideElectroshock-induced seizures in mice / Voltage-gated Na+ channel blockerPotent anticonvulsant[3]
Pyrrolidinyl benzamide (U-49524E)Pyrrolidinyl groupElectroshock-induced seizures in mice / Voltage-gated Na+ channel blockerED50 = 35 mg/kg / IC50 = 118 µM[3]
Piperidinyl benzamide (U-49132E)Piperidinyl groupElectroshock-induced seizures in mice / Voltage-gated Na+ channel blockerInactive (ED50 > 100 mg/kg) / IC50 = 396 µM[3]

The comparison between the pyrrolidinyl and piperidinyl analogs highlights the sensitivity of the sodium channel binding site to the steric bulk and hydrophobicity of the substituents. The less potent and slower-acting piperidinyl analog is more hydrophobic and bulkier, suggesting that the drug may approach the channel through a narrow and hydrophilic pathway.[3]

II. Anticancer Activity: Tubulin Polymerization Inhibition

A series of novel N-benzylbenzamide derivatives, which share a similar structural framework with N-benzhydrylbenzamides, have been identified as potent inhibitors of tubulin polymerization, exhibiting significant antiproliferative activities against various cancer cell lines.[2][5]

Key SAR Findings:

  • Benzoyl Ring Substitutions: Specific substitutions on the benzoyl ring are critical for potent tubulin polymerization inhibition.

  • N-Benzyl Moiety: Modifications on the N-benzyl group also play a significant role in determining the antiproliferative potency.

  • Colchicine Binding Site Interaction: Potent analogs have been shown to bind to the colchicine binding site on tubulin, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis.[2]

Compound IDModificationsBiological Target/AssayActivity (IC50)Reference
20b Specific substitutions on benzoyl and N-benzyl ringsTubulin Polymerization Inhibition / Antiproliferative against various cancer cell lines12 to 27 nM[2]

The remarkable potency of compound 20b underscores the potential of the N-benzylbenzamide scaffold in developing novel anticancer agents. Further optimization of this scaffold could lead to compounds with improved efficacy and drug-like properties.[2]

III. Ion Channel Modulation: Kv1.3 Potassium Channel Blockade

This compound derivatives have also been identified as blockers of the voltage-gated potassium channel, Kv1.3, which is a therapeutic target for autoimmune diseases.[4]

Key SAR Findings:

  • Stereochemistry: The trans isomers of certain benzamide derivatives display moderate selectivity for binding to Kv1.3 over other Kv1.x channels.[4]

  • Functional Assays: The structure-activity relationship for this class of compounds has been established through functional assays such as Rb efflux and T-cell proliferation assays.[4]

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential.

General Synthesis of N-Benzhydrylbenzamides

A common method for the synthesis of N-benzhydrylbenzamides involves the acylation of a primary or secondary amine with a benzoyl chloride or a carboxylic acid activated with a coupling agent.[1][6]

Example Protocol for the Synthesis of an this compound Analog:

  • Starting Materials: Benzoyl chloride derivative and a benzhydrylamine derivative.

  • Reaction Setup: To a solution of the benzhydrylamine derivative (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in an inert solvent (e.g., dichloromethane or THF) at 0 °C, the benzoyl chloride derivative (1.1 eq) is added dropwise.

  • Reaction Progression: The reaction mixture is stirred at room temperature for a specified time, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired this compound analog.

Whole-Cell Patch Clamp for Ion Channel Analysis

This technique is crucial for evaluating the inhibitory action of this compound analogs on voltage-gated ion channels.[3]

Protocol Outline:

  • Cell Culture: N1E-115 neuroblastoma cells are cultured under standard conditions.

  • Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The external solution contains physiological concentrations of ions, and the internal pipette solution is formulated to isolate the current of interest (e.g., sodium current).

  • Drug Application: The this compound analog is applied to the cells via a perfusion system at various concentrations.

  • Data Analysis: The effect of the compound on the ion channel currents is measured, and dose-response curves are generated to determine the IC50 value.

Visualizing Structure-Activity Relationships and Workflows

Graphical representations are invaluable for conceptualizing complex SAR trends and experimental procedures.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_sar SAR Analysis s1 Design Analogs (Vary R1, R2, R3) s2 Synthesize this compound Analogs s1->s2 s3 Purification & Characterization (NMR, MS) s2->s3 b1 In Vitro Assays (e.g., Binding, Enzyme Inhibition) s3->b1 b2 Cell-Based Assays (e.g., Antiproliferative, Ion Channel) b1->b2 b3 In Vivo Models (e.g., Seizure, Tumor) b2->b3 sar1 Correlate Structure with Activity Data b3->sar1 sar2 Identify Key Structural Features sar1->sar2 sar3 Optimize Lead Compound sar2->sar3 sar3->s1 Iterative Design

Caption: General workflow for structure-activity relationship studies of this compound analogs.

SAR_Summary cluster_benzoyl Benzoyl Ring (Ring A) cluster_benzhydryl Benzhydryl Moiety (Rings B & C) cluster_linker Amide Linker center This compound Core a1 Substituent Position (e.g., 3,4-dichloro) center->a1 a2 Electronic Effects (EDG vs EWG) center->a2 b1 Ring Substitutions center->b1 b2 Stereochemistry center->b2 l1 N-Substitution (e.g., N-methyl) center->l1 l2 Linker Flexibility center->l2

Caption: Key structural regions influencing the activity of this compound analogs.

Conclusion

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents targeting a range of diseases. The extensive structure-activity relationship studies have revealed critical insights into the structural requirements for potent and selective activity. Substitutions on the benzoyl and benzhydryl rings, as well as modifications to the amide linker, all play a crucial role in defining the pharmacological profile of these compounds. Future research in this area should focus on leveraging these SAR insights to design next-generation this compound analogs with improved efficacy, selectivity, and pharmacokinetic properties.

References

  • BenchChem. Structure-Activity Relationship of N-(1-hydroxypropan-2-yl)benzamide and its Analogs: A Comparative Guide.

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PMC - NIH.

  • BenchChem. Structure-Activity Relationship of N-Benzoyl-2-hydroxybenzamides: A Technical Guide.

  • BenchChem. A Comparative Guide to the Structure-Activity Relationship of Benzamide Derivatives: Focus on N,N,4-Trimethylbenzamide Analogs.

  • Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Molecules.

  • BenchChem. Comparative Analysis of the Structure-Activity Relationship (SAR) of N-Benzylbenzamide and 3-Nitrobenzamide Analogs.

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed.

  • Benzamide derivatives as blockers of Kv1.3 ion channel. PubMed.

  • Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. ResearchGate.

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PMC - NIH.

  • Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives. PubMed.

  • Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel. PubMed.

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central.

  • Novel anticonvulsant drugs. PubMed.

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka.

  • Discovery of Benzylidene Derivatives as Potent Syk Inhibitors: Synthesis, SAR Analysis, and Biological Evaluation. PubMed.

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). PubMed.

  • The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors. PubMed.

  • Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. PubMed.

  • Identification and Electrophysiological Evaluation of 2-Methylbenzamide Derivatives as Nav1.1 Modulators. ResearchGate.

Sources

A Comparative Guide to the Efficacy of N-benzhydrylbenzamide and Its Analogs in Diverse Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, the benzamide scaffold has emerged as a versatile pharmacophore, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of the efficacy of N-benzhydrylbenzamide and its structural analogs across key disease models, offering insights into its potential as a multi-target therapeutic agent. By synthesizing available preclinical data, we aim to equip researchers with the necessary information to inform future investigations and drug development strategies.

Unveiling the Therapeutic Potential: An Overview

N-substituted benzamides have garnered significant attention for their therapeutic promise in oncology, inflammation, and neurology. The core mechanism often revolves around the inhibition of key signaling pathways, such as NF-κB, and the induction of apoptosis. While direct experimental data on this compound is emerging, studies on closely related analogs provide a strong rationale for its investigation. This guide will delve into the comparative efficacy of these analogs against established therapeutic agents in validated preclinical models.

In the Realm of Oncology: A Cytotoxic Profile

The anti-cancer potential of benzamide derivatives is a burgeoning area of research. Here, we compare the cytotoxic activity of a structural analog, N'-E-benzylidene benzohydrazide, against a standard chemotherapeutic agent, Doxorubicin, in breast cancer cell lines.

Comparative Cytotoxicity in Breast Cancer Cell Lines
CompoundCell LineAssayIC50 (µM)Reference
N'-E-benzylidene benzohydrazideMDA-MB-231MTT482[1]
DoxorubicinMCF-7MTT~0.75[2]

Note: The data for N'-E-benzylidene benzohydrazide is presented as a proxy for the potential activity of this compound due to structural similarities. Direct comparative studies are warranted.

The data indicates that while the benzohydrazide analog demonstrates cytotoxicity, its potency is significantly lower than the standard-of-care agent, Doxorubicin. This suggests that while the benzamide scaffold possesses anti-proliferative properties, further structural optimization may be necessary to enhance its anti-cancer efficacy.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of a compound on a cancer cell line.

Materials:

  • MCF-7 or MDA-MB-231 breast cancer cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound (e.g., this compound analog) and Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[3]

  • Prepare serial dilutions of the test compound and a standard drug (e.g., Doxorubicin) in culture medium.

  • Replace the existing medium with the media containing the different concentrations of the test compounds. Include a vehicle control.

  • Incubate the plates for 24-48 hours.[3]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Add Test Compound Dilutions A->B C Incubate for 24-48h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

MTT Assay Workflow Diagram

Combating Inflammation: The Anti-Inflammatory Efficacy

Chronic inflammation is a hallmark of numerous diseases. The anti-inflammatory potential of benzamide derivatives is linked to their ability to modulate key inflammatory pathways, including the inhibition of NF-κB.

Comparative Efficacy in the Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.[4][5]

TreatmentDoseInhibition of Edema (%)Reference
Indomethacin (Standard)10 mg/kg~54% at 3h[6]

Note: Specific data for this compound in this model is not yet available in the public domain. The data for the standard drug, Indomethacin, is provided for comparative context.

The expected outcome for a compound with anti-inflammatory properties would be a significant reduction in paw edema volume compared to the control group.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is designed to assess the acute anti-inflammatory activity of a test compound.

Materials:

  • Wistar rats (180-200 g)

  • Carrageenan (1% in saline)

  • Test compound (e.g., this compound)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Divide animals into groups: control, standard, and test compound groups.

  • Administer the test compound or standard drug intraperitoneally 30 minutes before carrageenan injection.[5][7]

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5]

  • Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.[5]

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

G cluster_pathway NF-κB Signaling Pathway in Inflammation cluster_inhibition Site of Action for this compound (Hypothesized) Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes activates Inhibitor This compound Inhibitor->IKK inhibits

Hypothesized Mechanism of NF-κB Inhibition

Neuroprotection: A Glimmer of Hope in Neurological Disorders

The neuroprotective potential of benzamide derivatives is an exciting frontier. Studies on N-benzyl benzamide derivatives have demonstrated their ability to inhibit butyrylcholinesterase (BChE) and protect against oxidative damage, suggesting a therapeutic role in neurodegenerative diseases like Alzheimer's.[8]

Comparative Neuroprotective Activity
CompoundModelAssayOutcomeReference
N-benzyl benzamide derivative (S11-1014)Oxidative damage modelCell ViabilityShowed neuroprotective effects[8]
Rivastigmine (Standard)Aβ₁₋₄₂ induced cognitive impairmentBehavioral studyMarked therapeutic effect at 1 mg/kg[8]

The N-benzyl benzamide derivative, at a dose of 0.5 mg/kg, exhibited a therapeutic effect comparable to 1 mg/kg of rivastigmine in an in vivo model of Alzheimer's disease.[8] This highlights the potential of this class of compounds in mitigating neuronal damage.

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

This in vitro assay evaluates the neuroprotective effect of a compound against glutamate-induced neuronal cell death.[9][10]

Materials:

  • Primary cortical neurons or HT22 hippocampal neuronal cells

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Glutamate

  • Test compound (e.g., this compound analog)

  • Cell viability assay reagents (e.g., LDH release assay kit)

  • 24-well plates

Procedure:

  • Plate primary neurons or HT22 cells in 24-well plates.

  • Pre-treat the cells with the test compound for 24 hours before inducing excitotoxicity.[9]

  • Induce excitotoxicity by exposing the cells to a toxic concentration of glutamate (e.g., 5 mM for HT22 cells).[11]

  • After 24 hours of glutamate exposure, assess cell viability using an LDH release assay or other suitable methods.[9]

  • Compare the viability of cells treated with the test compound to that of untreated and glutamate-only treated cells to determine the neuroprotective effect.

G cluster_workflow Neuroprotection Assay Workflow A Plate Neuronal Cells B Pre-treat with Test Compound (24h) A->B C Induce Excitotoxicity with Glutamate B->C D Incubate for 24h C->D E Assess Cell Viability (e.g., LDH assay) D->E F Determine Neuroprotective Effect E->F

Neuroprotection Assay Workflow Diagram

Conclusion and Future Directions

The collective evidence from studies on N-substituted benzamide analogs strongly suggests that this compound holds significant promise as a therapeutic candidate across a spectrum of diseases. Its potential to modulate fundamental pathological processes such as cell proliferation, inflammation, and neuronal survival warrants a dedicated and thorough investigation.

Future research should prioritize direct, head-to-head comparative studies of this compound against current standards of care in the disease models outlined in this guide. Elucidating its precise molecular targets and downstream signaling effects will be crucial in understanding its mechanism of action and identifying potential biomarkers for patient stratification. As we move forward, a multidisciplinary approach combining medicinal chemistry, in vitro and in vivo pharmacology, and toxicology will be essential to fully unlock the therapeutic potential of this compound and its derivatives for the benefit of patients worldwide.

References

  • Effect of combined action of doxorubicin and calcifediol on MCF-7 breast cancer cells. Via Medica Journals. Available at: [Link]

  • Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. ResearchGate. Available at: [Link]

  • The cytotoxicity of breast cancer mcf-7 cell line treated with different wavelength of low-level laser. PubMed. Available at: [Link]

  • Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. MDPI. Available at: [Link]

  • Cytotoxicity Enhancement in MCF-7 Breast Cancer Cells with Depolymerized Chitosan Delivery of α-Mangostin. MDPI. Available at: [Link]

  • In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. Authorea. Available at: [Link]

  • Anti-proliferation effects of benzimidazole derivatives on HCT-116 colon cancer and MCF-7 breast cancer cell lines. PubMed. Available at: [Link]

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. National Institutes of Health. Available at: [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. National Center for Biotechnology Information. Available at: [Link]

  • Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method. YouTube. Available at: [Link]

  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. Available at: [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Available at: [Link]

  • Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. National Center for Biotechnology Information. Available at: [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. National Center for Biotechnology Information. Available at: [Link]

  • A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. National Center for Biotechnology Information. Available at: [Link]

  • Percent anti-inflammatory activity (Carrageenan-induced paw edema test...). ResearchGate. Available at: [Link]

  • Neuroprotective mechanisms of dieckol against glutamate toxicity through reactive oxygen species scavenging and nuclear factor-like 2/heme oxygenase-1 pathway. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. ResearchGate. Available at: [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Available at: [Link]

  • Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson's Disease. National Institutes of Health. Available at: [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. Cellular Dynamics International. Available at: [Link]

  • The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. MDPI. Available at: [Link]

  • Excitotoxicity In Vitro Assay. Creative Biolabs. Available at: [Link]

  • Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed. Available at: [Link]

  • Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv. Available at: [Link]

  • Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Semantic Scholar. Available at: [Link]

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Spandidos Publications. Available at: [Link]

  • Axonal degeneration induced by glutamate excitotoxicity is mediated by necroptosis. bioRxiv. Available at: [Link]

Sources

head-to-head comparison of N-benzhydrylbenzamide synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-benzhydrylbenzamide: A Head-to-Head Comparison of Key Methodologies

For researchers and professionals in medicinal chemistry and organic synthesis, the amide this compound serves as a valuable scaffold and synthetic intermediate. The efficiency and practicality of its synthesis can significantly impact downstream applications. This guide provides a comprehensive, head-to-head comparison of the primary methods for synthesizing this compound, offering an objective analysis supported by experimental data to inform methodology selection.

Method A: The Schotten-Baumann Reaction

This classical approach is a robust and widely used method for forming amides from amines and acyl chlorides.[1][2][3] It involves the acylation of benzhydrylamine (1,1-diphenylmethanamine) with benzoyl chloride under basic, typically biphasic, conditions.

Reaction Scheme
Schotten-Baumann Reaction Scheme Figure 1: Acylation of benzhydrylamine with benzoyl chloride.
Mechanistic Insight

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution.[1] The primary amine (benzhydrylamine) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion. The base present in the reaction medium (typically aqueous NaOH) serves two critical roles: it neutralizes the HCl byproduct, preventing the protonation of the starting amine, and drives the reaction to completion.[2][3]

Schotten_Baumann_Mechanism Amine Benzhydrylamine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride Benzoyl Chloride (Electrophile) AcylChloride->Tetrahedral Base NaOH (aq) Product This compound Base->Product Neutralizes HCl Tetrahedral->Product Collapse & Chloride Elimination Byproducts NaCl + H₂O

Caption: Mechanism of the Schotten-Baumann reaction.

Experimental Protocol

The following protocol is adapted from a documented synthesis of this compound.[4]

  • Suspend 1.0 mL of benzhydrylamine in 20 mL of a 5% aqueous sodium hydroxide solution in a suitable flask.

  • With constant, vigorous shaking, add 2.0 mL of benzoyl chloride in small portions (e.g., 0.5 mL at a time).

  • If the reaction becomes warm, cool the flask in a water bath.

  • Continue shaking vigorously for 5-10 minutes, or until the characteristic odor of benzoyl chloride is no longer detectable.

  • Verify that the reaction mixture remains alkaline using pH paper.

  • Filter the resulting solid precipitate (the crude this compound).

  • Wash the solid product with a small amount of cold water to remove inorganic impurities.

  • Purify the crude product by recrystallization, for example, from ethanol.

Method B: The Ritter Reaction

The Ritter reaction provides an alternative pathway to amides from alcohols or other carbocation precursors and nitriles in the presence of a strong acid.[5] For this compound, this involves the reaction of benzhydrol (diphenylmethanol) with benzonitrile. A modified, milder procedure using formic acid as both the solvent and catalyst has been developed, avoiding the need for harsh, corrosive acids.[6][7][8]

Reaction Scheme
Ritter Reaction Scheme Figure 2: Ritter reaction between benzhydrol and benzonitrile.
Mechanistic Insight

The reaction is initiated by the protonation of the hydroxyl group of benzhydrol by the acid, followed by the loss of water to form a stable benzhydryl carbocation.[5] This electrophilic carbocation is then attacked by the nucleophilic nitrogen atom of the nitrile (benzonitrile), forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion during aqueous workup yields the final amide product. The use of formic acid is advantageous as it facilitates carbocation formation under milder conditions than traditional acids like sulfuric acid.[8]

Ritter_Reaction_Mechanism Alcohol Benzhydrol Carbocation Benzhydryl Carbocation Alcohol->Carbocation + H⁺, - H₂O Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium Nitrile Benzonitrile Nitrile->Nitrilium Nucleophilic Attack Product This compound Nitrilium->Product Hydrolysis Hydrolysis Hydrolysis (H₂O Workup) Coupling_Reaction_Mechanism CarboxylicAcid Benzoic Acid ActiveEster O-Acylisourea Intermediate CarboxylicAcid->ActiveEster EDC EDC (Coupling Agent) EDC->ActiveEster Activation Product This compound ActiveEster->Product Byproduct EDC-Urea Byproduct ActiveEster->Byproduct Amine Benzhydrylamine Amine->Product Nucleophilic Attack General_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Select & Weigh Starting Materials (Acid, Amine, Alcohol etc.) Mix Combine Reagents Under Specific Conditions (Temp, Atmosphere) Reagents->Mix Solvent Prepare Solvent & Glassware Solvent->Mix Monitor Monitor Progress (TLC, LC-MS) Mix->Monitor Quench Quench Reaction & Perform Extraction Monitor->Quench Reaction Complete Purify Purify Crude Product (Recrystallization or Chromatography) Quench->Purify Characterize Characterize Product (NMR, FTIR, MS) Purify->Characterize Yield Calculate Yield & Assess Purity Characterize->Yield

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-benzhydrylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and innovation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-benzhydrylbenzamide, ensuring the protection of laboratory personnel and the environment. Our commitment is to empower you with the knowledge to handle this final step with the same precision and care as your research.

Understanding this compound: Hazard Profile and Initial Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's characteristics is paramount. This compound (CAS No. 1485-70-7) is a solid substance with a molecular formula of C₁₄H₁₃NO and a molecular weight of 211.26.[1] While some safety data sheets (SDS) may classify it as not a hazardous substance or mixture, others indicate it can cause skin and serious eye irritation.[1][2] Given the potential for varying hazard classifications, a conservative approach that treats the compound as hazardous is recommended.

Key Hazard Information:

Hazard StatementClassificationPrecautionary Statement
Causes skin irritationSkin Irrit. 2 (H315)P264 - Wash face, hands and any exposed skin thoroughly after handling.[1]
Causes serious eye irritationEye Irrit. 2 (H319)P280 - Wear protective gloves/protective clothing/eye protection/face protection.[1]
May cause respiratory irritationSTOT SE 3 (H335)P304 + P340 - IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed hazard information.[3]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that must align with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary regulatory framework for hazardous waste management in a laboratory setting.[4][5][6][7]

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye and Face Protection: Safety glasses with side shields or goggles are mandatory.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[8]

  • Skin and Body Protection: A lab coat or other protective clothing must be worn to prevent skin contact.[1][8]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.[1]

Step 2: Waste Characterization and Segregation - The Foundation of Compliance

Properly characterizing and segregating chemical waste is a cornerstone of safe disposal.[6]

  • Hazardous Waste Determination: Based on its potential to cause skin and eye irritation, this compound waste should be managed as a hazardous waste.[6]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Chemical Hygiene Plan.[8][9] Incompatible materials, such as strong oxidizing agents, should be kept separate.[2]

Step 3: Containment and Labeling - Clarity and Safety in Storage

Proper containment and labeling are critical for preventing accidental exposure and ensuring compliant disposal.

  • Containers: Use approved, leak-proof containers for collecting this compound waste.[5] For solid waste, ensure the container is sealable to prevent the release of dust.[2]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the hazards (e.g., "Irritant").[3][5]

Step 4: On-Site Accumulation and Storage - A Secure Temporary Holding

Laboratories are permitted to accumulate hazardous waste on-site for a limited time in designated Satellite Accumulation Areas (SAAs) or Central Accumulation Areas (CAAs).[5]

  • Storage Location: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Container Integrity: Ensure containers are kept closed when not in use and are inspected weekly for any signs of leakage or degradation.[5]

Step 5: Disposal - The Final, Compliant Pathway

The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal contractor.[6][8]

  • Professional Disposal: Do not attempt to dispose of this compound down the drain or in regular trash.[10] The compound is insoluble in water, and its environmental fate is not well-documented, making such disposal methods irresponsible and non-compliant.[2]

  • Manifest System: For off-site transportation and disposal, a hazardous waste manifest is required to track the waste from your facility to its final destination.[5][11]

Visualizing the Disposal Protocol

To further clarify the procedural steps, the following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal Start Start: this compound Waste Generated PPE Don Appropriate PPE Start->PPE Characterize Characterize as Hazardous Waste PPE->Characterize Segregate Segregate from Incompatible Waste Characterize->Segregate Contain Place in Approved Container Segregate->Contain Label Label with 'Hazardous Waste' and Chemical Name Contain->Label Store Store in Designated Accumulation Area Label->Store Arrange Arrange for Pickup by Licensed Contractor Store->Arrange End End: Compliant Disposal Arrange->End

Caption: A logical workflow for the proper disposal of this compound.

Spill Management: An Emergency Response Protocol

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation to disperse any airborne dust.[1]

  • Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[1][2]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

SpillResponse Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill (Sweep Solid) Ventilate->Contain Decontaminate Decontaminate Area Contain->Decontaminate Report Report to EHS Decontaminate->Report

Caption: Emergency response workflow for an this compound spill.

Environmental Considerations and Data Gaps

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental stewardship. By adhering to the detailed protocols outlined in this guide, researchers and scientists can ensure that the final chapter of this chemical's lifecycle is managed with the utmost responsibility. Always consult your institution's specific guidelines and your EHS department for any questions or clarification.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? (2021, May 27). Safety Partners, LLC. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories . (n.d.). ASPR. Retrieved from [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . (n.d.). The University of Tennessee Health Science Center. Retrieved from [Link]

  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) . (n.d.). Binghamton University. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal . (2016, December 5). AEG Environmental. Retrieved from [Link]

  • Hazardous Waste . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste . (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Material Safety Data Sheet - Benzamide . (2010, June 10). Finar Limited. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]

  • The NIH Drain Discharge Guide . (2025, December). National Institutes of Health. Retrieved from [Link]

  • Hazardous Materials Disposal Guide . (2019, June 12). Nipissing University. Retrieved from [Link]

  • Appendix A Disposal Procedures by Chemical Updated 6/6/2022 . (2022, June 6). University of Wisconsin-Madison. Retrieved from [Link]

  • Environmental fate and effects of the lampricide Bayluscide: A review . (n.d.). U.S. Fish and Wildlife Service. Retrieved from [Link]

  • First insight into the environmental fate of N-acetylated sulfonamides from wastewater disinfection to solar-irradiated receiving waters . (2024, December 5). PubMed. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of N-benzhydrylbenzamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. The integrity of our work and the safety of our personnel are paramount. This guide provides an in-depth operational plan for handling N-benzhydrylbenzamide, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower researchers with the knowledge to create a self-validating system of safety and best practices.

Understanding the Compound: this compound

This compound is a crystalline solid.[1] While not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to recognize that it is categorized as a skin and eye irritant.[2][3] Therefore, adherence to proper personal protective equipment (PPE) and handling protocols is mandatory to prevent accidental exposure.

Before beginning any work, it is imperative to read and understand the Safety Data Sheet (SDS) for this compound.[4] The SDS contains vital information regarding hazards, safe handling, storage, and emergency procedures.[4][5]

Key Safety and Physical Data

PropertyValueSource
Molecular Formula C₂₀H₁₇NO[3]
Molecular Weight 287.36 g/mol -
Appearance Crystalline solid[1]
Hazards Causes skin irritation. Causes serious eye irritation.[2][3]
Storage Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[2]

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of skin and eye irritation posed by this compound.[4][5] The following PPE is mandatory when handling this compound:

Hand Protection: Glove Selection

Given that this compound is an aromatic amide, careful consideration must be given to glove selection. While disposable nitrile gloves are a common choice for general laboratory use due to their good resistance to a range of chemicals and their tendency to visibly rip when punctured, some sources indicate they have poor resistance to aromatic solvents.[1][6]

  • For Incidental Contact (e.g., handling containers, weighing): High-quality nitrile gloves with a minimum thickness of 5 mil are recommended.[1] It is crucial to change gloves immediately if you suspect contamination.

  • For Extended Contact (e.g., cleaning spills, prolonged handling): For situations involving more extensive contact, double-gloving with an inner nitrile glove and an outer, more robust glove is advisable.[7] A neoprene or butyl rubber glove would be a suitable outer layer, as they generally offer better protection against a wider range of organic chemicals.[6][7]

The Rationale: The principle behind glove selection lies in understanding permeation, degradation, and breakthrough time. Permeation is the process by which a chemical passes through a glove material on a molecular level. Degradation is the change in the physical properties of the glove upon contact with a chemical. Breakthrough time is the duration it takes for the chemical to be detected on the inside of the glove. For aromatic compounds, the risk of permeation through standard nitrile gloves increases with prolonged contact.

Eye and Face Protection
  • Safety Glasses with Side Shields: At a minimum, safety glasses with side shields are required to protect against accidental splashes of powdered this compound.

  • Chemical Splash Goggles: When there is a higher risk of dust generation or splashing, chemical splash goggles offer a more complete seal around the eyes.

  • Face Shield: In addition to goggles, a face shield should be worn during procedures with a significant risk of splashing or aerosolization.

Body Protection
  • Laboratory Coat: A clean, buttoned laboratory coat is essential to protect the skin and personal clothing from contamination.

  • Closed-Toe Shoes: Never wear open-toed shoes in a laboratory setting. Shoes should fully cover the feet.

Respiratory Protection

While this compound is a solid with low volatility, respiratory protection may be necessary if there is a risk of inhaling fine dust particles, especially when handling large quantities or if the material is being aerosolized. In such cases, a NIOSH-approved N95 respirator is recommended.

Part 2: Operational Plan - A Step-by-Step Workflow

This procedural guide ensures a systematic and safe approach to handling this compound from receipt to disposal.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don PPE Area 2. Prepare Work Area Prep->Area MSDS 3. Review SDS Area->MSDS Weigh 4. Weigh Compound MSDS->Weigh Transfer 5. Transfer and Use Weigh->Transfer Decon 6. Decontaminate Transfer->Decon Waste 7. Segregate Waste Decon->Waste Doff 8. Doff PPE Waste->Doff Wash 9. Wash Hands Doff->Wash

Caption: A streamlined workflow for the safe handling of this compound.

Detailed Protocol:

1. Preparation:

  • Don Appropriate PPE: Before entering the designated work area, put on your laboratory coat, safety glasses or goggles, and the selected gloves.

  • Prepare the Work Area: Ensure the workspace is clean and uncluttered. If there is a risk of generating dust, perform the work in a chemical fume hood.[4] Cover the work surface with absorbent, disposable bench paper.

  • Review the SDS: Have the Safety Data Sheet readily accessible for quick reference in case of an emergency.[4]

2. Handling:

  • Weighing: Carefully weigh the desired amount of this compound. Use a spatula to handle the solid. Avoid creating dust by handling the material gently.

  • Transfer and Use: When transferring the compound, do so over the bench paper to catch any spills. Keep containers closed when not in use.[5]

3. Cleanup and Disposal:

  • Decontamination: After handling is complete, decontaminate the work area. Gently wipe down surfaces with a damp cloth or paper towel to avoid aerosolizing any dust.[8] A mild soap and water solution is generally sufficient.[8] The cleaning materials should be disposed of as solid waste.

  • Waste Segregation: Collect all solid waste contaminated with this compound, including used bench paper, gloves, and cleaning materials, in a designated, clearly labeled waste container.[5] Do not mix this waste with other waste streams.

  • Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination. First, remove your gloves, followed by your lab coat and eye protection.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water after removing your gloves.[5]

Part 3: Disposal Plan - Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.[5] this compound, being a non-hazardous solid, has a straightforward disposal pathway.

Step-by-Step Disposal Protocol:
  • Waste Collection:

    • All solid waste contaminated with this compound (e.g., filter paper, contaminated gloves, bench paper) must be collected in a designated hazardous waste container.

    • The container should be made of a compatible material (e.g., a polyethylene-lined drum or a sturdy, labeled plastic bag within a secondary container).

    • The container must be kept closed except when adding waste.

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[5] Also, include the date accumulation started.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

    • The storage area should be well-ventilated and away from incompatible materials.

  • Disposal Procedure:

    • Once the container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

    • The recommended disposal method for non-hazardous solid chemical waste is typically incineration by a licensed waste management facility.[9]

    • Never dispose of this compound or its contaminated waste in the regular trash or down the drain.[5]

By adhering to these comprehensive guidelines, you contribute to a culture of safety and scientific excellence. This plan should be integrated into your laboratory's specific Chemical Hygiene Plan as mandated by OSHA.[10][11]

References

  • U.S. Environmental Protection Agency. Non-Hazardous Materials and Waste Management Hierarchy.[Link]

  • ReAgent. 10 Tips for Safely Storing and Handling Laboratory Reagents, Stains & Indicator Solutions.[Link]

  • Federal Aviation Administration. Hazardous Materials, Solid Waste, and Pollution Prevention.[Link]

  • Crystalgen. Tips for Handling Lab Chemicals: A Comprehensive Guide.[Link]

  • CP Lab Safety. Ansell Barrier Gloves, Chemical Resistant Flat-Film Laminate Glove, 1 Pair.[Link]

  • National Center for Biotechnology Information. OSHA Laboratory Standard.[Link]

  • Fisher Scientific. Safety Data Sheet: N-Benzylbenzamide.[Link]

  • University of Hawai'i. The OSHA Lab Standard and the MSC Chemical Safety Manual.[Link]

  • Action Hazmat. How To Dispose Non-Hazardous Waste.[Link]

  • University of California, Berkeley. Glove Selection Guide.[Link]

  • New Mexico State University. Glove Selection Guide. [https://safety.nmsu.edu/wp-content/uploads/sites/9 safety/2015/07/Glove-Selection-Guide.pdf]([Link] safety/2015/07/Glove-Selection-Guide.pdf)

  • U.S. Waste Industries Inc. Non-Hazardous Waste Disposal.[Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Decontamination.[Link]

  • University of British Columbia. Glove Selection Guide.[Link]

  • U.S. Environmental Protection Agency. EPA to Identify Non-Hazardous Materials That Are Solid Waste.[Link]

  • University of South Alabama. Glove Selection Guide.[Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

  • SAS Safety Corp. Chemical Resistance Chart.[Link]

  • University of California, Santa Barbara. Ansell Chemical Resistance Glove Chart.[Link]

  • Health, Safety and Environment Office. Chemical Handling Glove Guide.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzhydrylbenzamide
Reactant of Route 2
Reactant of Route 2
N-benzhydrylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.